Product packaging for Ac-rC Phosphoramidite(Cat. No.:CAS No. 121058-88-6)

Ac-rC Phosphoramidite

Numéro de catalogue: B1142261
Numéro CAS: 121058-88-6
Poids moléculaire: 902.1 g/mol
Clé InChI: QKWKXYVKGFKODW-ZYRNLWDWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DMT-2′O-TBDMS-rC(ac) Phosphoramidite was used for inverse electron-demand Diels-Alder reactions for selective and efficient labeling of RNA.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H64N5O9PSi B1142261 Ac-rC Phosphoramidite CAS No. 121058-88-6

Propriétés

IUPAC Name

N-[1-[(2S,3S,4S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42-,43-,44-,62?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWKXYVKGFKODW-ZYRNLWDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@@H](O[C@@H]([C@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H64N5O9PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743122
Record name 4-Acetamido-1-(5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2-O-[tert-butyl(dimethyl)silyl]-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-beta-L-ribofuranosyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

902.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121058-88-6
Record name 4-Acetamido-1-(5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2-O-[tert-butyl(dimethyl)silyl]-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-beta-L-ribofuranosyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ac-rC Phosphoramidite: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the synthesis, properties, and applications of N-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)cytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite (Ac-rC phosphoramidite), a crucial building block in the chemical synthesis of RNA.

Introduction

This compound is a chemically modified ribonucleoside essential for the solid-phase synthesis of oligonucleotides, particularly RNA and its analogues. Its unique combination of protecting groups, including the N-acetyl (Ac) group on the cytidine base, the 5'-dimethoxytrityl (DMT) group, and the 2'-tert-butyldimethylsilyl (TBDMS) group, enables the controlled and efficient stepwise addition of cytidine monomers during automated oligonucleotide synthesis. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed experimental protocol for its use in oligonucleotide synthesis, and its applications in research and drug development, with a focus on RNA interference (RNAi) therapeutics.

Chemical and Physical Properties

This compound is a white to off-white powder that is soluble in anhydrous acetonitrile, the primary solvent used in oligonucleotide synthesis. Its key structural features are the protecting groups that prevent unwanted side reactions during the synthesis cycle. The acetyl group protects the exocyclic amine of cytidine, the DMT group protects the 5'-hydroxyl group, and the TBDMS group protects the 2'-hydroxyl group of the ribose sugar.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C47H64N5O9PSi[1]
Molecular Weight 902.10 g/mol [1]
Appearance White to off-white powder
Solubility Anhydrous Acetonitrile[2]
Storage -20°C to -80°C, protect from light and moisture[3]

Core Applications in Research and Drug Development

The primary application of this compound is in the synthesis of RNA oligonucleotides. This technology is fundamental to various research areas and is a cornerstone of nucleic acid-based drug development.

RNA Interference (RNAi) Therapeutics

RNAi is a natural biological process for gene silencing that can be harnessed for therapeutic purposes. Small interfering RNAs (siRNAs), which are short double-stranded RNA molecules, can be designed to target and degrade specific messenger RNA (mRNA), thereby preventing the translation of disease-causing proteins. This compound is a critical reagent for the chemical synthesis of these therapeutic siRNAs. The ability to incorporate modified nucleosides, facilitated by phosphoramidite chemistry, can enhance the stability, specificity, and delivery of siRNA drugs.

Research Applications

Custom-synthesized RNA oligonucleotides are indispensable tools in molecular biology for a wide range of applications, including:

  • Gene function studies: RNA probes for Northern blotting and in situ hybridization.

  • Structural biology: Synthesis of RNA molecules for X-ray crystallography and NMR studies.

  • RNA aptamer development: Selection of RNA molecules that bind to specific targets.

Experimental Protocol: Solid-Phase RNA Oligonucleotide Synthesis

The synthesis of RNA oligonucleotides using this compound is performed on an automated solid-phase synthesizer. The process involves a repeated cycle of four key chemical reactions for each nucleotide addition.

The Synthesis Cycle

The synthesis proceeds in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG).

Oligonucleotide_Synthesis_Cycle cluster_cycle Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Coupling->Capping Forms phosphite triester Oxidation 4. Oxidation Capping->Oxidation Blocks unreacted 5'-OH Oxidation->Deblocking Stabilizes phosphate backbone End Repeat for each nucleotide Oxidation->End Start Start with support-bound nucleoside Start->Deblocking

Figure 1. The four-step automated solid-phase oligonucleotide synthesis cycle.

Step 1: Deblocking (Detritylation) The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the support-bound nucleoside. This is typically achieved by treating the support with a solution of a weak acid, such as trichloroacetic acid (TCA) in dichloromethane (DCM).[4] This step exposes the 5'-hydroxyl group for the subsequent coupling reaction. The orange color of the cleaved DMT cation can be measured spectrophotometrically to monitor the coupling efficiency of the previous cycle.[5]

Step 2: Coupling The next phosphoramidite monomer, in this case, this compound, is activated by an activating agent like 5-(ethylthio)-1H-tetrazole (ETT) and delivered to the synthesis column.[4] The activated phosphoramidite then couples with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage.[6] This reaction is highly efficient, with coupling efficiencies typically exceeding 99%.[7]

Step 3: Capping To prevent the elongation of any unreacted chains (failure sequences), a capping step is performed. This involves acetylating the unreacted 5'-hydroxyl groups using a mixture of acetic anhydride and N-methylimidazole.[5] This renders them unreactive in subsequent coupling steps.

Step 4: Oxidation The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate triester. This is typically achieved using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[8] This completes one cycle of nucleotide addition. The entire cycle is then repeated until the desired oligonucleotide sequence is assembled.

Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The choice of deprotection method depends on the specific protecting groups used and the sensitivity of any modifications on the oligonucleotide.

Deprotection_Workflow cluster_workflow Cleavage and Deprotection Workflow Cleavage 1. Cleavage from Solid Support Base_Deprotection 2. Base and Phosphate Deprotection Cleavage->Base_Deprotection Desilylation 3. 2'-OH Desilylation Base_Deprotection->Desilylation Purification 4. Purification Desilylation->Purification End Purified Oligonucleotide Purification->End Start Completed Oligonucleotide on Solid Support Start->Cleavage

Figure 2. General workflow for the cleavage and deprotection of synthesized RNA oligonucleotides.

Table 2: Common Deprotection Protocols for Oligonucleotides containing Ac-rC

ProtocolReagentsConditionsNotesReference
Standard Deprotection Concentrated Ammonium Hydroxide55°C, 8-16 hoursTraditional method, may not be suitable for sensitive modifications.[9]
AMA Deprotection 1:1 mixture of Ammonium Hydroxide and 40% aqueous Methylamine65°C, 15 minutesFaster than standard deprotection.[2] Requires Ac-dC to prevent base modification.[10][2][10]
UltraMILD Deprotection 0.05 M Potassium Carbonate in MethanolRoom Temperature, 4 hoursUsed for oligonucleotides with very sensitive modifications. Requires specific "UltraMILD" phosphoramidites.[10]

Following cleavage and deprotection, the crude oligonucleotide is typically purified using techniques such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to isolate the full-length product.

Quality Control

The quality of this compound is critical for the successful synthesis of high-quality oligonucleotides. Reputable suppliers perform rigorous quality control testing to ensure high purity and minimize levels of reactive impurities.[11]

Table 3: Key Quality Control Parameters for this compound

ParameterAnalytical MethodSpecificationReference
Purity High-Performance Liquid Chromatography (HPLC)≥ 98%[1]
Identity 31P Nuclear Magnetic Resonance (NMR)Conforms to structure[1]
Water Content Karl Fischer Titration≤ 0.2%[1]
Particulate Matter Visual InspectionFree from visible particles

Conclusion

This compound is an indispensable reagent in the chemical synthesis of RNA. Its carefully designed protecting groups enable the efficient and high-fidelity assembly of RNA oligonucleotides, which are crucial for a wide range of applications in research and drug development. A thorough understanding of its properties and the associated synthesis and deprotection protocols is essential for scientists and researchers working in the field of nucleic acid chemistry and therapeutics. The continued refinement of phosphoramidite chemistry and the development of novel protecting group strategies will undoubtedly lead to further advancements in the synthesis of complex and highly modified RNA molecules for future therapeutic and diagnostic applications.

References

An In-depth Technical Guide on the Mechanism of Action of Ac-rC Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-rC phosphoramidite is a critical building block in the chemical synthesis of ribonucleic acid (RNA). Its "mechanism of action" is defined by its role within the highly orchestrated, cyclic process of solid-phase phosphoramidite oligonucleotide synthesis. The core function of the N-acetyl (Ac) group on the cytidine base is to act as a temporary protecting group for the exocyclic amine (N4). This protection is essential to prevent unwanted side reactions during the formation of the phosphodiester backbone, thereby ensuring high fidelity and yield of the final RNA oligonucleotide. This guide details the chemistry of the this compound, its function in the automated synthesis cycle, and the specific protocols for the removal of the acetyl protecting group, which is a critical step in obtaining the final, functional RNA molecule.

Introduction to this compound

This compound is a chemically modified version of the ribonucleoside cytidine, engineered for use in automated solid-phase RNA synthesis.[1][2] The molecule has several key features, each serving a distinct purpose in the synthesis cycle:

  • Cytidine (rC): The core ribonucleoside.

  • N-Acetyl (Ac) Group: A protecting group attached to the exocyclic amine (N4) of the cytosine base. This is the primary feature defining "Ac-rC". Its role is to prevent the amine from reacting during the coupling step.[3][4]

  • 5'-Dimethoxytrityl (DMT) Group: An acid-labile protecting group on the 5'-hydroxyl position. It prevents polymerization and allows for the stepwise, 3'-to-5' direction of synthesis.[4][5]

  • 2'-tert-butyldimethylsilyl (TBDMS) Group: A protecting group on the 2'-hydroxyl of the ribose sugar, crucial for RNA synthesis to prevent branching and degradation.

  • 3'-β-Cyanoethyl (CE) Phosphoramidite Group: The reactive moiety that, upon activation, couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.[3]

The strategic placement of these protecting groups allows for a controlled, stepwise assembly of the RNA molecule on a solid support.[6]

Table 1: Physicochemical Properties of a Typical this compound
PropertyValueSource(s)
Chemical Name 5'-O-DMT-N4-acetyl-2'-O-TBDMS-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite[1][7]
Molecular Formula C47H64N5O9PSi[7]
Molecular Weight 902.10 g/mol [7]
CAS Number 121058-88-6[1][7]
Purity (Typical) >98%[7]
Appearance White to off-white powderN/A
Solubility Acetonitrile, DichloromethaneN/A

Core Mechanism: The Phosphoramidite Synthesis Cycle

The mechanism of action of this compound unfolds during the automated solid-phase synthesis of RNA.[8] The process is a cycle of four distinct chemical reactions that are repeated for each nucleotide added to the growing chain.[9]

  • Step 1: Detritylation (De-blocking): The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleotide bound to the solid support. This is typically achieved by treating the support with a mild acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent.[5][6] This step exposes the 5'-hydroxyl group, making it available for the coupling reaction.

  • Step 2: Coupling (Activation): The this compound is activated by a weak acid, such as 1H-tetrazole or a derivative. This activation protonates the diisopropylamino group of the phosphoramidite, turning it into a good leaving group.[5] The activated this compound is then delivered to the solid support, where the free 5'-hydroxyl group of the growing chain attacks the phosphorus atom, forming a phosphite triester linkage. During this crucial step, the N-acetyl group on the cytosine base remains intact, preventing the N4-amine from engaging in side reactions that would terminate or branch the chain.[5]

  • Step 3: Capping: The coupling reaction is highly efficient but not perfect. To prevent any unreacted 5'-hydroxyl groups from participating in subsequent cycles (which would result in a deletion mutation), they are permanently blocked or "capped."[6] This is typically done using a mixture of acetic anhydride and 1-methylimidazole.

  • Step 4: Oxidation: The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable phosphate triester, which mirrors the natural phosphodiester backbone of RNA.[9] This is commonly achieved using a solution of iodine in a water/pyridine or water/acetonitrile mixture.[5]

Once oxidation is complete, the cycle can begin again with the detritylation of the newly added nucleotide, repeating until the desired RNA sequence is fully assembled.

Oligonucleotide_Synthesis_Cycle cluster_cycle Automated Synthesis Cycle Detritylation Step 1: Detritylation (DMT Removal) Coupling Step 2: Coupling (this compound addition) Detritylation->Coupling Exposes 5'-OH Capping Step 3: Capping (Terminate Failures) Coupling->Capping Forms Phosphite Triester Oxidation Step 4: Oxidation (Stabilize Backbone) Capping->Oxidation Blocks Unreacted Chains Oxidation->Detritylation Ready for Next Cycle End End: Full-Length Protected Oligonucleotide Start Start: Solid Support with 5'-DMT-Nucleoside

The four-step automated phosphoramidite synthesis cycle.

Deprotection: The Final Action

After the oligonucleotide chain is fully synthesized, the final product is a protected RNA molecule attached to the solid support. The final "action" related to the this compound is the removal of the N-acetyl protecting group during the cleavage and deprotection phase.[6] This step is critical, as all protecting groups must be removed to yield a functional biological molecule.

The deprotection process involves two main stages:

  • Cleavage from Support: The oligonucleotide is first cleaved from the solid support.

  • Base and Phosphate Deprotection: The protecting groups on the nucleobases (including acetyl on cytosine) and the cyanoethyl groups on the phosphate backbone are removed.

The choice of reagent for this step is crucial, especially when the RNA sequence contains other sensitive modifications. The acetyl group is base-labile and is typically removed by ammonolysis.[3][4]

Table 2: Comparison of Deprotection Protocols for N-Acetyl Group Removal
ProtocolReagent(s)Typical ConditionsApplication Notes
Standard Concentrated Ammonium Hydroxide (NH₄OH)55°C for 8-12 hoursStandard procedure for robust oligonucleotides.
Fast / AMA 1:1 mixture of Ammonium Hydroxide & Aqueous Methylamine (AMA)Room Temp for 10-15 minSignificantly reduces deprotection time. Used for "UltraMILD" monomers.
Mild 50 mM Potassium Carbonate (K₂CO₃) in MethanolRoom Temp for 24 hoursUsed for highly base-sensitive oligonucleotides to prevent degradation.

The use of Ac-rC, which is more labile than the traditional benzoyl-protected cytidine (Bz-rC), is advantageous as it allows for faster or milder deprotection conditions, which is beneficial for the synthesis of long RNA strands or those containing sensitive labels.[10]

Deprotection_Workflow cluster_reagents Deprotection Reagent Options Start Fully Protected RNA on Solid Support Cleavage Cleavage & Deprotection (Base Treatment) Start->Cleavage Purification Purification (e.g., HPLC, PAGE) Cleavage->Purification Removes protecting groups (Ac, Bz, iBu, CE) Final Functional RNA Oligonucleotide Purification->Final Ammonia Std: NH4OH Ammonia->Cleavage AMA Fast: AMA AMA->Cleavage K2CO3 Mild: K2CO3/MeOH K2CO3->Cleavage

Post-synthesis cleavage and deprotection workflow.

Experimental Protocols

Protocol 1: General Automated Synthesis Cycle (Single Coupling)
  • Objective: To add one Ac-rC nucleotide to a growing RNA chain on a solid support.

  • Methodology:

    • Detritylation: Flow 3% trichloroacetic acid (TCA) in dichloromethane through the synthesis column for 60-90 seconds to remove the 5'-DMT group. Wash with acetonitrile.

    • Coupling: Deliver a solution of this compound (0.1 M in acetonitrile) and an activator (0.45 M 1H-tetrazole in acetonitrile) simultaneously to the column. Allow the reaction to proceed for 3-5 minutes.

    • Capping: Flow a 1:1 mixture of Capping Reagent A (acetic anhydride/pyridine/THF) and Capping Reagent B (16% 1-methylimidazole/THF) through the column for 30 seconds. Wash with acetonitrile.

    • Oxidation: Flow a solution of 0.02 M iodine in THF/water/pyridine through the column for 30-60 seconds to oxidize the phosphite triester to a phosphate triester. Wash with acetonitrile to prepare for the next cycle.

Protocol 2: Fast Deprotection using AMA
  • Objective: To cleave the RNA from the support and remove all protecting groups rapidly.

  • Methodology:

    • Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.

    • Add 1 mL of a 1:1 (v/v) solution of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).

    • Seal the vial tightly and agitate at room temperature for 10-15 minutes.

    • Following incubation, centrifuge the vial and carefully transfer the supernatant containing the cleaved and deprotected RNA to a new tube.

    • Dry the sample in a vacuum concentrator before purification.

Applications in Drug Development and Research

The ability to synthesize high-fidelity, custom RNA sequences using reagents like this compound is fundamental to modern molecular biology and drug development.

  • RNA Therapeutics: Ac-rC is used in the synthesis of therapeutic oligonucleotides such as small interfering RNAs (siRNAs), antisense oligonucleotides, and RNA aptamers. These molecules can modulate gene expression and are at the forefront of treating genetic and acquired diseases.

  • Diagnostics: Custom RNA probes and primers synthesized with these methods are essential components of diagnostic assays, including RT-PCR and next-generation sequencing, for the detection of pathogens and genetic biomarkers.

  • Functional Genomics: Researchers use synthetic RNA to study gene function, RNA structure, and the complex roles of non-coding RNAs in cellular processes.

Applications cluster_apps Downstream Applications Amidite This compound Synthesis Solid-Phase RNA Synthesis Amidite->Synthesis RNA Custom RNA (siRNA, ASO, Probes) Synthesis->RNA Therapeutics Therapeutics (Gene Silencing) RNA->Therapeutics Diagnostics Diagnostics (Pathogen Detection) RNA->Diagnostics Research Basic Research (Functional Genomics) RNA->Research

From chemical reagent to biological applications.

Conclusion

The mechanism of action of this compound is integral to its function as a monomer in the automated chemical synthesis of RNA. The N-acetyl protecting group provides essential stability and selectivity during the iterative coupling process. Furthermore, its lability under basic conditions allows for efficient and often milder deprotection protocols compared to other protecting groups, preserving the integrity of the final RNA product. This combination of reactivity and controlled deprotection makes this compound a cornerstone reagent for the production of high-quality RNA for a wide array of cutting-edge applications in research, diagnostics, and therapeutics.

References

The Role of the Acetyl Protecting Group in rC Phosphoramidite for RNA Synthesis: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of solid-phase RNA synthesis, the selection of appropriate protecting groups is paramount to achieving high-yield, high-purity oligonucleotides. For the cytidine (rC) phosphoramidite, the acetyl (Ac) group has emerged as a superior choice for the protection of its exocyclic amine. This guide provides a comprehensive overview of the function of the acetyl protecting group in rC phosphoramidite, detailing its advantages, relevant experimental protocols, and a quantitative comparison with other protecting groups.

Core Function and Advantages of the Acetyl Protecting Group

The primary function of the acetyl group on the N4 position of cytidine is to prevent unwanted side reactions at this nucleophilic site during the phosphoramidite coupling cycles of RNA synthesis.[1] Its lability under specific conditions, however, is what sets it apart from more traditional protecting groups like benzoyl (Bz).

The key advantages of using an acetyl-protected rC phosphoramidite include:

  • Rapid and Mild Deprotection: The acetyl group is significantly more labile than the benzoyl group, allowing for faster and milder deprotection conditions. This is particularly crucial for the synthesis of RNA oligonucleotides that contain sensitive or modified bases which might be degraded under harsh deprotection protocols.[2]

  • Prevention of Transamination: A significant drawback of using benzoyl-protected cytidine (Bz-rC) is the potential for a transamination side reaction when using amine-based deprotection reagents like aqueous methylamine/ammonium hydroxide (AMA). This results in the conversion of cytidine to N4-methylcytidine, an undesired modification. The use of acetyl-protected cytidine (Ac-rC) effectively eliminates this side reaction.[3]

  • Compatibility with "UltraFAST" Deprotection Protocols: The lability of the acetyl group makes it fully compatible with rapid deprotection protocols, such as those using AMA at elevated temperatures, which can reduce deprotection times to as little as 10-15 minutes.[3][4]

Quantitative Data Summary

The following tables summarize the available quantitative data comparing the performance of acetyl-protected cytidine with other protecting groups.

Protecting GroupDeprotection ConditionsDeprotection TimeTransamination Side ReactionReference
Acetyl (Ac) AMA (1:1 NH₄OH/40% aq. MeNH₂) at 65°C10 minutesNot observed[3]
Acetyl (Ac) AMA (1:1 NH₄OH/40% aq. MeNH₂) at room temp.2 hoursNot observed[5]
Benzoyl (Bz) AMA (1:1 NH₄OH/40% aq. MeNH₂)Not recommended~5%[3]
Acetyl (Ac) 0.05 M K₂CO₃ in Methanol4 hours (with phenoxyacetic anhydride capping)Not applicable[6]
ParameterValueNotesReference
Coupling Efficiency (Ac-rC) >99%In reverse 5' to 3' synthesis.[7][8]
Purity of Ac-rC Phosphoramidite >98% (HPLC), >99% (³¹P NMR)For reverse 5' to 3' synthesis.[7][8]

Experimental Protocols

I. Solid-Phase RNA Synthesis using this compound

This protocol outlines the key steps for the automated solid-phase synthesis of an RNA oligonucleotide using this compound on a standard DNA/RNA synthesizer.

1. Preparation of Reagents:

  • Phosphoramidites: Dissolve this compound and other required RNA phosphoramidites (e.g., Bz-rA, iBu-rG, rU) in anhydrous acetonitrile to a final concentration of 0.1 M.

  • Activator: Prepare a 0.25 M solution of 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.

  • Capping Reagents:

    • Cap A: Acetic anhydride/Pyridine/THF (1:1:8 v/v/v).

    • Cap B: 16% N-Methylimidazole in THF.

  • Oxidizing Reagent: 0.02 M Iodine in THF/Pyridine/Water.

  • Deblocking Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane.

2. Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repetitive cycles of the following four steps for each nucleotide addition.

  • Step 1: Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treatment with the deblocking reagent. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

  • Step 2: Coupling: The this compound (or other phosphoramidite) is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A typical coupling time for RNA phosphoramidites is 6 minutes.[9]

  • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutants in subsequent cycles.

  • Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing reagent.

These four steps are repeated for each monomer in the desired RNA sequence.

II. Cleavage and Deprotection Protocol using AMA

This protocol describes the cleavage of the synthesized oligonucleotide from the solid support and the removal of the base and phosphate protecting groups.

1. Reagent Preparation:

  • AMA Solution: Prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine. Prepare this solution fresh and keep it on ice.[4]

2. Cleavage and Base Deprotection:

  • Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a 2 mL screw-cap vial.

  • Add 1 mL of the freshly prepared AMA solution to the vial.

  • Seal the vial tightly and incubate at 65°C for 15 minutes.[4]

  • Cool the vial on ice for 10 minutes.[4]

  • Transfer the supernatant containing the cleaved and partially deprotected oligonucleotide to a new tube.

3. Removal of 2'-O-Silyl Protecting Groups:

  • The removal of the 2'-O-tert-butyldimethylsilyl (TBDMS) groups is a separate step. A common reagent for this is Triethylamine trihydrofluoride (TEA·3HF).

  • Evaporate the AMA solution to dryness.

  • Resuspend the pellet in anhydrous DMSO.

  • Add TEA·3HF and heat at 65°C for 2.5 hours.[6]

4. Quenching and Purification:

  • Quench the desilylation reaction with an appropriate quenching buffer.

  • The crude oligonucleotide can then be purified using methods such as HPLC or solid-phase extraction (e.g., Glen-Pak RNA cartridges).[3]

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_deprotection Cleavage & Deprotection start Start with Solid Support deblock Deblocking (DMT Removal) start->deblock couple Coupling (this compound) deblock->couple cap Capping couple->cap oxidize Oxidation cap->oxidize repeat Repeat for Each Monomer oxidize->repeat repeat->deblock Next Cycle cleave Cleavage & Base Deprotection (AMA, 65°C, 15 min) repeat->cleave Synthesis Complete desilylate 2'-OH Deprotection (TEA.3HF, 65°C, 2.5h) cleave->desilylate purify Purification (HPLC/SPE) desilylate->purify final Pure RNA Oligonucleotide purify->final

Caption: Experimental workflow for RNA synthesis and deprotection.

logical_relationship cluster_choice Protecting Group Choice for Cytidine cluster_deprotection Deprotection with AMA cluster_outcomes Reaction Outcomes ac_rc This compound ama AMA (NH4OH / MeNH2) ac_rc->ama bz_rc Bz-rC Phosphoramidite bz_rc->ama correct Desired Cytidine (High Yield) ama->correct From Ac-rC transamination N4-Methylcytidine (Side Product) ama->transamination From Bz-rC (~5%)

References

Ac-rC Phosphoramidite: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of N-acetyl-cytidine-phosphoramidite (Ac-rC phosphoramidite), a crucial reagent in the chemical synthesis of RNA oligonucleotides. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, its central role in solid-phase RNA synthesis, and comprehensive experimental protocols.

Core Properties of this compound

This compound is a protected ribonucleoside building block essential for the automated synthesis of RNA. The acetyl (Ac) group on the exocyclic amine of cytidine and the dimethoxytrityl (DMT) and silyl protecting groups on the ribose sugar prevent unwanted side reactions during the stepwise assembly of the oligonucleotide chain.

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueReference
CAS Number 121058-88-6[][2]
Molecular Formula C47H64N5O9PSi[][2]
Molecular Weight 902.10 g/mol [][2]
Typical Purity ≥98.0% (HPLC and 31P NMR)[][2]
Appearance White to off-white solid
Storage Conditions -20°C, protected from light and moisture[]
Solubility Soluble in anhydrous acetonitrile

The Central Role in RNA Synthesis

This compound is a fundamental component in the phosphoramidite method, the gold-standard for the chemical synthesis of RNA. This process involves a four-step cycle that is repeated for each nucleotide added to the growing oligonucleotide chain, which is assembled on a solid support. The use of this compound allows for the precise incorporation of cytidine ribonucleosides into the desired RNA sequence.

The acetyl protecting group on the cytidine base is advantageous as it can be removed under relatively mild basic conditions, which helps to preserve the integrity of the synthesized RNA molecule. This is particularly important for the synthesis of long RNA strands or those containing other sensitive modifications.

Beyond the synthesis of standard RNA sequences, this compound is also utilized in the production of modified RNA analogues, such as those with phosphorodithioate (PS2-RNA) linkages, which are of interest in therapeutic applications due to their increased nuclease resistance.

Experimental Protocols

The following sections provide a detailed methodology for the use of this compound in automated solid-phase RNA synthesis.

Preparation of Reagents
  • This compound Solution: Prepare a 0.1 M solution of this compound in anhydrous acetonitrile. This solution should be prepared fresh for optimal performance.

  • Activator Solution: A 0.25 M to 0.5 M solution of an activator, such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI), in anhydrous acetonitrile is commonly used.

  • Capping Solutions: Capping A typically consists of acetic anhydride in tetrahydrofuran (THF)/lutidine, and Capping B is N-methylimidazole in THF.

  • Oxidizing Solution: A solution of iodine in THF/water/pyridine is used to oxidize the phosphite triester to a more stable phosphate triester.

Automated Solid-Phase RNA Synthesis Cycle

The synthesis is performed on an automated DNA/RNA synthesizer. The following is a typical cycle for the addition of one Ac-rC nucleotide to the growing RNA chain attached to a solid support.

StepReagent/SolventTypical DurationPurpose
1. Deblocking (Detritylation) 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)60-90 secondsRemoves the 5'-DMT protecting group, exposing a free hydroxyl group for the next coupling reaction.
2. Coupling 0.1 M this compound and Activator Solution5-10 minutesThe activated phosphoramidite couples with the free 5'-hydroxyl group of the growing chain.
3. Capping Capping A and Capping B solutions30-60 secondsAcetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
4. Oxidation Iodine solution30-60 secondsOxidizes the newly formed phosphite triester linkage to a stable phosphate triester.

Following the oxidation step, a washing step with acetonitrile is performed to remove residual reagents before initiating the next cycle. This four-step process is repeated until the desired RNA sequence is assembled.

RNA_Synthesis_Workflow cluster_synthesis_cycle Automated RNA Synthesis Cycle cluster_post_synthesis Post-Synthesis Processing Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Exposed 5'-OH Capping 3. Capping Coupling->Capping Phosphite Triester Formation Oxidation 4. Oxidation Capping->Oxidation Block Unreacted Chains Oxidation->Deblocking Stable Phosphate Triester Cleavage Cleavage from Solid Support Oxidation->Cleavage Completed Sequence Deprotection Base & Phosphate Deprotection Cleavage->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification Final_Product Pure RNA Oligonucleotide Purification->Final_Product

Automated RNA synthesis workflow.
Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

  • Cleavage and Base Deprotection: The solid support is treated with a mixture of aqueous ammonia and methylamine (AMA) at 65°C for 10-20 minutes. This step cleaves the oligonucleotide from the support and removes the acetyl protecting group from the cytidine bases and the cyanoethyl groups from the phosphate backbone.

  • 2'-Hydroxyl Deprotection: The silyl protecting groups (e.g., TBDMS) on the 2'-hydroxyls are removed by treatment with a fluoride reagent, such as triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), at 65°C for approximately 2.5 hours.

Purification

The crude RNA oligonucleotide is then purified to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) is a commonly used method for obtaining high-purity RNA. Both ion-exchange and reverse-phase HPLC can be effective.

Signaling Pathways and Logical Relationships

This compound is a synthetic building block and is not directly involved in biological signaling pathways. Its relevance lies in its use to synthesize RNA molecules, which can then be used in a variety of research applications to study and modulate signaling pathways. For example, synthetic RNA can be used as antisense oligonucleotides or small interfering RNAs (siRNAs) to downregulate the expression of specific genes involved in a signaling cascade.

The logical relationship of this compound to the study of biological systems is hierarchical:

Logical_Relationship AcRC This compound RNA_Synthesis Chemical RNA Synthesis AcRC->RNA_Synthesis is a key reagent for Synthetic_RNA Synthetic RNA (e.g., siRNA, antisense) RNA_Synthesis->Synthetic_RNA produces Research_Tool Tool for Biological Research Synthetic_RNA->Research_Tool serves as a Signaling_Pathway Study of Signaling Pathways Research_Tool->Signaling_Pathway enables the

Role of this compound in biological research.

References

Technical Guide: Ac-rC Phosphoramidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of N-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-cytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly known as Ac-rC phosphoramidite. It is a crucial building block in the chemical synthesis of modified ribonucleic acids (RNA), particularly those containing phosphorodithioate (PS2) linkages. These modifications are of significant interest in the development of therapeutic oligonucleotides, such as antisense and small interfering RNA (siRNA), due to their enhanced nuclease resistance and potential for improved biological activity.

Core Properties of this compound

This compound is a chemically modified cytidine nucleoside designed for use in automated solid-phase oligonucleotide synthesis. The key chemical features that enable its function are the 5'-dimethoxytrityl (DMT) group for selective deprotection, the 2'-tert-butyldimethylsilyl (TBDMS) group to protect the 2'-hydroxyl, the N-acetyl group protecting the exocyclic amine of cytosine, and the 3'-phosphoramidite moiety for coupling to the growing oligonucleotide chain.

Quantitative Data Summary
PropertyValueReference
Molecular Weight 902.10 g/mol [1][2][3][4]
Alternate Molecular Weight 902.11 g/mol [5]
Molecular Formula C₄₇H₆₄N₅O₉PSi[1][2]
CAS Number 121058-88-6[1][2][3][4]
Purity (Typical) ≥98.0%[4]

Application in Phosphorodithioate (PS2) RNA Synthesis

This compound is a key reagent for introducing phosphorodithioate (PS2) linkages into RNA sequences. In a PS2 linkage, both non-bridging oxygen atoms of the phosphate backbone are replaced by sulfur atoms. This modification renders the internucleotide linkage resistant to degradation by nucleases, a critical feature for in vivo applications of RNA-based therapeutics. The resulting PS2-RNA has been investigated for its potential in gene silencing applications, where it can be incorporated into siRNA duplexes to enhance their stability and therapeutic efficacy.[2][6]

Experimental Protocol: Solid-Phase Synthesis of Phosphorodithioate-Modified Oligonucleotides

The following is a generalized protocol for the solid-phase synthesis of RNA oligonucleotides containing phosphorodithioate linkages using this compound on an automated DNA/RNA synthesizer. This protocol is based on the standard phosphoramidite chemistry cycle.

Materials and Reagents:

  • This compound and other required RNA phosphoramidites (e.g., for A, G, U)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Anhydrous acetonitrile

  • Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM)

  • Activator solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile

  • Capping solution A: Acetic anhydride in tetrahydrofuran (THF)/lutidine

  • Capping solution B: 16% 1-Methylimidazole in THF

  • Sulfurizing reagent: 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT) or Phenylacetyl disulfide (PADS) in a suitable solvent

  • Cleavage and deprotection solution: Concentrated ammonium hydroxide/ethanol mixture (e.g., 3:1 v/v)

  • 2'-Deprotection solution: Triethylamine trihydrofluoride (TEA·3HF) in N,N-dimethylformamide (DMF) or a similar fluoride-based reagent.

Methodology:

The synthesis is performed in a cyclical manner, with each cycle adding one nucleotide to the growing chain.

  • Deblocking (Detritylation): The 5'-DMT protecting group of the nucleoside attached to the solid support is removed by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The orange color of the cleaved DMT cation can be monitored to assess coupling efficiency.

  • Coupling: The this compound (or other phosphoramidite) is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction forms a phosphite triester linkage.

  • Sulfurization: The newly formed phosphite triester is converted to a phosphorodithioate triester by treatment with the sulfurizing reagent. This step is crucial for introducing the PS2 modification.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This prevents the formation of deletion mutants in subsequent cycles.

  • Iteration: Steps 1-4 are repeated for each subsequent nucleotide to be added to the sequence.

  • Cleavage and Base Deprotection: After the final synthesis cycle, the solid support is treated with the cleavage and deprotection solution to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases (including the acetyl group on cytosine).

  • 2'-Hydroxyl Deprotection: The 2'-TBDMS protecting groups are removed by treatment with the 2'-deprotection solution.

  • Purification: The final phosphorodithioate-modified RNA oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC).

Logical Workflow: Oligonucleotide Synthesis Cycle

The following diagram illustrates the key steps in a single cycle of solid-phase oligonucleotide synthesis for incorporating a phosphorodithioate linkage.

Oligonucleotide_Synthesis_Cycle start Start Cycle: Growing Oligonucleotide (5'-DMT protected) deblock 1. Deblocking (Detritylation) start->deblock couple 2. Coupling (this compound + Activator) deblock->couple Exposed 5'-OH sulfurize 3. Sulfurization couple->sulfurize Phosphite Triester cap 4. Capping sulfurize->cap Phosphorodithioate Triester end End Cycle: Elongated Oligonucleotide (5'-DMT protected) cap->end next_cycle Next Cycle or Final Cleavage end->next_cycle

Caption: Solid-phase synthesis cycle for phosphorodithioate RNA.

Signaling Pathway: Gene Silencing by PS2-Modified siRNA

Oligonucleotides synthesized using this compound can be incorporated into siRNA duplexes to target specific messenger RNA (mRNA) for degradation, a process known as RNA interference (RNAi). The phosphorodithioate modifications enhance the stability of the siRNA, making it more effective as a therapeutic agent.

Gene_Silencing_Pathway cluster_cell Cytoplasm sirna PS2-siRNA Duplex risc_loading RISC Loading sirna->risc_loading risc_active Activated RISC (with guide strand) risc_loading->risc_active Passenger strand removal cleavage mRNA Cleavage risc_active->cleavage mrna Target mRNA mrna->cleavage Target recognition degradation mRNA Degradation cleavage->degradation no_protein Inhibition of Protein Translation degradation->no_protein

Caption: RNA interference (RNAi) pathway utilizing PS2-siRNA.

References

Navigating the Solubility of Ac-rC Phosphoramidite in Acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the successful synthesis of oligonucleotides hinges on the precise preparation of phosphoramidite solutions. This guide provides an in-depth look at the solubility of N-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)cytidine-3'-O-(2-cyanoethyl N,N-diisopropyl)phosphoramidite (Ac-rC phosphoramidite) in acetonitrile, a critical step in RNA synthesis. While specific quantitative solubility limits are not broadly published, this document outlines standard practices, influencing factors, and detailed protocols to ensure successful dissolution and use.

Understanding this compound Solubility

This compound, like most nucleoside phosphoramidites, is generally soluble in anhydrous acetonitrile, the standard diluent for oligonucleotide synthesis.[1] The typical concentration used in automated synthesizers ranges from 0.05 M to 0.1 M, with 0.1 M being a widely recommended concentration.[1][2] This indicates that the solubility of this compound in acetonitrile is at least sufficient to achieve these concentrations for routine synthesis.

However, issues such as precipitation can arise, particularly with phosphoramidites that are more lipophilic or when the solvent conditions are not optimal.[1][3] The key to successful dissolution lies in the stringent control of environmental conditions, primarily the exclusion of water.

Key Factors Influencing Solubility and Stability:
  • Water Content: The presence of water is detrimental to phosphoramidite solutions, leading to hydrolysis and degradation of the phosphoramidite.[4][5] It is imperative to use anhydrous acetonitrile with a water content of less than 30 ppm, and preferably below 10 ppm.[1]

  • Solvent Composition: While 100% anhydrous acetonitrile is standard, some phosphoramidites may exhibit limited solubility and can be prone to precipitation.[3] In such cases, alternative solvent systems may be required. For particularly lipophilic amidites, dichloromethane may be necessary.[1]

  • Temperature: While not explicitly quantified in the provided search results, temperature can influence solubility. It is standard practice to store phosphoramidite solutions at -20°C to maintain stability.[6]

  • Purity of Phosphoramidite: The presence of impurities can potentially affect the solubility and performance of the phosphoramidite in synthesis.

Recommended Solution Preparation and Handling

To ensure the successful preparation and use of this compound solutions, the following protocols and data should be considered.

Quantitative Data for Solution Preparation

The following table summarizes the recommended parameters for preparing this compound solutions for oligonucleotide synthesis.

ParameterRecommended ValueNotes
Solvent Anhydrous AcetonitrileWater content < 30 ppm, preferably < 10 ppm.[1]
Concentration 0.05 M - 0.1 M0.1 M is recommended for optimal performance in synthesis.[1][2]
Molecular Weight of this compound 902.1 g/mol Used for calculating mass required for a desired molarity.[7]
Drying Agent 3Å or 4Å Molecular SievesAdded to the prepared solution to maintain anhydrous conditions.[1][2]
Storage -20°C under an inert atmosphereFor long-term stability.[6]

Experimental Protocols

Protocol for Preparation of a 0.1 M this compound Solution in Acetonitrile

This protocol outlines the steps for preparing a standard 0.1 M solution of this compound for use in oligonucleotide synthesis.

Materials:

  • This compound

  • Anhydrous acetonitrile (< 30 ppm water)

  • Anhydrous solvent transfer equipment

  • Appropriate glass vial with a septum-sealed cap

  • Activated 3Å or 4Å molecular sieves

Procedure:

  • Preparation of the Vial: Ensure the vial and cap are thoroughly dried to remove any residual moisture.

  • Weighing the Phosphoramidite: In a controlled, low-humidity environment, accurately weigh the required amount of this compound into the vial. For a 10 mL solution of 0.1 M this compound (MW = 902.1 g/mol ), 0.9021 g would be required.

  • Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add the calculated volume of anhydrous acetonitrile to the vial using a dry syringe or cannula.

  • Dissolution: Gently swirl or vortex the vial to dissolve the phosphoramidite completely. Sonication can be used if necessary to aid dissolution.

  • Drying: Add a layer of activated molecular sieves to the bottom of the vial.[1][2]

  • Equilibration: Seal the vial tightly and allow it to stand for at least 12-24 hours before use to ensure the solvent is thoroughly dried by the molecular sieves.[1][2]

  • Storage: Store the prepared solution at -20°C under an inert atmosphere.

Protocol for Addressing Phosphoramidite Precipitation

Should precipitation be observed in a 100% anhydrous acetonitrile solution, the following modified solvent systems can be considered.

Alternative Solvent Systems:

  • Acetonitrile and Dichloromethane: A 1:1 (v/v) mixture of anhydrous acetonitrile and anhydrous dichloromethane can be used to improve the solubility of less soluble phosphoramidites.[3]

  • Acetonitrile with DMF: The addition of 10% N,N-Dimethylformamide (DMF) to anhydrous acetonitrile can also enhance solubility.[3]

The preparation protocol remains the same, with the substitution of the recommended solvent mixture for pure acetonitrile.

Visualizing the Workflow

The following diagrams illustrate the key workflows for preparing and handling this compound solutions.

Dissolution_Workflow start Start weigh Weigh Ac-rC Phosphoramidite start->weigh add_solvent Add Anhydrous Acetonitrile weigh->add_solvent dissolve Dissolve (Vortex/Sonicate) add_solvent->dissolve add_sieves Add Molecular Sieves (3Å/4Å) dissolve->add_sieves equilibrate Equilibrate (12-24h) add_sieves->equilibrate store Store at -20°C equilibrate->store end Ready for Use store->end Precipitation_Troubleshooting start Precipitation Observed in 100% Acetonitrile option1 Prepare 50:50 (v/v) Anhydrous Acetonitrile: Anhydrous Dichloromethane start->option1 option2 Prepare Acetonitrile with 10% DMF start->option2 re_dissolve Re-dissolve Ac-rC Phosphoramidite option1->re_dissolve option2->re_dissolve proceed Proceed with Synthesis re_dissolve->proceed

References

The Cornerstone of Synthetic DNA and RNA: A Technical Guide to Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental principles of phosphoramidite chemistry, the gold-standard method for the chemical synthesis of oligonucleotides. This robust and highly efficient chemistry forms the bedrock of numerous applications in molecular biology, genetic diagnostics, and the development of therapeutic oligonucleotides. We will explore the core chemical reactions, the critical role of protecting groups, the intricacies of the synthesis cycle, and the factors governing the efficiency and fidelity of oligonucleotide assembly.

Core Principles of Phosphoramidite Chemistry

Phosphoramidite chemistry is a stepwise process for synthesizing oligonucleotides on a solid support, most commonly controlled pore glass (CPG). The synthesis proceeds in the 3' to 5' direction, which is the opposite of the biological synthesis of DNA and RNA.[1][2] The process relies on a series of four chemical reactions that are repeated in a cycle for each nucleotide added to the growing chain. The key to the success of this chemistry lies in the use of phosphoramidite monomers, which are nucleosides with a reactive phosphoramidite group at the 3'-hydroxyl position and a temporary protecting group on the 5'-hydroxyl group.

The Phosphoramidite Monomer: The Building Block of Synthesis

A phosphoramidite monomer is a chemically modified nucleoside designed for stability during storage and controlled reactivity during synthesis. Its key features include:

  • A 5'-Hydroxyl Protecting Group: The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, an acid-labile protecting group that prevents unwanted polymerization during the synthesis of the monomer and the coupling reaction.[3][4]

  • A 3'-Phosphoramidite Moiety: The 3'-hydroxyl group is modified with a phosphoramidite group, which is the reactive functional group that forms the internucleotide linkage. This group typically consists of a phosphorus atom bonded to a diisopropylamino group and a β-cyanoethyl group.[]

  • Exocyclic Amine Protecting Groups: The exocyclic amino groups on the nucleobases (adenine, guanine, and cytosine) are protected to prevent side reactions during the synthesis cycle. Common protecting groups include benzoyl (Bz) for adenine and cytosine, and isobutyryl (iBu) for guanine.[4] Thymine does not require protection for its exocyclic amine.[4][6]

  • Phosphate Protecting Group: The phosphorus atom is protected by a β-cyanoethyl group, which is stable throughout the synthesis cycle but can be readily removed during the final deprotection step.[4]

The Solid Support: The Anchor for Synthesis

Solid-phase synthesis is a crucial aspect of phosphoramidite chemistry, allowing for the easy removal of excess reagents and byproducts by simple washing steps.[] The most common solid support is controlled pore glass (CPG), which provides a stable and inert surface for the sequential addition of nucleotides.[7] The first nucleoside of the sequence is attached to the CPG via a linker molecule.

The Four-Step Synthesis Cycle

The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The four key steps in each cycle are: deblocking (detritylation), coupling, capping, and oxidation.[6]

Step 1: Deblocking (Detritylation)

The synthesis cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside attached to the solid support (or the last nucleotide added to the chain). This is achieved by treating the support with a weak acid, typically a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[3][7] The removal of the DMT group exposes a free 5'-hydroxyl group, which is now ready to react with the next phosphoramidite monomer. The cleaved DMT cation has a characteristic orange color and its absorbance at 495 nm can be measured to monitor the efficiency of each coupling step in real-time.[3][7]

Step 2: Coupling

In the coupling step, the next phosphoramidite monomer, dissolved in an anhydrous solvent like acetonitrile, is activated by an activator, typically a weak acid such as 1H-tetrazole or a derivative like 5-ethylthio-1H-tetrazole (ETT).[7] The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. The free 5'-hydroxyl group of the growing oligonucleotide chain then attacks the activated phosphorus atom, forming a phosphite triester linkage.[] This reaction is very rapid and highly efficient, with coupling efficiencies typically exceeding 99%.[]

Step 3: Capping

To prevent the formation of deletion mutations (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups that failed to couple with the incoming phosphoramidite must be permanently blocked. This is achieved in the capping step by acetylation.[7] A mixture of acetic anhydride and a catalyst, such as N-methylimidazole (NMI), is used to acetylate the unreacted 5'-hydroxyl groups, rendering them unreactive in subsequent coupling steps.[7][8]

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions. Therefore, it is oxidized to a more stable pentavalent phosphate triester.[7] This is typically done using a solution of iodine in the presence of water and a weak base like pyridine.[7] The resulting phosphotriester backbone is now stable for the subsequent detritylation step of the next cycle.

This four-step cycle is repeated for each nucleotide to be added to the oligonucleotide chain.

Post-Synthesis: Cleavage and Deprotection

Once the desired oligonucleotide sequence has been assembled, the final DMT group is typically removed (DMT-off synthesis), although it can be left on for purification purposes (DMT-on synthesis). The oligonucleotide is then cleaved from the solid support and all the protecting groups are removed.

  • Cleavage from the Solid Support: The linker attaching the oligonucleotide to the CPG is typically an ester linkage, which is cleaved by treatment with concentrated aqueous ammonia.[9]

  • Removal of Phosphate Protecting Groups: The β-cyanoethyl groups on the phosphate backbone are removed by β-elimination in the presence of the aqueous ammonia used for cleavage.

  • Removal of Base Protecting Groups: The benzoyl and isobutyryl groups on the exocyclic amines of the nucleobases are also removed by hydrolysis in hot, concentrated aqueous ammonia.[7][9]

After deprotection, the crude oligonucleotide is purified to remove truncated sequences and other impurities.

Data Presentation: Quantitative Aspects of Phosphoramidite Chemistry

The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length oligonucleotide.

Table 1: Reagents and Typical Conditions in the Phosphoramidite Synthesis Cycle
StepReagent(s)Typical ConcentrationSolventTypical Reaction Time
Deblocking (Detritylation) Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA)3% (v/v)Dichloromethane (DCM)60 - 180 seconds
Coupling Phosphoramidite Monomer0.1 MAnhydrous Acetonitrile30 seconds (standard) to 15 minutes (modified)
Activator (e.g., 1H-Tetrazole, ETT)0.25 - 0.5 MAnhydrous AcetonitrileConcurrent with coupling
Capping Acetic Anhydride (Cap A)10% (v/v)Tetrahydrofuran (THF)30 - 60 seconds
N-Methylimidazole (Cap B)10% (v/v)Tetrahydrofuran (THF)Concurrent with capping
Oxidation Iodine0.02 - 0.1 MTHF/Water/Pyridine30 - 60 seconds
Table 2: Impact of Stepwise Coupling Efficiency on the Final Yield of Full-Length Oligonucleotide
Oligonucleotide Length98.0% Coupling Efficiency99.0% Coupling Efficiency99.5% Coupling Efficiency
20-mer 66.8%81.8%90.5%
50-mer 36.4%60.5%77.9%
100-mer 13.3%36.6%60.6%
150-mer 4.8%22.1%47.1%

Data in this table represents theoretical yields calculated as (Coupling Efficiency)^(Number of Couplings).

Experimental Protocols

The following are generalized protocols for the key steps in solid-phase oligonucleotide synthesis using phosphoramidite chemistry. Specific parameters may need to be optimized based on the synthesizer, scale, and the specific sequence being synthesized.

Protocol for a Single Synthesis Cycle

Materials:

  • Controlled Pore Glass (CPG) with the initial nucleoside attached

  • Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)

  • Wash Solvent: Anhydrous Acetonitrile

  • Phosphoramidite Solution: 0.1 M solution of the desired phosphoramidite in anhydrous acetonitrile

  • Activator Solution: 0.45 M 1H-Tetrazole in anhydrous acetonitrile

  • Capping Solution A: Acetic Anhydride/Pyridine/THF (10:10:80 v/v/v)

  • Capping Solution B: 10% N-Methylimidazole in THF

  • Oxidizing Solution: 0.1 M Iodine in THF/Water/Pyridine

Procedure:

  • Deblocking (Detritylation):

    • Wash the CPG support with anhydrous acetonitrile.

    • Deliver the deblocking solution to the synthesis column and allow it to react for 120 seconds.

    • Wash the CPG support thoroughly with anhydrous acetonitrile to remove the TCA and the cleaved DMT cation.

  • Coupling:

    • Simultaneously deliver the phosphoramidite solution and the activator solution to the synthesis column.

    • Allow the coupling reaction to proceed for 45 seconds.

    • Wash the CPG support with anhydrous acetonitrile.

  • Capping:

    • Deliver an equal volume of Capping Solution A and Capping Solution B to the synthesis column.

    • Allow the capping reaction to proceed for 30 seconds.

    • Wash the CPG support with anhydrous acetonitrile.

  • Oxidation:

    • Deliver the oxidizing solution to the synthesis column.

    • Allow the oxidation reaction to proceed for 30 seconds.

    • Wash the CPG support thoroughly with anhydrous acetonitrile to remove residual water and iodine.

  • Repeat steps 1-4 for each subsequent nucleotide in the sequence.

Protocol for Cleavage and Deprotection

Materials:

  • Concentrated Ammonium Hydroxide (28-30%)

  • Heating block or oven set to 55°C

Procedure:

  • Cleavage from CPG:

    • Transfer the CPG support with the synthesized oligonucleotide to a sealed vial.

    • Add 1 mL of concentrated ammonium hydroxide to the vial.

    • Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the support.

    • Carefully transfer the ammonium hydroxide solution containing the oligonucleotide to a new vial, leaving the CPG behind.

  • Deprotection:

    • Seal the vial containing the oligonucleotide in ammonium hydroxide.

    • Heat the vial at 55°C for 8-12 hours to remove the base and phosphate protecting groups.

    • After cooling, evaporate the ammonium hydroxide to obtain the deprotected oligonucleotide.

Visualizations of Key Processes

The Phosphoramidite Synthesis Cycle

Phosphoramidite_Synthesis_Cycle Deblocking Step 1: Deblocking (Detritylation) Coupling Step 2: Coupling Deblocking->Coupling Expose 5'-OH group Capping Step 3: Capping Coupling->Capping Form Phosphite Triester Oxidation Step 4: Oxidation Capping->Oxidation Block Unreacted Sites End End of Cycle (Elongated Chain) Oxidation->End Stabilize Backbone Start Start of Cycle (Solid Support with Protected Nucleoside) Start->Deblocking Remove 5'-DMT group End->Start Repeat for next nucleotide

Caption: The four-step cycle of phosphoramidite-based solid-phase oligonucleotide synthesis.

Logical Flow of Coupling Efficiency's Impact

Coupling_Efficiency_Impact CouplingEfficiency Stepwise Coupling Efficiency HighEfficiency High (>99%) CouplingEfficiency->HighEfficiency LowEfficiency Low (<98%) CouplingEfficiency->LowEfficiency FullLengthProduct Yield of Full-Length Product HighEfficiency->FullLengthProduct leads to HighYield High Yield HighEfficiency->HighYield LowEfficiency->FullLengthProduct leads to LowYield Low Yield LowEfficiency->LowYield FullLengthProduct->HighYield FullLengthProduct->LowYield Purification Purification Difficulty HighYield->Purification results in EasyPurification Easier HighYield->EasyPurification LowYield->Purification results in DifficultPurification More Difficult LowYield->DifficultPurification Purification->EasyPurification Purification->DifficultPurification

Caption: The logical relationship between coupling efficiency and the final product characteristics.

Conclusion

Phosphoramidite chemistry remains the cornerstone of automated DNA and RNA synthesis, enabling the routine production of high-quality oligonucleotides for a vast array of research, diagnostic, and therapeutic applications. A thorough understanding of the fundamental principles, the intricacies of the synthesis cycle, and the factors influencing its efficiency is paramount for any professional working in the field of nucleic acid chemistry and drug development. By adhering to optimized protocols and maintaining stringent quality control, this powerful chemical methodology will continue to drive innovation in the life sciences.

References

An In-depth Technical Guide to the Core Building Blocks of RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Synthesis of RNA: The Phosphoramidite Approach

Chemical synthesis is the method of choice for producing short, highly pure RNA oligonucleotides, typically up to 100 nucleotides in length.[1] The process is most commonly performed using solid-phase phosphoramidite chemistry, which allows for the stepwise addition of nucleotide building blocks in a 3' to 5' direction.[2][3]

Core Building Blocks: Ribonucleoside Phosphoramidites

The fundamental building blocks for chemical RNA synthesis are ribonucleoside phosphoramidites. These are chemically modified nucleosides (adenosine, guanosine, cytosine, and uridine) designed to be reactive under specific conditions while remaining stable during storage and other stages of the synthesis cycle. The general structure of a ribonucleoside phosphoramidite features several key protecting groups that are essential for directing the synthesis process and preventing unwanted side reactions.[4][5]

Key Structural Features:

  • 5'-Hydroxyl Protecting Group: The 5'-hydroxyl group is protected by an acid-labile group, most commonly the dimethoxytrityl (DMT) group. This group is removed at the beginning of each coupling cycle to allow the addition of the next phosphoramidite.[6]

  • 2'-Hydroxyl Protecting Group: The presence of the 2'-hydroxyl group in ribose is the primary chemical difference from deoxyribose and presents a significant challenge in RNA synthesis. It must be protected throughout the synthesis to prevent side reactions and chain cleavage.[7][8] Common protecting groups include tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM).[7][9] The choice of the 2'-hydroxyl protecting group is critical as it can influence the coupling efficiency due to steric hindrance.[10]

  • Phosphoramidite Group: Located at the 3'-hydroxyl position, this group consists of a phosphite triester. The most common phosphoramidite chemistry uses a β-cyanoethyl group to protect the phosphate and a diisopropylamino group that is activated for coupling.[11]

  • Nucleobase Protecting Groups: The exocyclic amines of adenosine, guanosine, and cytosine are protected with base-labile groups such as benzoyl (Bz), isobutyryl (iBu), or acetyl (Ac) to prevent side reactions during the synthesis cycle.[4][5]

The Solid-Phase Synthesis Cycle

The automated solid-phase synthesis of RNA using phosphoramidites follows a four-step cycle for each nucleotide addition.[12][13]

  • Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside using a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane. This exposes the 5'-hydroxyl for the subsequent coupling reaction.[6]

  • Coupling: The next phosphoramidite building block, activated by a reagent such as tetrazole or a derivative, is added to the growing chain. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside to form a phosphite triester linkage.[13]

  • Capping: To prevent the extension of unreacted chains (failure sequences) in subsequent cycles, any unreacted 5'-hydroxyl groups are "capped" by acetylation using reagents like acetic anhydride and N-methylimidazole.[14]

  • Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphotriester linkage using an oxidizing agent, typically iodine in the presence of water and pyridine.[14]

This cycle is repeated until the desired RNA sequence is assembled.

Solid_Phase_RNA_Synthesis_Workflow cluster_cycle Synthesis Cycle (Repeated for each nucleotide) Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Exposed 5'-OH Capping 3. Capping (Terminate Failures) Coupling->Capping Phosphite Triester Formed Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage Final Cleavage & Deprotection Oxidation->Cleavage After Final Cycle Start Start: Solid Support with First Nucleoside Start->Deblocking Purification Purification Cleavage->Purification Final_Product Purified RNA Oligonucleotide Purification->Final_Product

Figure 1. Workflow of solid-phase RNA synthesis using phosphoramidite chemistry.

Quantitative Data: Coupling Efficiencies

The efficiency of the coupling step is critical for the overall yield of the final RNA product, especially for longer oligonucleotides. Even a small decrease in coupling efficiency per step results in a significant reduction in the final yield of the full-length product.[15]

2'-OH Protecting GroupActivatorAverage Coupling Efficiency (%)Reference
TBDMS5-Benzylthio-1H-tetrazole (0.25M)96[16]
TBDMS1H-tetrazole>90[16]
TBDMSStandard Phosphoramidite Chemistry>98[]
TOMETT (0.25M)Not specified, but recommended for long RNA[10]
Convertible NucleosidesStandard Phosphoramidite Chemistry~97[]

Note: Coupling efficiencies can be influenced by various factors including the specific nucleoside, the solid support, the synthesizer, and the purity of reagents.[15]

Experimental Protocol: Solid-Phase RNA Synthesis using 2'-O-TBDMS Phosphoramidites

This protocol provides a general outline for automated solid-phase RNA synthesis. Specific parameters may need to be optimized based on the synthesizer and the specific RNA sequence.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside

  • Anhydrous acetonitrile

  • 5'-O-DMT-2'-O-TBDMS-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidites for A, C, G, and U (0.1 M in anhydrous acetonitrile)

  • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile)

  • Deblocking solution (3% Trichloroacetic acid in dichloromethane)

  • Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/Water/Pyridine)

Procedure:

  • Synthesizer Setup:

    • Install the appropriate solid support column on the synthesizer.

    • Ensure all reagent bottles are filled with fresh solutions and properly connected to the synthesizer.

    • Prime all lines to ensure proper reagent delivery.

  • Synthesis Program:

    • Enter the desired RNA sequence into the synthesizer's software.

    • Select the appropriate synthesis protocol for 2'-O-TBDMS RNA chemistry. A typical cycle for a 1 µmol scale synthesis is as follows:

StepReagentWait Time
Deblocking 3% TCA in DCM60 seconds
WashAcetonitrile45 seconds
Coupling Phosphoramidite + Activator6 minutes
WashAcetonitrile45 seconds
Capping Cap A + Cap B30 seconds
WashAcetonitrile45 seconds
Oxidation Iodine solution60 seconds
WashAcetonitrile45 seconds
  • Post-Synthesis Cleavage and Deprotection:

    • After the synthesis is complete, the solid support is treated with a mixture of aqueous ammonia and ethanol to cleave the RNA from the support and remove the protecting groups from the nucleobases and the phosphate backbone.

    • The 2'-O-TBDMS groups are then removed using a fluoride-containing reagent such as triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF).

  • Purification:

    • The crude RNA product is purified using methods such as denaturing polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or solid-phase extraction.[18]

Enzymatic Synthesis of RNA: In Vitro Transcription

Enzymatic synthesis, primarily through in vitro transcription (IVT), is the preferred method for producing large quantities of long RNA molecules, including messenger RNA (mRNA) for vaccines and therapeutics.[][20] This method utilizes an RNA polymerase to transcribe an RNA molecule from a DNA template.

Core Building Blocks: Ribonucleoside Triphosphates (NTPs)

The building blocks for enzymatic RNA synthesis are the four standard ribonucleoside triphosphates (NTPs): adenosine triphosphate (ATP), guanosine triphosphate (GTP), cytidine triphosphate (CTP), and uridine triphosphate (UTP).[21] These are the same building blocks used by cells for transcription.

Modified NTPs for Therapeutic Applications

For therapeutic applications, particularly for mRNA, modified NTPs are often incorporated to enhance stability and reduce the innate immune response.[15][22]

  • Pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ): These isomers of uridine are commonly used to replace UTP. Their incorporation into mRNA can reduce recognition by pattern recognition receptors like Toll-like receptors (TLRs), thereby dampening the innate immune response.[22] m1Ψ has been shown to be incorporated with higher fidelity than ψ.[23]

  • 5-methylcytidine (m5C): This modification can also contribute to reduced immunogenicity and enhanced stability.[15]

  • 2'-O-methylated NTPs: These modifications can increase the nuclease resistance of the resulting RNA.

The In Vitro Transcription Workflow

The in vitro transcription process involves several key components and steps.[8][21]

Key Components:

  • DNA Template: A linear DNA template containing a promoter sequence for a specific RNA polymerase (e.g., T7, SP6, or T3) followed by the sequence of the desired RNA.[21]

  • RNA Polymerase: A highly specific DNA-dependent RNA polymerase, with T7 RNA polymerase being the most commonly used.[24]

  • NTPs: A mixture of ATP, CTP, GTP, and UTP, and any desired modified NTPs.

  • Transcription Buffer: Provides the optimal pH, ionic strength, and cofactors (e.g., magnesium ions) for the RNA polymerase.[21]

  • Cap Analog (for mRNA): To produce functional mRNA, a 5' cap structure is required. This can be added co-transcriptionally using a cap analog like CleanCap® reagent or post-transcriptionally using capping enzymes.[25]

Steps:

  • Template Preparation: A plasmid containing the gene of interest downstream of a T7 promoter is linearized.

  • Transcription Reaction: The linearized DNA template, RNA polymerase, NTPs, and a cap analog are incubated in the transcription buffer.

  • DNase Treatment: The DNA template is removed by treatment with DNase I.

  • Purification: The synthesized RNA is purified to remove enzymes, unincorporated NTPs, and other reaction components.

IVT_Workflow cluster_input Reaction Components Template Linearized DNA Template (with T7 Promoter) Transcription In Vitro Transcription (IVT) Reaction Template->Transcription Polymerase T7 RNA Polymerase Polymerase->Transcription NTPs NTPs (A, C, G, U) & Modified NTPs NTPs->Transcription Cap Cap Analog Cap->Transcription Buffer Transcription Buffer Buffer->Transcription DNase DNase I Treatment (Template Removal) Transcription->DNase Purification RNA Purification DNase->Purification Final_Product Purified mRNA Purification->Final_Product

Figure 2. Workflow for in vitro transcription of mRNA.

Quantitative Data: In Vitro Transcription Yield and Fidelity

The yield and fidelity of in vitro transcription can be influenced by the specific RNA polymerase, the incorporation of modified nucleotides, and the reaction conditions.

RNA PolymeraseModified NucleotideTotal Error Rate (errors/base)Relative Yield (vs. unmodified)Reference
T7 RNAPUnmodified6.0 ± 1.1 x 10⁻⁵1.00[23]
T7 RNAPψ (Pseudouridine)1.9 ± 0.4 x 10⁻⁴-[23]
T7 RNAPm1ψ (N1-methylpseudouridine)9.9 ± 3.0 x 10⁻⁵-[23]
SP6 RNAPUnmodified1.3 ± 0 x 10⁻⁴-[23]
SP6 RNAPψ (Pseudouridine)3.3 ± 0.2 x 10⁻⁴-[23]
SP6 RNAPm1ψ (N1-methylpseudouridine)2.5 ± 0 x 10⁻⁴-[23]
T7 RNAP (P266L mutant)m6A (N6-methyladenosine)Not specified0.39[5]

Note: Error rates can be influenced by the sequencing methodology used for analysis. Yields are highly dependent on the specific template and reaction optimization.

Experimental Protocol: In Vitro Transcription of mRNA using T7 RNA Polymerase and CleanCap® Reagent AG

This protocol is adapted for the synthesis of capped mRNA using the HiScribe™ T7 High Yield RNA Synthesis Kit and CleanCap® Reagent AG.

Materials:

  • HiScribe™ T7 High Yield RNA Synthesis Kit (NEB #E2040)

  • CleanCap® Reagent AG (TriLink)

  • Linearized plasmid DNA template (1 µg) with a T7 promoter followed by an AG initiation sequence

  • Nuclease-free water

  • DNase I (RNase-free)

  • RNA purification kit (e.g., Monarch RNA Cleanup Kit, NEB #T2050)

Procedure:

  • Reaction Setup:

    • Thaw all necessary reagents. Keep the T7 RNA Polymerase Mix on ice.

    • Assemble the following 20 µL reaction at room temperature in the specified order:

      • Nuclease-free Water: to 20 µL

      • 10X Reaction Buffer: 2 µL

      • ATP (100 mM): 1.5 µL

      • GTP (100 mM): 0.6 µL

      • CTP (100 mM): 1.5 µL

      • UTP (100 mM): 1.5 µL

      • CleanCap® Reagent AG (100 mM): 4.0 µL

      • Linearized DNA Template (1 µg): X µL

      • T7 RNA Polymerase Mix: 2 µL

    • Mix thoroughly by pipetting and briefly centrifuge to collect the reaction at the bottom of the tube.

  • Incubation:

    • Incubate the reaction at 37°C for 2 hours. For reactions longer than 60 minutes, using a thermocycler with a heated lid is recommended to prevent evaporation.

  • DNase Treatment (Optional but Recommended):

    • Add 70 µL of nuclease-free water, 10 µL of 10X DNase I Buffer, and 2 µL of DNase I to the 20 µL transcription reaction.

    • Mix well and incubate for 15 minutes at 37°C.

  • Purification:

    • Purify the synthesized mRNA using an appropriate RNA cleanup kit according to the manufacturer's instructions.

Emerging Enzymatic Synthesis Methods

While in vitro transcription is a powerful technique, it is template-dependent. Emerging enzymatic methods are being developed for template-independent RNA synthesis, offering the potential for a more controlled and "greener" synthesis process. These methods often utilize engineered polymerases and reversible terminator nucleotides, allowing for the stepwise addition of nucleotides with high efficiency.[16][18] For example, a template-independent enzymatic RNA oligonucleotide synthesis platform has been developed that achieves an average coupling efficiency of 95%.[18]

Conclusion

The synthesis of RNA is a rapidly evolving field with profound implications for research and medicine. The choice of building blocks and synthesis methodology depends on the desired length, purity, and functionality of the final RNA product. Chemical synthesis using phosphoramidites provides a robust method for producing short, highly pure, and modified oligonucleotides. In contrast, enzymatic synthesis via in vitro transcription is indispensable for the large-scale production of long RNA molecules like mRNA, with the incorporation of modified NTPs being crucial for therapeutic applications. As our understanding of RNA biology deepens and new synthesis technologies emerge, the ability to precisely control the chemical composition of synthetic RNA will continue to drive innovation in drug development and our understanding of the fundamental processes of life.

References

Methodological & Application

Application Notes and Protocols for Ac-rC Phosphoramidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-rC phosphoramidite (N-acetyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite) is a critical building block for the synthesis of RNA and modified oligonucleotides. The acetyl (Ac) protecting group on the exocyclic amine of cytidine offers significant advantages, particularly in enabling rapid and mild deprotection protocols that are essential for preserving the integrity of sensitive modifications and the RNA backbone itself. These application notes provide a comprehensive guide to the effective use of this compound in solid-phase oligonucleotide synthesis, covering everything from reagent preparation to the final deprotection and cleavage steps.

Key Features of this compound

  • Fast Deprotection: The acetyl protecting group is significantly more labile than traditional benzoyl (Bz) protection, allowing for rapid removal under milder basic conditions.

  • Compatibility with AMA: Ac-rC is the recommended cytidine phosphoramidite for use with ammonium hydroxide/methylamine (AMA) deprotection. This combination facilitates deprotection in as little as 10-15 minutes at 65°C.[1][2][3] The use of Bz-dC with AMA can lead to a side reaction, resulting in the formation of N4-methyl-cytidine.[3][4]

  • Reduced Side Reactions: The rapid deprotection kinetics of the acetyl group minimize the exposure of the oligonucleotide to harsh basic conditions, thereby reducing the potential for base modifications and degradation of sensitive moieties.

  • High Purity Oligonucleotides: When used in conjunction with optimized synthesis and deprotection protocols, this compound contributes to the generation of high-purity RNA and modified oligonucleotides.

Experimental Protocols

Reagent Preparation

Proper preparation of reagents is critical to achieving high coupling efficiencies. All solutions should be prepared under anhydrous conditions using anhydrous acetonitrile.

This compound Solution: To prepare a 0.1 M solution, dissolve the appropriate amount of this compound in anhydrous acetonitrile as detailed in the table below.[5][6] The solution should be stored under an inert atmosphere (argon or helium) and is typically stable for 2-3 days on the synthesizer.[7]

Amount of this compoundVolume of Anhydrous Acetonitrile for 0.1 M Solution
1 g11.1 mL
2 g22.2 mL
5 g55.4 mL

Note: Molecular weight of this compound is approximately 902.1 g/mol .[5]

Automated Oligonucleotide Synthesis Cycle

The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process consisting of four main steps: deblocking, coupling, capping, and oxidation.[8]

Oligo_Synthesis_Cycle

Synthesis Cycle Parameters:

StepReagentsTypical DurationPurpose
1. Deblocking Trichloroacetic Acid (TCA) in Dichloromethane (DCM)60-120 secondsRemoves the 5'-dimethoxytrityl (DMT) protecting group to expose the 5'-hydroxyl for the next coupling reaction.
2. Coupling 0.1 M this compound, Activator (e.g., 0.25 M DCI or 0.5 M ETT) in Acetonitrile5-10 minutesCouples the this compound to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time is recommended for modified phosphoramidites compared to standard DNA amidites.[7][9]
3. Capping Capping A (Acetic Anhydride/THF/Lutidine) and Capping B (N-Methylimidazole/THF)30-60 secondsAcetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in subsequent cycles.
4. Oxidation 0.02-0.1 M Iodine in THF/Pyridine/Water30-60 secondsOxidizes the unstable phosphite triester linkage to a stable phosphate triester.[7]

Note on Coupling Efficiency: Maintaining a high coupling efficiency (>99%) at each step is crucial for the synthesis of full-length oligonucleotides, especially for longer sequences. The overall yield of the full-length product is highly dependent on the average stepwise coupling efficiency.[8]

Oligonucleotide LengthYield with 98.5% Coupling EfficiencyYield with 99.5% Coupling Efficiency
20-mer75.0%90.9%
50-mer47.7%78.2%
100-mer22.4%60.9%
Cleavage and Deprotection Protocols

The use of this compound allows for flexibility in the choice of deprotection method, with options for rapid, mild, or ultra-mild conditions.

This is the recommended method for standard RNA oligonucleotides synthesized with Ac-rC.

AMA_Deprotection_Workflow

Procedure:

  • Transfer the solid support with the synthesized oligonucleotide to a screw-cap vial.

  • Prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine.[1]

  • Add the AMA solution to the solid support (typically 1 mL for a 1 µmol synthesis).

  • Seal the vial tightly and heat at 65°C for 10-15 minutes.[1][3]

  • Cool the vial to room temperature and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Evaporate the solution to dryness.

  • Proceed with the removal of the 2'-O-TBDMS protecting groups using a fluoride-based reagent (e.g., triethylamine trihydrofluoride).

  • Purify the final oligonucleotide using an appropriate method such as HPLC or cartridge purification.

This method is suitable for oligonucleotides containing extremely base-labile modifications. It requires the use of Pac-dA and iPr-Pac-dG phosphoramidites during synthesis, along with a modified capping reagent (phenoxyacetic anhydride).[10][11]

Procedure:

  • Transfer the solid support to a suitable reaction vial.

  • Add 1 mL of 0.05 M potassium carbonate in anhydrous methanol.[11]

  • Let the reaction proceed at room temperature for 4 hours.[10][11]

  • Carefully remove the supernatant.

  • Neutralize the solution with 2M triethylammonium acetate before proceeding to evaporation and purification.[11]

  • Proceed with 2'-O-TBDMS deprotection and purification as described above.

Deprotection Conditions Summary:

MethodReagentTemperatureDurationRecommended For
Fast (AMA) 1:1 (v/v) Ammonium Hydroxide / 40% Methylamine65°C10-15 minutesStandard RNA oligos synthesized with Ac-rC.[1][3]
Ultra-Mild 0.05 M Potassium Carbonate in MethanolRoom Temperature4 hoursOligonucleotides with highly sensitive modifications.[10][11][12]
Standard Concentrated Ammonium Hydroxide55°C8-16 hoursNot generally recommended as it negates the advantages of Ac-rC.

Conclusion

The use of this compound is a cornerstone of modern, high-efficiency RNA synthesis. Its compatibility with rapid deprotection protocols, particularly with AMA, allows for a significant reduction in processing time while minimizing the risk of side reactions and preserving the integrity of the final oligonucleotide product. By following the detailed protocols outlined in these application notes, researchers, scientists, and drug development professionals can achieve reliable and high-quality synthesis of RNA and modified oligonucleotides for a wide range of applications.

References

Application Notes and Protocols for Ac-rC Phosphoramidite in Automated RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-acetylcytidine (ac4C) is a naturally occurring post-transcriptional modification of RNA that has garnered significant interest in the fields of molecular biology and drug development.[1][2][3] Found in various RNA species, including mRNA, tRNA, and rRNA, ac4C plays a crucial role in regulating RNA stability, translation efficiency, and biological function.[1][2][3][4][5] The ability to incorporate this modification site-specifically into synthetic RNA oligonucleotides is paramount for studying its biological impact and for the development of RNA-based therapeutics. Ac-rC phosphoramidite is the key building block for the automated chemical synthesis of RNA containing N4-acetylcytidine. These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the efficient use of this compound in automated RNA synthesis.

Data Presentation

The use of N-acetyl protecting groups on cytidine phosphoramidites is advantageous for rapid deprotection protocols.[6][7] The following tables summarize key quantitative data related to the performance of this compound in automated RNA synthesis.

Table 1: Phosphoramidite Specifications and Recommended Synthesis Parameters

ParameterSpecificationRecommended Value
Chemical Name 5'-O-DMT-N4-acetyl-2'-O-TBDMS-cytidine-3'-CE-phosphoramidite-
Molecular Formula C47H64N5O9PSi-
Molecular Weight 902.11 g/mol -
Purity (HPLC) ≥98%-
Solution Concentration 0.1 M in anhydrous acetonitrileFollow manufacturer's recommendation
Activator 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M DCIETT for optimal performance
Coupling Time 3 - 10 minutes5 minutes (can be optimized)[7]
Average Stepwise Coupling Efficiency >98%>99% with optimized protocols[8]

Table 2: Deprotection Conditions for Oligonucleotides Containing Ac-rC

StepReagentTemperatureDurationPurpose
Cleavage from Solid Support & Base Deprotection Ammonium hydroxide/40% aqueous methylamine (AMA) (1:1 v/v)65 °C10 - 20 minutesCleavage from support and removal of protecting groups from standard bases
2'-O-TBDMS Deprotection Triethylamine trihydrofluoride (TEA·3HF) in DMSO or NMP65 °C2.5 hoursRemoval of the 2'-O-silyl protecting group
Alternative Mild Deprotection 0.05 M Potassium carbonate in methanolRoom Temperature4 hoursFor highly sensitive oligonucleotides[9]

Table 3: Comparison of Common Cytidine Protecting Groups

Protecting GroupCommon AbbreviationDeprotection ConditionsKey Advantages
AcetylAcFast deprotection with AMA (e.g., 10 min at 65°C)[6]Rapid deprotection, compatible with sensitive modifications.
BenzoylBzSlower deprotection with ammonium hydroxide (e.g., 8-16 hours at 55°C)Standard, well-established chemistry.

Experimental Protocols

Protocol 1: Preparation of this compound Solution

Materials:

  • This compound

  • Anhydrous acetonitrile (ACN)

  • Argon or helium gas supply

  • Syringe and needle

  • Appropriate vial for the synthesizer

Procedure:

  • Ensure all glassware and the syringe are completely dry.

  • Under an inert atmosphere of argon or helium, dissolve the this compound in anhydrous acetonitrile to a final concentration of 0.1 M.[10]

  • Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking.

  • Install the vial on the designated port of the automated RNA synthesizer.

  • For optimal performance, use freshly prepared solutions. If stored, keep tightly sealed under an inert atmosphere at -20°C.[3]

Protocol 2: Automated RNA Synthesis Cycle with this compound

This protocol is a general guideline for a standard automated RNA synthesis cycle on a typical synthesizer (e.g., ABI 394).[11] Parameters may need to be optimized based on the specific instrument, sequence, and scale of synthesis.

The synthesis cycle consists of four main steps:

  • Deblocking (Detritylation):

    • Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).

    • Action: Removes the 5'-DMT protecting group from the growing RNA chain, exposing the 5'-hydroxyl group for the next coupling reaction.

  • Coupling:

    • Reagents: 0.1 M this compound solution and 0.25 M ETT activator solution.

    • Action: The activator protonates the diisopropylamino group of the phosphoramidite, making it highly reactive. The activated phosphoramidite then couples with the free 5'-hydroxyl group of the growing RNA chain.

    • Coupling Time: 5 minutes. This may be extended for difficult couplings or long oligonucleotides.[7]

  • Capping:

    • Reagents: Capping Reagent A (e.g., acetic anhydride/lutidine/THF) and Capping Reagent B (e.g., N-methylimidazole/THF).

    • Action: Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation:

    • Reagent: 0.02 M Iodine in THF/Pyridine/Water.

    • Action: Oxidizes the unstable phosphite triester linkage to a stable phosphate triester.

These four steps are repeated for each nucleotide addition in the desired sequence.

Protocol 3: Cleavage and Deprotection of RNA Oligonucleotides

Materials:

  • Synthesized RNA on solid support (in the synthesis column)

  • Ammonium hydroxide/40% aqueous methylamine (AMA) (1:1 v/v)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

  • Sterile, nuclease-free microcentrifuge tubes

  • Heating block or water bath

  • SpeedVac or lyophilizer

Procedure:

Step 1: Cleavage and Base Deprotection

  • Remove the synthesis column from the synthesizer.

  • Attach a syringe to each end of the column.

  • Push 1 mL of AMA solution back and forth through the column for 10 minutes at room temperature to ensure complete wetting of the support.

  • Transfer the AMA solution containing the cleaved oligonucleotide to a sterile, screw-cap microcentrifuge tube.

  • Rinse the column with an additional 0.5 mL of AMA and combine with the initial solution.

  • Seal the tube tightly and heat at 65 °C for 10-20 minutes.

  • Cool the tube to room temperature and then dry the sample completely in a SpeedVac.

Step 2: 2'-O-TBDMS Deprotection

  • Resuspend the dried oligonucleotide pellet in 115 µL of DMSO (or NMP). Gentle heating (up to 65 °C) may be required for complete dissolution.

  • Add 60 µL of triethylamine to the solution and mix gently.

  • Carefully add 75 µL of TEA·3HF to the mixture.

  • Incubate the reaction at 65 °C for 2.5 hours.

  • After incubation, quench the reaction by adding an appropriate quenching buffer (e.g., 1.75 mL of 50 mM sodium acetate).

Step 3: Desalting and Purification

  • The crude, deprotected RNA can be desalted using a suitable method such as ethanol precipitation or a desalting column.

  • For high-purity RNA, purification by HPLC or polyacrylamide gel electrophoresis (PAGE) is recommended.[12][13]

Visualizations

Chemical Structure of this compound

Ac_rC_Phosphoramidite cluster_structure 5'-O-DMT-N4-acetyl-2'-O-TBDMS-cytidine-3'-CE-phosphoramidite structure structure

Caption: Chemical structure of this compound.

Automated RNA Synthesis Cycle

RNA_Synthesis_Cycle Deblocking 1. Deblocking (TCA in DCM) Coupling 2. Coupling (this compound + Activator) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Acetic Anhydride + NMI) Coupling->Capping Forms phosphite triester Oxidation 4. Oxidation (Iodine Solution) Capping->Oxidation Blocks unreacted 5'-OH Repeat Repeat for next nucleotide Oxidation->Repeat Stabilizes phosphate linkage Repeat->Deblocking

Caption: The four-step cycle of automated RNA synthesis.

NAT10-Mediated ac4C mRNA Modification Pathway

NAT10_Pathway NAT10 NAT10 (N-acetyltransferase 10) ac4C_mRNA ac4C-modified mRNA NAT10->ac4C_mRNA Acetylation mRNA Target mRNA mRNA->ac4C_mRNA Increased_Stability Increased mRNA Stability ac4C_mRNA->Increased_Stability Enhanced_Translation Enhanced Translation ac4C_mRNA->Enhanced_Translation Degradation mRNA Degradation Increased_Stability->Degradation Inhibition of Protein Protein Product Enhanced_Translation->Protein

Caption: NAT10-mediated ac4C modification enhances mRNA stability and translation.

References

Application Notes and Protocols for siRNA Synthesis using Ac-rC Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNAs (siRNAs) have emerged as powerful tools for sequence-specific gene silencing, offering significant therapeutic potential. The chemical synthesis of highly pure and potent siRNAs is crucial for their successful application. The phosphoramidite chemistry on solid-phase synthesis is the standard method for producing synthetic oligonucleotides, including siRNA.[1][2] The choice of protecting groups for the nucleobases and the 2'-hydroxyl group of the ribose is critical for efficient synthesis and deprotection. Acetyl (Ac) is a commonly used protecting group for the exocyclic amine of cytidine (rC), offering reliable performance in automated RNA synthesis.

These application notes provide a comprehensive overview and detailed protocols for the synthesis of siRNA oligonucleotides using N-acetyl-cytidine (Ac-rC) phosphoramidite. The document covers the entire workflow from solid-phase synthesis and deprotection to purification and biological validation of the synthesized siRNA.

Key Performance Data

The efficiency of each step in siRNA synthesis is critical to the overall yield and purity of the final product. The following tables summarize key quantitative data related to the synthesis and purification of siRNA using Ac-rC phosphoramidite.

ParameterValueReference
Synthesis Scale 1 µmol[3]
Solid Support Controlled Pore Glass (CPG)[3]
This compound Coupling Time 12 - 15 minutes[3]
Average Stepwise Coupling Efficiency >99%[2]
Crude Product (% Full-Length) 36 - 50%[4]
Purity after RP-HPLC >95%[4]
Purity after IE-HPLC >95%[5]
Overall Yield (Post-Purification) Varies based on sequence and length[6]

Table 1: Typical Synthesis Parameters and Purity Metrics.

Analysis MethodPurposeKey Findings
Reverse-Phase HPLC (RP-HPLC) Purification and Purity AssessmentGood separation of full-length product from truncated sequences (n-1).[4]
Ion-Exchange HPLC (IE-HPLC) Purity AssessmentExcellent resolution based on the number of phosphate groups.[5][7]
LC-MS (Liquid Chromatography-Mass Spectrometry) Identity Confirmation and Purity AnalysisAccurate mass determination of sense and antisense strands.[8]

Table 2: Analytical Methods for Quality Control of Synthesized siRNA.

Experimental Protocols

Solid-Phase Synthesis of siRNA Oligonucleotides

This protocol outlines the automated solid-phase synthesis of siRNA oligonucleotides using an automated DNA/RNA synthesizer. The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation.

Materials and Reagents:

  • This compound

  • A, G, U phosphoramidites (with standard protecting groups, e.g., Bz-rA, iBu-rG)

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside

  • Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM))

  • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile)

  • Capping solution A (Acetic anhydride) and B (N-Methylimidazole)

  • Oxidizing solution (Iodine in THF/Water/Pyridine)

  • Anhydrous acetonitrile

Procedure:

  • Synthesizer Preparation: Prepare the required reagents and load them onto the automated synthesizer according to the manufacturer's instructions. Ensure all solutions are anhydrous.

  • Synthesis Cycle: Program the synthesizer to perform the following steps for each nucleotide addition:

    • Deblocking (Detritylation): Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside by treating with the deblocking solution. The orange color of the cleaved DMT cation can be monitored to assess coupling efficiency.[2]

    • Coupling: Activate the this compound (or other phosphoramidites) with the activator solution and couple it to the free 5'-hydroxyl group of the growing oligonucleotide chain. A typical coupling time for RNA phosphoramidites is 12-15 minutes.[3]

    • Capping: Acetylate any unreacted 5'-hydroxyl groups using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.[2]

    • Oxidation: Oxidize the newly formed phosphite triester linkage to a more stable phosphate triester using the oxidizing solution.

  • Repeat Cycle: Repeat the synthesis cycle until the desired RNA sequence is assembled.

  • Final Deblocking: After the final coupling step, the terminal 5'-DMT group can be either removed on the synthesizer or left on for DMT-on purification.

Cleavage and Deprotection

This protocol describes the cleavage of the synthesized siRNA from the solid support and the removal of all protecting groups.

Materials and Reagents:

  • Ammonium hydroxide/Methylamine (AMA) solution (1:1, v/v)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • RNA Quenching Buffer

  • RNase-free water and tubes

Procedure:

  • Cleavage and Base Deprotection:

    • Transfer the solid support with the synthesized siRNA to a sealed vial.

    • Add 1.5 mL of AMA solution and incubate at 65°C for 10 minutes to cleave the oligonucleotide from the support and remove the exocyclic amine protecting groups (including the acetyl group on cytidine) and the cyanoethyl groups from the phosphates.[9][10]

    • Cool the vial and carefully transfer the supernatant to a new tube.

  • Removal of 2'-Hydroxyl Protecting Groups (TBDMS):

    • Evaporate the AMA solution to dryness.

    • Resuspend the oligonucleotide pellet in 100 µL of anhydrous DMSO.

    • Add 125 µL of TEA·3HF and incubate at 65°C for 2.5 hours to remove the tert-butyldimethylsilyl (TBDMS) protecting groups from the 2'-hydroxyls.[11]

    • Quench the reaction by adding an appropriate quenching buffer.

Purification of siRNA

Purification of the crude siRNA is essential to remove truncated sequences and other impurities. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for this purpose.

Materials and Reagents:

  • RP-HPLC system with a suitable C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

  • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile

  • RNase-free water and tubes

Procedure:

  • Sample Preparation: Resuspend the quenched deprotection reaction mixture in mobile phase A.

  • HPLC Separation:

    • Equilibrate the HPLC column with the starting mobile phase composition.

    • Inject the sample onto the column.

    • Elute the siRNA using a linear gradient of mobile phase B. A typical gradient is from 5% to 65% B over 30 minutes.

    • Monitor the elution profile at 260 nm.

  • Fraction Collection: Collect the fractions corresponding to the major peak, which represents the full-length siRNA strand.

  • Desalting: Desalt the purified fractions using a suitable method, such as ethanol precipitation or a desalting column.

  • Annealing: To form the siRNA duplex, combine equimolar amounts of the purified sense and antisense strands in an annealing buffer (e.g., 100 mM potassium acetate, 30 mM HEPES-KOH pH 7.4, 2 mM magnesium acetate). Heat at 90°C for 1 minute and then incubate at 37°C for 1 hour.

Quality Control

The purity and identity of the synthesized siRNA should be confirmed by analytical techniques.

  • Analytical HPLC: Assess the purity of the single strands and the annealed duplex by either RP-HPLC or ion-exchange (IE) HPLC.[4][5]

  • LC-MS: Confirm the molecular weight of the sense and antisense strands.[8]

Biological Activity Assay

The biological activity of the synthesized siRNA is determined by its ability to knockdown the expression of the target gene. This can be assessed at both the mRNA and protein levels.

a) Quantification of mRNA Knockdown by qRT-PCR

Materials and Reagents:

  • Transfection reagent

  • Cultured cells

  • Total RNA isolation kit

  • Reverse transcription kit

  • qPCR master mix and instrument

  • Primers for the target gene and a housekeeping gene

Procedure:

  • Cell Transfection: Transfect the cultured cells with the synthesized siRNA duplex using a suitable transfection reagent. Include a negative control siRNA.

  • RNA Isolation: After 24-72 hours of incubation, harvest the cells and isolate total RNA.

  • Reverse Transcription: Synthesize cDNA from the isolated RNA.

  • qPCR: Perform quantitative real-time PCR using primers for the target gene and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method to determine the percentage of knockdown. A knockdown of ≥70% is generally considered effective.[12]

b) Assessment of Protein Knockdown by Western Blot

Materials and Reagents:

  • Transfected cells

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Extraction: Lyse the transfected cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Loading Control: Strip the membrane and re-probe with an antibody for a loading control protein to ensure equal protein loading.

  • Densitometry: Quantify the band intensities to determine the reduction in target protein levels.[13]

Visualizations

siRNA_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis cluster_processing Post-Synthesis Processing cluster_validation Biological Validation Start Start Deblocking Deblocking Start->Deblocking Coupling Coupling Deblocking->Coupling Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation Repeat Repeat Oxidation->Repeat Repeat->Deblocking Next Nucleotide End_Synthesis Synthesis Complete Repeat->End_Synthesis Final Nucleotide Cleavage Cleavage & Deprotection End_Synthesis->Cleavage Purification HPLC Purification Cleavage->Purification Annealing Annealing Purification->Annealing QC Quality Control (LC-MS, HPLC) Annealing->QC Transfection Transfection QC->Transfection qRT_PCR mRNA Knockdown (qRT-PCR) Transfection->qRT_PCR Western_Blot Protein Knockdown (Western Blot) Transfection->Western_Blot Results Results qRT_PCR->Results Western_Blot->Results

Caption: Experimental workflow for siRNA synthesis and validation.

RNAi_Pathway cluster_cytoplasm Cytoplasm dsRNA siRNA Duplex Dicer Dicer dsRNA->Dicer Processing siRNA siRNA Dicer->siRNA RISC_loading RISC Loading (Ago2) siRNA->RISC_loading RISC_active Activated RISC RISC_loading->RISC_active Passenger Strand Ejection Cleavage mRNA Cleavage RISC_active->Cleavage Target Recognition mRNA Target mRNA mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation

References

Ac-rC Phosphoramidite: A Key Building Block for Antisense Oligonucleotide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-rC phosphoramidite (N-acetyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-O-(N,N-diisopropyl)-2-cyanoethylphosphoramidite) is a crucial monomer for the synthesis of modified RNA and antisense oligonucleotides (ASOs). The acetyl (Ac) protecting group on the exocyclic amine of cytidine offers advantages in specific deprotection strategies, particularly in the synthesis of sensitive or modified oligonucleotides. This document provides detailed application notes and protocols for the use of this compound in the synthesis of ASOs, along with comparative data on the resulting oligonucleotide properties.

Antisense oligonucleotides are short, synthetic, single-stranded nucleic acid analogs that can bind to a specific target RNA sequence through Watson-Crick base pairing.[1] This binding can modulate the function of the target RNA, leading to the inhibition of gene expression through various mechanisms, most notably the recruitment of RNase H to degrade the target mRNA.[1][2] Chemical modifications to the ASO backbone and sugar moieties, such as the incorporation of Ac-rC, are essential to enhance their therapeutic properties, including nuclease resistance, binding affinity, and pharmacokinetic profile.[3][4]

Key Properties and Applications of Ac-rC in Antisense Oligonucleotides

The use of an acetyl protecting group for cytidine, as in this compound, is particularly beneficial when milder deprotection conditions are required. Standard protecting groups like benzoyl (Bz) for cytidine often necessitate harsh deprotection conditions (e.g., concentrated ammonium hydroxide at elevated temperatures) which can be detrimental to sensitive modifications or labels incorporated into the oligonucleotide.[5] The Ac group can be removed under milder basic conditions, making this compound a preferred choice for the synthesis of complex ASOs.[5][6]

Key Advantages:

  • Mild Deprotection: Compatible with "UltraMILD" and "FAST" deprotection protocols, which utilize reagents like potassium carbonate in methanol or a mixture of aqueous ammonium hydroxide and methylamine (AMA).[5][6] This preserves the integrity of sensitive modifications.

  • Improved Synthesis of Modified Oligonucleotides: Enables the incorporation of a wide range of modifications that would not withstand standard deprotection conditions.

  • High Coupling Efficiency: Like other standard phosphoramidites, this compound generally exhibits high coupling efficiencies (typically >98-99%) during solid-phase oligonucleotide synthesis.[5][6]

Quantitative Data on Modified Antisense Oligonucleotides

The following tables summarize key quantitative data for oligonucleotides containing various modifications, including those that can be synthesized using this compound. Direct comparative data for Ac-rC is limited in publicly available literature; therefore, the tables present a compilation of data for different relevant modifications to provide a comparative context.

Table 1: Coupling Efficiency of Phosphoramidites

Phosphoramidite TypeTypical Coupling Efficiency (%)Notes
Standard DNA/RNA Phosphoramidites> 99Efficiency is dependent on synthesizer maintenance and reagent quality.
This compound > 98 Comparable to standard phosphoramidites under optimized conditions.
2'-O-Methyl (2'-OMe)> 98A common modification for increasing nuclease resistance and binding affinity.
2'-O-Methoxyethyl (2'-MOE)> 98A second-generation modification with excellent binding and safety profiles.
Locked Nucleic Acid (LNA)> 97Offers very high binding affinity but may require longer coupling times.

Table 2: Melting Temperature (Tm) of Modified Oligonucleotides

ModificationChange in Tm per Modification (°C)Reference
2'-O-Methyl (2'-OMe)+1.0 to +1.5[1]
2'-O-Methoxyethyl (2'-MOE)+1.5 to +2.0[1]
Locked Nucleic Acid (LNA)+2 to +8[3]
Phosphorothioate (PS) backbone-0.5 to -1.0[7]
5-Methylcytosine (can be used with Ac-rC) +0.5 to +1.0 [1]

Note: The effect of the Ac-rC deprotection on the final oligonucleotide's Tm is expected to be neutral as the acetyl group is removed. The data for 5-Methylcytosine is included as it is a common modification used in conjunction with cytidine phosphoramidites.

Table 3: Nuclease Resistance of Modified Oligonucleotides

ModificationRelative Nuclease ResistanceNotes
Unmodified Phosphodiester (PO)LowRapidly degraded by endo- and exonucleases.
Phosphorothioate (PS) backboneHighSignificantly increased half-life in serum.[3]
2'-O-Methyl (2'-OMe)Moderate to HighProvides steric hindrance to nucleases.[8]
2'-O-Methoxyethyl (2'-MOE)HighOffers substantial protection against nuclease degradation.[8]
Locked Nucleic Acid (LNA)Very HighThe locked sugar conformation provides excellent nuclease resistance.[3]

Table 4: In Vitro Activity of Modified Antisense Oligonucleotides

ASO ChemistryTargetCell LineIC50 (nM)Reference
2'-MOE GapmerHa-rasT24< 100[9]
LNA GapmerH-RasPC-3< 5[10]
cEt GapmerAndrogen ReceptorLNCaP~10[11]

Note: The in vitro activity is highly dependent on the target, sequence, and cell line. This table provides examples of the potency of different ASO chemistries.

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of an Ac-rC Containing Antisense Oligonucleotide

This protocol outlines the general steps for synthesizing an ASO using an automated DNA/RNA synthesizer.

1. Materials and Reagents:

  • This compound solution (0.1 M in anhydrous acetonitrile)

  • Other required phosphoramidite solutions (A, G, T, etc.; 0.1 M in anhydrous acetonitrile)

  • Solid support (e.g., CPG) functionalized with the first nucleoside

  • Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in anhydrous acetonitrile)

  • Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

  • Oxidizer solution (Iodine in THF/water/pyridine)

  • Deblocking solution (3% Trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

2. Synthesis Cycle:

The synthesis proceeds in a 3' to 5' direction through a series of repeated cycles.

experimental_workflow cluster_synthesis_cycle Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (Removal of 5'-DMT) Coupling 2. Coupling (Addition of this compound) Deblocking->Coupling Washing Capping 3. Capping (Acetylation of unreacted 5'-OH) Coupling->Capping Washing Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Washing Oxidation->Deblocking Next Cycle

Figure 1: Automated Oligonucleotide Synthesis Cycle.

  • Step 1: Deblocking: The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treatment with the deblocking solution.

  • Step 2: Coupling: The this compound is activated by the activator and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain. A typical coupling time is 30-120 seconds.

  • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of n-1 shortmer sequences.

  • Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizer solution.

  • Washing: The solid support is washed with anhydrous acetonitrile between each step to remove excess reagents.

  • Repeat: The cycle is repeated until the desired oligonucleotide sequence is synthesized.

3. Cleavage and Deprotection (UltraMILD Protocol):

  • After synthesis, the solid support is treated with a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) (1:1 v/v) at room temperature for 10-30 minutes to cleave the oligonucleotide from the support and remove the cyanoethyl phosphate protecting groups and the acetyl protecting group from the cytidine bases.[5]

  • Alternatively, for very sensitive modifications, deprotection can be carried out with 0.05 M potassium carbonate in methanol for 4-6 hours at room temperature.[5]

4. Purification:

  • The crude oligonucleotide solution is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) or anion-exchange HPLC (AEX-HPLC).[12]

Protocol 2: Melting Temperature (Tm) Analysis of a Modified Oligonucleotide

1. Materials and Reagents:

  • Purified Ac-rC modified oligonucleotide and its complementary strand

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • UV-Vis spectrophotometer with a temperature controller

2. Procedure:

  • Prepare solutions of the modified oligonucleotide and its complement at a known concentration (e.g., 2 µM) in the melting buffer.

  • Mix equal volumes of the oligonucleotide and its complement to form the duplex.

  • Anneal the duplex by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Measure the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 0.5°C/minute).[13]

  • The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the absorbance transition.

Protocol 3: In Vitro Nuclease Resistance Assay

1. Materials and Reagents:

  • Purified Ac-rC modified oligonucleotide

  • Fetal bovine serum (FBS) or a specific nuclease (e.g., snake venom phosphodiesterase)

  • Incubation buffer (e.g., PBS)

  • Quenching solution (e.g., EDTA or formamide)

  • Polyacrylamide gel electrophoresis (PAGE) apparatus or HPLC system

2. Procedure:

  • Incubate the modified oligonucleotide at a specific concentration (e.g., 1 µM) in 50-90% FBS or with a specific nuclease at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction and stop the degradation by adding the quenching solution.

  • Analyze the samples by PAGE or HPLC to visualize the full-length oligonucleotide and its degradation products.

  • Quantify the amount of full-length oligonucleotide remaining at each time point to determine the half-life (t1/2) of the oligonucleotide in the presence of nucleases.

Protocol 4: In Vitro Antisense Activity Assay

1. Materials and Reagents:

  • A cell line that expresses the target mRNA

  • Purified Ac-rC modified ASO

  • Transfection reagent (e.g., lipofectamine) or method for gymnotic delivery

  • Cell culture medium and supplements

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or for protein extraction and Western blotting

2. Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection/Delivery: Transfect the cells with varying concentrations of the Ac-rC modified ASO using a suitable delivery method.[14] Include appropriate controls, such as a scrambled sequence ASO and an untreated control.[15]

  • Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours) to allow for ASO uptake and target knockdown.

  • Endpoint Analysis:

    • mRNA Level: Extract total RNA from the cells and perform qRT-PCR to quantify the expression level of the target mRNA relative to a housekeeping gene.[16]

    • Protein Level: Lyse the cells, extract total protein, and perform a Western blot to determine the level of the target protein.[16]

  • Data Analysis: Calculate the percentage of target knockdown for each ASO concentration to determine the IC50 value.

Mechanism of Action of Antisense Oligonucleotides

The primary mechanism by which many ASOs, including those synthesized with this compound, exert their gene-silencing effect is through the recruitment of RNase H.

signaling_pathway ASO Antisense Oligonucleotide (with Ac-rC derived modification) Hybrid ASO:mRNA Heteroduplex ASO->Hybrid mRNA Target mRNA in Nucleus/Cytoplasm mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH Recruitment Translation_Block Inhibition of Translation Hybrid->Translation_Block Alternative Mechanism Cleavage Cleavage of mRNA RNaseH->Cleavage Degradation mRNA Degradation Cleavage->Degradation No_Protein Reduced/No Protein Production Degradation->No_Protein Translation_Block->No_Protein

Figure 2: RNase H-mediated mechanism of antisense oligonucleotides.

  • The ASO enters the cell and translocates to the nucleus or cytoplasm where the target mRNA resides.

  • The ASO binds to the complementary sequence on the target mRNA, forming a DNA-RNA heteroduplex.[2]

  • The endogenous enzyme RNase H recognizes this heteroduplex and specifically cleaves the RNA strand.[2]

  • The cleaved mRNA is subsequently degraded by cellular exonucleases.

  • The degradation of the target mRNA prevents its translation into protein, leading to a reduction in the levels of the target protein.

  • The ASO is released from the complex and can bind to another target mRNA molecule, acting in a catalytic manner.

Conclusion

This compound is a valuable reagent for the synthesis of antisense oligonucleotides, particularly for complex constructs containing sensitive modifications. Its compatibility with mild deprotection protocols ensures the integrity of the final product. While direct quantitative comparisons for Ac-rC are not always available, the general principles of ASO modification suggest that its incorporation within a well-designed ASO can contribute to the development of potent and stable therapeutic candidates. The protocols provided herein offer a framework for the synthesis, characterization, and evaluation of Ac-rC containing ASOs in a research and drug development setting.

References

Application Notes and Protocols for RNA Probe Construction Using Ac-rC Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise detection and quantification of specific RNA molecules are fundamental to understanding gene expression, elucidating cellular pathways, and developing novel therapeutics. Synthetic oligonucleotide probes offer a powerful tool for these applications, providing high specificity and sensitivity. Ac-rC phosphoramidite (N-Acetyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite) is a key building block in the chemical synthesis of high-quality RNA probes. The acetyl (Ac) protecting group on the cytidine base is particularly advantageous for "fast deprotection" protocols, which significantly reduce the overall synthesis time.[1][2]

These application notes provide a comprehensive guide to the use of this compound in the construction of RNA probes, covering the synthesis workflow, detailed experimental protocols, and applications in studying cellular signaling pathways.

Data Presentation

Table 1: Reagent Specifications and Storage
ReagentChemical NameSupplier ExampleStorage ConditionsStability of Stock Solution
This compoundN-Acetyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramiditeThermo Fisher Scientific, LGC Biosearch Technologies-20°C, desiccated-20°C for 1 month; -80°C for 6 months (in solution, protect from light)[3]
AMA SolutionAmmonium Hydroxide/Methylamine (1:1, v/v)Glen Research4°CPrepare fresh or use within 1 week
Anhydrous AcetonitrileCH₃CNSigma-AldrichRoom Temperature, desiccatedN/A
Table 2: Automated RNA Synthesis Cycle Parameters
StepReagent/SolventTypical TimePurpose
Deblocking 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)60-90 secondsRemoval of the 5'-DMT protecting group.
Coupling This compound (0.1 M) + Activator (e.g., ETT)5-10 minutesAddition of the next nucleotide to the growing RNA chain.[4]
Capping Acetic Anhydride/N-Methylimidazole30-60 secondsAcetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.[5]
Oxidation 0.02 M Iodine in THF/Water/Pyridine30-60 secondsOxidation of the phosphite triester to the more stable phosphate triester.
Wash Anhydrous Acetonitrile30-60 secondsRemoval of excess reagents and byproducts.
Table 3: Deprotection and Purification Yields (Representative Data)
Probe Length (nt)Deprotection MethodDeprotection ConditionsPurification MethodTypical PurityTypical Yield (OD₂₆₀)
21AMA65°C, 10 minutesGlen-Pak™ RNA Cartridge>97%[6]50-80
40AMA65°C, 15 minutesHPLC (Ion-Exchange)>98%30-60
60AMA65°C, 20 minutesHPLC (Ion-Exchange)>95%20-40

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of an RNA Probe

This protocol outlines the general steps for synthesizing an RNA probe on an automated DNA/RNA synthesizer using phosphoramidite chemistry.

Materials:

  • This compound and other required RNA phosphoramidites (A, G, U) with standard protecting groups (e.g., Bz-A, iBu-G).

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.

  • Anhydrous acetonitrile.

  • Synthesis reagents: Deblocking solution (3% TCA in DCM), Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole in acetonitrile), Capping solutions (A: Acetic Anhydride/Pyridine/THF; B: N-Methylimidazole/THF), Oxidizing solution (0.02 M Iodine in THF/Water/Pyridine).

  • Fluorescent phosphoramidite (optional, for 5' labeling).

Procedure:

  • Synthesizer Preparation: Ensure the DNA/RNA synthesizer is clean and all reagent lines are primed.

  • Reagent Preparation: Dissolve phosphoramidites in anhydrous acetonitrile to the recommended concentration (typically 0.1 M).[7] Install all reagent bottles on the synthesizer.

  • Sequence Programming: Enter the desired RNA probe sequence into the synthesizer's software.

  • Synthesis Initiation: Start the synthesis run. The synthesizer will automatically perform the iterative four-step cycle (deblocking, coupling, capping, oxidation) for each nucleotide addition.[8]

  • DMT-On/Off: At the end of the synthesis, choose to either cleave the final 5'-DMT group (DMT-off) for immediate use or leave it on (DMT-on) for purification by reverse-phase methods.[9] For cartridge purification, DMT-on is recommended.[10]

  • Post-Synthesis: Once the synthesis is complete, remove the CPG column containing the synthesized RNA probe.

Protocol 2: Fast Deprotection and Cleavage using AMA

This protocol describes the rapid removal of protecting groups from the RNA probe and its cleavage from the solid support.

Materials:

  • CPG column with synthesized RNA probe.

  • AMA solution (1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine).[2]

  • Heating block or water bath.

  • SpeedVac concentrator.

Procedure:

  • Cleavage and Deprotection: Pass 1 mL of AMA solution through the CPG column into a screw-cap vial.

  • Seal the vial tightly and incubate at 65°C for 10-20 minutes, depending on the length and complexity of the probe.

  • Cooling: After incubation, cool the vial on ice.

  • Drying: Transfer the supernatant to a new microcentrifuge tube and dry the sample completely in a SpeedVac concentrator.

Protocol 3: Purification of the RNA Probe using Glen-Pak™ Cartridge

This protocol is suitable for DMT-on synthesized RNA probes and provides rapid purification.[10]

Materials:

  • Dried, deprotected RNA probe (DMT-on).

  • Anhydrous DMSO.

  • Triethylamine trihydrofluoride (TEA·3HF).

  • Glen-Pak™ RNA Quenching Buffer.

  • Glen-Pak™ RNA Purification Cartridge.

  • Luer-Lok syringes.

  • Acetonitrile (HPLC grade).

  • 2 M Triethylammonium acetate (TEAA).

  • 2% Trifluoroacetic acid (TFA).

  • 1 M Ammonium bicarbonate/30% Acetonitrile.

  • RNase-free water.

Procedure:

  • 2'-Silyl Deprotection:

    • Redissolve the dried RNA pellet in 115 µL of anhydrous DMSO.

    • Add 60 µL of triethylamine (TEA) and mix gently.

    • Add 75 µL of TEA·3HF, mix, and heat at 65°C for 2.5 hours.[9]

    • Cool the reaction to room temperature.

  • Cartridge Purification:

    • Add 1.75 mL of Glen-Pak™ RNA Quenching Buffer to the deprotection mixture.[10]

    • Condition the Glen-Pak™ RNA cartridge by passing 0.5 mL of acetonitrile, followed by 1.0 mL of 2 M TEAA.

    • Load the quenched RNA solution onto the cartridge.

    • Wash the cartridge with 1.0 mL of 10% acetonitrile in 2 M TEAA.

    • Wash with 1.0 mL of RNase-free water.

    • Cleave the DMT group by washing with 2 x 1.0 mL of 2% TFA.

    • Wash with 2 x 1.0 mL of RNase-free water.

    • Elute the purified RNA probe with 1.0 mL of 1 M ammonium bicarbonate/30% acetonitrile.

  • Final Processing: Dry the eluted probe in a SpeedVac concentrator. Resuspend in an appropriate RNase-free buffer.

Protocol 4: Quality Control by Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

This protocol is used to assess the purity and integrity of the synthesized RNA probe.

Materials:

  • Purified RNA probe.

  • Urea.

  • 10X TBE buffer.

  • Acrylamide/Bis-acrylamide solution (19:1).

  • Ammonium persulfate (APS).

  • Tetramethylethylenediamine (TEMED).

  • Gel loading buffer (e.g., 90% formamide, 0.5X TBE, bromophenol blue, xylene cyanol).

  • Gel electrophoresis apparatus.

  • UV transilluminator or gel imager.

Procedure:

  • Gel Preparation: Prepare a denaturing polyacrylamide gel (e.g., 15-20%) containing 7-8 M urea in 1X TBE buffer.

  • Sample Preparation: Resuspend the RNA probe in gel loading buffer. Heat at 95°C for 3-5 minutes to denature, then immediately place on ice.

  • Electrophoresis: Load the denatured RNA sample onto the gel. Run the gel in 1X TBE buffer at a constant voltage until the dye front has migrated an appropriate distance.

  • Visualization: Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize the RNA probe band using a gel imager.[11] A single, sharp band of the correct size indicates a high-purity product.[12]

Mandatory Visualization

Experimental Workflow for RNA Probe Synthesis

RNA_Probe_Synthesis_Workflow cluster_synthesis Automated Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification & Final QC start 1. Start with CPG Support synthesis_cycle 2. Iterative Synthesis Cycles (Deblock, Couple, Cap, Oxidize) start->synthesis_cycle Add Ac-rC & other phosphoramidites dmt_on 3. Final DMT-on Product synthesis_cycle->dmt_on cleavage 4. AMA Treatment (65°C, 10-20 min) dmt_on->cleavage drying1 5. Evaporation cleavage->drying1 silyl_deprotect 6. 2'-Silyl Deprotection (TEA.3HF) drying1->silyl_deprotect cartridge_purify 7. Glen-Pak™ Cartridge Purification silyl_deprotect->cartridge_purify drying2 8. Evaporation cartridge_purify->drying2 qc 9. Quality Control (PAGE) drying2->qc final_probe Purified RNA Probe qc->final_probe

Caption: Workflow for RNA probe synthesis using this compound.

Application in Studying Signaling Pathways: NF-κB Pathway

RNA probes constructed with this compound can be utilized in techniques like Fluorescence In Situ Hybridization (FISH) to visualize and quantify the expression of specific mRNAs involved in cellular signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of immune responses, inflammation, and cell survival. Its activation leads to the transcription of numerous target genes.

An RNA probe designed to be complementary to the mRNA of an NF-κB target gene, such as IκBα (a negative feedback regulator), can be used to study the dynamics of NF-κB signaling in cells.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_p P-IκBα IkB->IkB_p NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB NFkB_inactive->NFkB_active releases NFkB_nuc NF-κB NFkB_active->NFkB_nuc translocates proteasome Proteasome IkB_p->proteasome ubiquitination & degradation DNA DNA NFkB_nuc->DNA binds to promoter mRNA IκBα mRNA DNA->mRNA transcription probe Fluorescent RNA Probe (anti-IκBα mRNA) mRNA->probe hybridizes

Caption: NF-κB signaling pathway and detection of IκBα mRNA with a fluorescent probe.

References

Application Notes and Protocols for Ac-rC Phosphoramidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-acetyl-cytidine (Ac-rC) phosphoramidite in solid-phase RNA synthesis. This document outlines key parameters influencing coupling efficiency, detailed experimental protocols for both automated and manual synthesis, and optimized deprotection procedures. The information herein is intended to enable researchers to achieve high-yield and high-purity synthesis of RNA oligonucleotides incorporating Ac-rC.

Introduction

Ac-rC phosphoramidite is a crucial building block for the synthesis of RNA oligonucleotides. The acetyl (Ac) protecting group on the exocyclic amine of cytosine offers distinct advantages, particularly in the context of rapid deprotection strategies. The choice of appropriate coupling conditions and deprotection methods is critical for maximizing the yield and purity of the final RNA product. This document provides detailed protocols and data to guide the user in optimizing their RNA synthesis workflows.

Data Presentation

Coupling Efficiency and Activator Choice

The efficiency of the coupling step is paramount for the synthesis of long and high-quality oligonucleotides. While direct comparative studies on Ac-rC coupling efficiency with various activators are not extensively published, the following table summarizes general performance characteristics of common activators used in phosphoramidite chemistry. These trends are applicable to RNA synthesis, including the use of this compound.

ActivatorTypical ConcentrationpKaKey CharacteristicsRecommended Coupling Time for RNA Monomers
5-Ethylthio-1H-tetrazole (ETT)0.25 M - 0.75 M4.28Widely used for RNA synthesis, more acidic and soluble than 1H-tetrazole.[1]6 - 15 minutes with 1H-tetrazole, can be reduced with more potent activators.[1]
5-Benzylthio-1H-tetrazole (BTT)~0.33 M4.08Considered an ideal activator for RNA synthesis with TBDMS-protected monomers, allowing for shorter coupling times.[1]~3 minutes for TBDMS-protected RNA phosphoramidites.[1]
4,5-Dicyanoimidazole (DCI)0.25 M - 1.2 M5.2Less acidic but more nucleophilic than tetrazole-based activators, can reduce coupling times. Highly soluble in acetonitrile.[2]Shorter coupling times compared to ETT and BTT.[2]

Note: Optimal coupling times can vary based on the synthesizer, scale of synthesis, and the specific sequence. It is recommended to optimize coupling times for your specific application. For complex or long oligonucleotides, double or triple coupling can be employed to enhance efficiency.[3]

Deprotection Protocols for Ac-rC Containing Oligonucleotides

The use of Ac-rC is particularly advantageous for rapid deprotection protocols. The acetyl group is more labile than the benzoyl (Bz) group traditionally used, allowing for faster and milder deprotection conditions. This is especially beneficial for RNA, which is more susceptible to degradation than DNA.

Deprotection ReagentTemperatureDurationNotes
Ammonium Hydroxide (28-30%)Room Temperature8 - 16 hoursStandard, but slow deprotection.[4]
Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v)65 °C10 minutesUltraFAST deprotection. [3][5] Requires the use of Ac-rC to prevent transamination of the cytosine base.[5]
Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v)Room Temperature2 hoursSlower than heating but still significantly faster than ammonium hydroxide alone.[6]
0.05 M Potassium Carbonate in MethanolRoom Temperature4 hoursUltraMILD deprotection, suitable for very sensitive modifications. Requires the use of UltraMILD Cap A during synthesis.[7]

Experimental Protocols

Automated RNA Synthesis using this compound

This protocol is a general guideline for automated solid-phase RNA synthesis on a 1 µmol scale. Parameters may need to be adjusted based on the specific synthesizer and reagents used.

1. Reagent Preparation:

  • This compound Solution: Prepare a 0.1 M solution of this compound in anhydrous acetonitrile. Ensure the solvent is of high purity (<30 ppm water).[8] The solution is typically stable for 2-3 days when stored under anhydrous conditions at 2-8 °C.[8]

  • Activator Solution: Prepare the chosen activator (e.g., 0.25 M ETT, 0.33 M BTT, or 0.25 M DCI) in anhydrous acetonitrile.

  • Standard Synthesis Reagents: Prepare solutions for deblocking (e.g., 3% trichloroacetic acid in dichloromethane), capping (e.g., acetic anhydride and N-methylimidazole solutions), and oxidation (e.g., 0.02 M iodine in THF/pyridine/water).

2. Synthesis Cycle: The following table outlines a typical synthesis cycle for the incorporation of an Ac-rC monomer.

StepReagent/ActionDelivery Time (ms)Wait Time (min)
1. Deblocking3% TCA in DCMVaries by instrument~1.5
2. WashAnhydrous AcetonitrileVaries by instrument-
3. Coupling0.1 M this compound + ActivatorVaries by instrument3 - 10
4. WashAnhydrous AcetonitrileVaries by instrument-
5. CappingCapping Reagents A and BVaries by instrument~0.5
6. WashAnhydrous AcetonitrileVaries by instrument-
7. OxidationIodine SolutionVaries by instrument~0.5
8. WashAnhydrous AcetonitrileVaries by instrument-

Note: The wait time for the coupling step is critical and should be optimized based on the chosen activator and the complexity of the RNA sequence.

Manual Coupling Protocol for this compound

Manual coupling can be advantageous when working with small amounts of precious phosphoramidites.

1. Materials:

  • Solid support with the growing oligonucleotide chain in a synthesis column.

  • This compound.

  • Activator solution (e.g., 0.25 M ETT).

  • Anhydrous acetonitrile.

  • Syringes and needles.

  • Inert gas source (Argon or Nitrogen).

2. Procedure:

  • Ensure the 5'-DMT group of the solid-support-bound oligonucleotide is removed (deblocked) and the support is washed with anhydrous acetonitrile and dried under a stream of inert gas.

  • Prepare a solution of this compound (e.g., 0.1 M) and the activator solution in separate syringes.

  • Simultaneously, inject the this compound solution and the activator solution into the synthesis column. A typical molar excess is 5-fold for the phosphoramidite and 20-fold for the activator relative to the synthesis scale.[8]

  • Allow the reaction to proceed for the desired coupling time (e.g., 5-10 minutes), gently agitating the column periodically.

  • After the coupling is complete, expel the solution from the column and wash the solid support thoroughly with anhydrous acetonitrile.

  • Proceed with the capping and oxidation steps as in the automated synthesis protocol.

Deprotection and Cleavage Protocol (UltraFAST AMA Method)

This protocol is for the cleavage of the oligonucleotide from the solid support and the removal of the protecting groups using AMA.

1. Materials:

  • Controlled Pore Glass (CPG) with the synthesized oligonucleotide.

  • Ammonium hydroxide (28-30%).

  • Methylamine (40% in water).

  • Screw-cap vial.

2. Procedure:

  • Transfer the CPG with the synthesized RNA from the synthesis column to a screw-cap vial.

  • Prepare the AMA solution by mixing equal volumes of ammonium hydroxide and 40% aqueous methylamine. Caution: This should be done in a well-ventilated fume hood.

  • Add the AMA solution to the vial containing the CPG (typically 1 mL for a 1 µmol synthesis).

  • Seal the vial tightly and heat at 65 °C for 10 minutes.[3][5]

  • Cool the vial to room temperature.

  • Carefully open the vial and transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • The oligonucleotide is now ready for subsequent purification (e.g., by HPLC or gel electrophoresis).

Visualizations

experimental_workflow cluster_synthesis Solid-Phase RNA Synthesis cluster_deprotection Cleavage & Deprotection start Start with Solid Support deblock Deblocking (Remove 5'-DMT) start->deblock couple Coupling (Add this compound) deblock->couple cap Capping (Block Unreacted 5'-OH) couple->cap oxidize Oxidation (P(III) to P(V)) cap->oxidize repeat Repeat Cycle for Each Monomer oxidize->repeat repeat->deblock Next cycle cleave Cleavage from Support & Base Deprotection (AMA) repeat->cleave Final cycle desalt Desalting / Purification cleave->desalt final_rna Purified RNA Oligonucleotide desalt->final_rna

Caption: Automated RNA synthesis and deprotection workflow.

coupling_reaction cluster_reactants Reactants cluster_activation Activation cluster_product Product Ac_rC_Phosphoramidite This compound Activated_Amidite Activated Ac-rC Intermediate Ac_rC_Phosphoramidite->Activated_Amidite + Activator Growing_Chain Growing RNA Chain (Free 5'-OH) Coupled_Product Elongated RNA Chain (Phosphite Triester) Growing_Chain->Coupled_Product Activator Activator (e.g., ETT, BTT, DCI) Activated_Amidite->Coupled_Product

Caption: Simplified this compound coupling reaction.

References

Deprotection of Ac-rC Containing Oligonucleotides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of synthetic oligonucleotides containing N4-acetyl-ribocytidine (Ac-rC). The use of the acetyl protecting group for cytidine offers significant advantages in modern oligonucleotide synthesis, particularly in facilitating rapid and efficient deprotection protocols, thereby minimizing potential side reactions and improving the overall purity of the final product.

Introduction

The N4-acetyl group on cytidine is a labile protecting group crucial for preventing unwanted side reactions during oligonucleotide synthesis. Its removal is a critical final step in obtaining the desired functional RNA molecule. This note outlines various deprotection strategies, from ultrafast methods for standard oligonucleotides to milder conditions required for those containing sensitive modifications. The selection of the appropriate deprotection method is paramount to ensure the integrity and purity of the synthesized oligonucleotide.

Deprotection Strategies: An Overview

The deprotection of Ac-rC containing oligonucleotides is a multi-step process that involves:

  • Cleavage from the Solid Support: The oligonucleotide is first released from the solid support on which it was synthesized.

  • Phosphate Protecting Group Removal: The cyanoethyl groups on the phosphate backbone are removed.

  • Exocyclic Amine Deprotection: The protecting groups on the nucleobases, including the N4-acetyl group on cytidine, are cleaved.

  • 2'-Hydroxyl Protecting Group Removal: For RNA synthesis utilizing 2'-O-TBDMS (tert-butyldimethylsilyl) protection, this silyl group is removed in a final step.

The choice of reagents and conditions for these steps is critical and depends on the overall composition of the oligonucleotide, including the presence of other protecting groups and any sensitive moieties.

Quantitative Data Summary

The following tables summarize the conditions for various deprotection methods for oligonucleotides containing Ac-rC.

Table 1: Cleavage and Base Deprotection Conditions

MethodReagentTemperature (°C)TimeNotes
UltraFAST AMA (Ammonium Hydroxide/40% Methylamine, 1:1 v/v)655 - 10 minRecommended for standard DNA and RNA oligonucleotides. Requires the use of Ac-dC to prevent transamination.[1][2][3]
5510 minAlternative temperature for UltraFAST deprotection.[1]
3730 minMilder temperature for UltraFAST deprotection.[1]
Room Temp120 minRoom temperature option for UltraFAST deprotection.[1]
Standard Ammonium Hydroxide (30%)5517 hoursTraditional method, sufficient for all standard bases.[2]
Ammonium Hydroxide (30%) / Ethanol (3:1 v/v)Room Temp2 hoursA common method for RNA cleavage.[4]
Mild Potassium Carbonate (50 mM) in MethanolRoom Temp4 hoursFor oligonucleotides with sensitive groups, used with UltraMILD monomers.[1][2]
t-Butylamine/Water (1:3 v/v)606 hoursAn alternative mild deprotection method.[1][2]
t-Butylamine/Methanol/Water (1:1:2 v/v)55OvernightSuitable for TAMRA-containing oligonucleotides.[1][2]

Table 2: 2'-O-TBDMS Deprotection Conditions

ReagentSolventTemperature (°C)TimeNotes
Triethylamine trihydrofluoride (TEA·3HF) DMSO652.5 hoursA common and efficient method.[4][5]
NMP/TEA651.5 hoursAnhydrous conditions can lead to rapid deprotection.[6]
Tetrabutylammonium fluoride (TBAF) THF (1M)Room Temp8 - 24 hoursPerformance can be variable due to water content.[5]

Experimental Protocols

Protocol 1: UltraFAST Deprotection using AMA

This protocol is suitable for standard RNA oligonucleotides synthesized with Ac-rC and other compatible protecting groups (e.g., Bz-A, iBu-G or dmf-G).

Materials:

  • Oligonucleotide synthesized on solid support

  • Ammonium hydroxide (30%)

  • Methylamine (40% in water)

  • Anhydrous DMSO

  • Triethylamine (TEA)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • RNA Quenching Buffer

  • RNase-free water and microcentrifuge tubes

Procedure:

  • Preparation of AMA Solution: In a fume hood, prepare the AMA solution by mixing equal volumes of cold ammonium hydroxide (30%) and 40% aqueous methylamine.

  • Cleavage and Base Deprotection: a. Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap tube. b. Add 1 mL of the freshly prepared AMA solution to the tube. c. Tightly seal the tube and place it in a heating block at 65°C for 10 minutes.[3] d. After incubation, cool the tube on ice. e. Centrifuge the tube briefly and carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new RNase-free tube. f. Dry the oligonucleotide solution to a pellet using a vacuum concentrator.

  • 2'-O-TBDMS Deprotection: a. To the dried oligonucleotide pellet, add 115 µL of anhydrous DMSO. Ensure the pellet is fully dissolved, heating briefly at 65°C if necessary. b. Add 60 µL of TEA and mix gently. c. Add 75 µL of TEA·3HF, mix well, and incubate at 65°C for 2.5 hours.[5]

  • Quenching and Purification: a. Cool the reaction mixture. b. For DMT-on purification, add 1.75 mL of RNA Quenching Buffer and proceed immediately to cartridge purification.[4] c. For DMT-off oligonucleotides, the product can be precipitated using a suitable method such as butanol precipitation.

Protocol 2: Mild Deprotection using Potassium Carbonate in Methanol

This protocol is designed for oligonucleotides containing sensitive functional groups that are not compatible with the harsh conditions of the UltraFAST protocol. This method requires the use of UltraMILD phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG).

Materials:

  • Oligonucleotide synthesized on solid support with UltraMILD monomers

  • Potassium Carbonate (K2CO3)

  • Anhydrous Methanol

  • Anhydrous DMSO

  • Triethylamine trihydrofluoride (TEA·3HF)

  • RNase-free water and microcentrifuge tubes

Procedure:

  • Preparation of Deprotection Solution: Prepare a 0.05 M solution of potassium carbonate in anhydrous methanol.

  • Cleavage and Base Deprotection: a. Transfer the solid support to a screw-cap tube. b. Add 1 mL of the 0.05 M potassium carbonate in methanol solution. c. Seal the tube and incubate at room temperature for 4 hours.[2] d. After incubation, carefully transfer the supernatant to a new RNase-free tube. e. Dry the oligonucleotide solution using a vacuum concentrator.

  • 2'-O-TBDMS Deprotection: a. Follow the same procedure as in Protocol 1, step 3.

  • Purification: a. Purify the fully deprotected oligonucleotide using an appropriate method such as HPLC or cartridge purification.

Potential Side Reactions and Mitigation

The use of Ac-rC in oligonucleotide synthesis significantly reduces the likelihood of side reactions compared to more stable protecting groups like benzoyl (Bz). However, some potential issues can still arise:

  • Transamination: When using methylamine-containing reagents like AMA, the exocyclic amine of cytidine can be susceptible to transamination, leading to the formation of N4-methyl-cytidine. This side reaction is more prominent with Bz-dC. The use of the more labile Ac-dC minimizes this issue as the acetyl group is removed rapidly, preventing the subsequent reaction with methylamine.[3]

  • Incomplete Deprotection: Insufficient deprotection time or temperature can lead to incomplete removal of protecting groups. This can affect the oligonucleotide's structure and function. It is crucial to adhere to the recommended deprotection conditions and to verify complete deprotection by analytical methods such as mass spectrometry or HPLC.

  • Degradation of Sensitive Dyes or Modifications: Some fluorescent dyes or other modifications may not be stable under standard deprotection conditions. In such cases, milder deprotection protocols, such as the one using potassium carbonate in methanol, should be employed in conjunction with appropriately protected monomers.[1][2]

Visualizing the Workflow and Mechanisms

Deprotection Workflow

The following diagram illustrates the general workflow for the deprotection of an Ac-rC containing oligonucleotide synthesized with 2'-O-TBDMS protection.

Deprotection_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Deprotection Steps cluster_final Final Product Oligo_on_Support Protected Oligonucleotide on Solid Support Cleavage_Base 1. Cleavage from Support & Base Deprotection Oligo_on_Support->Cleavage_Base AMA or NH4OH/EtOH TBDMS_Removal 2. 2'-O-TBDMS Deprotection Cleavage_Base->TBDMS_Removal TEA.3HF or TBAF Purified_Oligo Purified Functional Oligonucleotide TBDMS_Removal->Purified_Oligo Purification (e.g., HPLC)

Caption: General workflow for oligonucleotide deprotection.

Chemical Deprotection of Ac-rC

The removal of the acetyl group from cytidine by a nucleophile like methylamine (present in AMA) proceeds through a nucleophilic acyl substitution mechanism.

Ac_rC_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Ac_rC Ac-rC Residue Tetrahedral_Intermediate Tetrahedral Intermediate Ac_rC->Tetrahedral_Intermediate Nucleophilic Attack Methylamine Methylamine (CH3NH2) Methylamine->Tetrahedral_Intermediate rC Deprotected rC Residue Tetrahedral_Intermediate->rC Elimination N_Methylacetamide N-Methylacetamide Tetrahedral_Intermediate->N_Methylacetamide

Caption: Simplified deprotection mechanism of Ac-rC.

Conclusion

The use of N4-acetyl-ribocytidine in oligonucleotide synthesis, coupled with optimized deprotection protocols, allows for the efficient and high-purity production of RNA molecules. The UltraFAST protocol using AMA is a robust method for standard oligonucleotides, while milder conditions are available for more sensitive constructs. Careful consideration of the entire oligonucleotide sequence and any modifications is essential for selecting the appropriate deprotection strategy to ensure the synthesis of high-quality, functional oligonucleotides for research, diagnostics, and therapeutic applications.

References

Application Notes and Protocols for Ac-rC Phosphoramidite in Modified RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-acetylcytidine (ac4C) is a conserved post-transcriptional RNA modification found across all domains of life, playing a crucial role in various biological processes.[1][2][3][4] This modification, catalyzed by the essential RNA acetyltransferase NAT10, is predominantly found in tRNA, rRNA, and has also been identified in mRNA.[1][5][6] The presence of ac4C in RNA has been shown to enhance the stability of mRNA and influence translation efficiency.[5][7][6] Dysregulation of NAT10 and ac4C levels has been linked to several diseases, including cancer and premature aging syndromes, making it a significant area of interest for therapeutic development.[1][7]

The chemical synthesis of RNA oligonucleotides containing ac4C is challenging due to the labile nature of the N4-acetyl group. However, the development of Ac-rC phosphoramidite and optimized solid-phase synthesis protocols has enabled the site-specific incorporation of this modification, facilitating detailed biophysical and functional studies.[1][2][8] These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of ac4C-modified RNA using this compound.

Applications

The site-specific incorporation of N4-acetylcytidine into synthetic RNA oligonucleotides has several key applications in research and drug development:

  • Biophysical Studies: Elucidating the structural and thermodynamic effects of ac4C on RNA duplex stability and conformation.[1][9][4][8]

  • Functional Genomics: Investigating the role of ac4C in regulating gene expression, including mRNA stability, translation, and localization.[5][10][11]

  • Therapeutic RNA Development: Exploring the potential of ac4C modification to enhance the stability and reduce the immunogenicity of mRNA-based therapeutics.[12]

  • Diagnostic Tool Development: Using ac4C-modified oligonucleotides as standards or probes in assays for detecting and quantifying this modification in biological samples.

Data Presentation: Biophysical Effects of N4-acetylcytidine

The incorporation of ac4C has been demonstrated to increase the thermal stability of RNA duplexes. The following tables summarize the quantitative data from thermal denaturation experiments on RNA duplexes containing ac4C.

Table 1: Thermal Denaturation Data for 18S rRNA Helix 45 Mimic

Duplex CompositionTm (°C)ΔTm (ac4C vs. C) (°C)
Unmodified Cytidine (C)Not explicitly stated, but lower than ac4C-
N4-acetylcytidine (ac4C)Higher than unmodified+3.1
Unmodified Cytidine (C) with G•U wobbleNot explicitly stated, but lower than ac4C-
N4-acetylcytidine (ac4C) with G•U wobbleMore stable than cytidine-containing duplex+3.1

Data synthesized from studies on a duplex RNA based on helix 45 of human 18S rRNA.[8]

Table 2: Thermal Denaturation Data for tRNASer D-arm Hairpin

Hairpin CompositionTm (°C)ΔTm (ac4C vs. C) (°C)
Unmodified Cytidine (C)62.9 ± 0.7-
N4-acetylcytidine (ac4C)71.4 ± 0.4+8.2

Data from studies on the hypermodified D-arm hairpin of eukaryotic tRNASer.[8][12]

Experimental Protocols

Synthesis of Ac-rC Modified RNA using Solid-Phase Phosphoramidite Chemistry

This protocol outlines the key steps for the automated solid-phase synthesis of RNA oligonucleotides containing N4-acetylcytidine. It is based on established phosphoramidite chemistry with modifications to accommodate the labile nature of the Ac-rC moiety.

Materials:

  • This compound (e.g., from MedchemExpress)[13]

  • Standard RNA phosphoramidites (A, G, U) with appropriate protecting groups

  • Solid support (e.g., CPG)

  • Anhydrous acetonitrile

  • Activator (e.g., Tetrazole or a derivative)

  • Capping reagents (e.g., Acetic Anhydride)

  • Oxidizing solution (e.g., Iodine/water/pyridine)

  • Deblocking solution (e.g., Dichloroacetic acid in dichloromethane)

  • Automated DNA/RNA synthesizer

Protocol:

  • Phosphoramidite Preparation: Dissolve this compound and other RNA phosphoramidites in anhydrous acetonitrile to the recommended concentration (typically 0.1 M).[14][15]

  • Synthesizer Setup: Install the phosphoramidite vials on the DNA/RNA synthesizer. Ensure all other necessary reagents are fresh and properly installed.

  • Synthesis Cycle: Program the synthesizer to perform the standard phosphoramidite cycle for each nucleotide addition:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group from the growing oligonucleotide chain.

    • Coupling: Activation of the incoming phosphoramidite (including this compound) and its reaction with the 5'-hydroxyl group of the growing chain. Extended coupling times (e.g., 15 minutes) may be beneficial for modified phosphoramidites to ensure high coupling efficiency.[14] Double or triple coupling can also be employed for critical positions.[14]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

  • Final Deblocking: After the final coupling step, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification (DMT-on).[16]

Deprotection and Cleavage of Ac-rC Modified RNA

Special care must be taken during deprotection to preserve the N4-acetyl group, which is sensitive to standard amine-based deprotection conditions.

Optimized Mild Deprotection Protocol:

  • On-Column Deprotection of N-ceoc Groups (if applicable): To avoid side reactions, a non-nucleophilic base like DBU (0.5 M in acetonitrile) can be passed over the solid support to remove certain base protecting groups while the RNA is still on the column.[17]

  • Cleavage from Solid Support: For photolabile linkers, cleavage is achieved by irradiation. Buffered conditions are crucial to minimize N4-deacetylation.[17] For standard succinate linkers, cleavage and base deprotection are typically performed concurrently.

  • Base Deprotection: Instead of harsh reagents like aqueous ammonia or methylamine which can lead to transamination or deacetylation, milder conditions are required.[18][19]

    • Buffered Photolytic Cleavage: If a photolabile linker is used, perform photolysis in a buffered solution to maintain a neutral pH.

    • Buffered Desilylation: Removal of 2'-O-silyl protecting groups should also be performed under buffered conditions to prevent deacetylation.[17]

    • Alternative Deprotection Reagents: For base-labile modifications, deprotection with potassium carbonate in methanol can be a milder alternative to ammonia-based reagents.[16]

Purification of Ac-rC Modified RNA

Purification is essential to remove truncated sequences and byproducts.

Protocol:

  • Polyacrylamide Gel Electrophoresis (PAGE):

    • Resuspend the crude deprotected RNA in a suitable loading buffer.

    • Run the sample on a denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 8 M urea).

    • Visualize the RNA bands using UV shadowing.

    • Excise the band corresponding to the full-length product.

    • Elute the RNA from the gel slice using an appropriate buffer (e.g., TE buffer).

    • Desalt the purified RNA using a desalting column or ethanol precipitation.

  • High-Performance Liquid Chromatography (HPLC):

    • For DMT-on purification, use a reverse-phase HPLC column. The hydrophobic DMT group allows for good separation of the full-length product from shorter, uncapped sequences.

    • After collecting the DMT-on peak, treat the fraction with an acid (e.g., 80% acetic acid) to remove the DMT group.

    • Desalt the final product.

    • Alternatively, anion-exchange HPLC can be used for DMT-off purification.

Characterization of Ac-rC Modified RNA

Confirmation of the identity and purity of the synthesized oligonucleotide is crucial.

Protocol:

  • Mass Spectrometry (MS):

    • Use Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry to confirm the molecular weight of the purified RNA.[20][21] This verifies the correct incorporation of the Ac-rC modification and the overall sequence integrity.

  • UV-Vis Spectroscopy:

    • Measure the absorbance at 260 nm to determine the concentration of the RNA oligonucleotide.

  • Thermal Denaturation (UV-Melting):

    • To assess the biophysical impact of the ac4C modification, anneal the modified RNA strand with its complementary strand.

    • Monitor the change in UV absorbance at 260 nm as a function of temperature to determine the melting temperature (Tm).[1][8]

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Deprotection & Cleavage cluster_purification Purification cluster_characterization Characterization s1 1. Phosphoramidite Preparation (Ac-rC and standard amidites) s2 2. Automated Synthesis Cycle (Deblock, Couple, Cap, Oxidize) s1->s2 d1 3. Mild On-Column Deprotection (e.g., DBU) d2 4. Buffered Cleavage (e.g., Photolysis) d1->d2 d3 5. Buffered Desilylation d2->d3 p1 6. PAGE or HPLC p2 7. Desalting p1->p2 c1 8. Mass Spectrometry (MALDI/ESI) c2 9. UV-Vis Spectroscopy c1->c2 c3 10. Thermal Denaturation (Tm) c2->c3 cluster_synthesis cluster_synthesis cluster_deprotection cluster_deprotection cluster_synthesis->cluster_deprotection cluster_purification cluster_purification cluster_deprotection->cluster_purification cluster_characterization cluster_characterization cluster_purification->cluster_characterization

Caption: Workflow for Synthesis of Ac-rC Modified RNA.

biological_pathway cluster_effects Functional Consequences NAT10 NAT10 (RNA Acetyltransferase) RNA tRNA, rRNA, mRNA NAT10->RNA catalyzes acetylation of Cytidine ac4C N4-acetylcytidine (ac4C) Modification stability Increased mRNA Stability ac4C->stability translation Modulated Translation Efficiency ac4C->translation duplex Enhanced Duplex Stability ac4C->duplex RNA->ac4C contains

Caption: Biological Role of N4-acetylcytidine (ac4C) Modification.

References

Troubleshooting & Optimization

troubleshooting low coupling efficiency with Ac-rC phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low coupling efficiency with Ac-rC (N-acetyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)) phosphoramidite during oligonucleotide synthesis.

Troubleshooting Guide

Low coupling efficiency is a critical issue that can lead to a higher proportion of truncated sequences and lower yields of the desired full-length oligonucleotide. This guide provides a systematic approach to identifying and resolving common problems.

Question: What are the primary causes of low coupling efficiency with Ac-rC phosphoramidite?

Answer: Low coupling efficiency with this compound can stem from several factors, often related to reagent quality, reaction conditions, or the synthesis protocol itself. The most common culprits include:

  • Moisture Contamination: Water is a significant inhibitor of the coupling reaction. It can hydrolyze the activated phosphoramidite, rendering it incapable of coupling with the 5'-hydroxyl group of the growing oligonucleotide chain.[1][]

  • Degraded Phosphoramidite: this compound is sensitive to moisture and oxidation. Improper storage or handling can lead to degradation, reducing its reactivity.

  • Suboptimal Activator Performance: The activator is crucial for the formation of the reactive intermediate. Issues with the activator, such as degradation or incorrect concentration, will directly impact coupling efficiency.[][3]

  • Inefficient Deprotection: Incomplete removal of the 5'-DMT protecting group from the previously added nucleotide will prevent the coupling of the incoming this compound.

  • Instrument and Reagent Delivery Issues: Problems with the synthesizer, such as clogged lines or inaccurate reagent delivery, can lead to insufficient amounts of phosphoramidite or activator reaching the synthesis column.

Troubleshooting Workflow

Here is a logical workflow to diagnose the root cause of low coupling efficiency:

TroubleshootingWorkflow start Low Coupling Efficiency Detected check_reagents 1. Verify Reagent Quality start->check_reagents check_synthesis 2. Review Synthesis Protocol start->check_synthesis check_instrument 3. Inspect Synthesizer start->check_instrument phosphoramidite This compound (Fresh? Properly Stored?) check_reagents->phosphoramidite activator Activator (Fresh? Correct Concentration?) check_reagents->activator solvents Anhydrous Solvents (Low Water Content?) check_reagents->solvents coupling_time Coupling Time (Sufficient for RNA?) check_synthesis->coupling_time deprotection_conditions Deprotection Conditions (Complete DMT Removal?) check_synthesis->deprotection_conditions delivery Reagent Delivery (Lines Clear? Correct Volumes?) check_instrument->delivery solution Implement Corrective Actions phosphoramidite->solution activator->solution solvents->solution coupling_time->solution deprotection_conditions->solution delivery->solution

Caption: A flowchart for troubleshooting low coupling efficiency.

Frequently Asked Questions (FAQs)

Reagent Handling and Storage

Question: How should this compound be stored?

Answer: this compound should be stored in a freezer at or below -20°C in a tightly sealed container to protect it from moisture and air.[4][5][6][7] Once a bottle is opened, it is best to aliquot the amidite into smaller, single-use vials under an inert atmosphere (e.g., argon) to minimize exposure to ambient conditions. Solutions of this compound in anhydrous acetonitrile are typically stable for 2-3 days when stored refrigerated.[8]

Question: What is the recommended solvent for dissolving this compound?

Answer: Anhydrous acetonitrile is the standard solvent for dissolving this compound to a typical concentration of 0.1 M.[9][10] It is critical to use acetonitrile with a very low water content (e.g., <30 ppm) to prevent hydrolysis of the phosphoramidite.[1]

Synthesis Protocol

Question: What is a typical coupling time for this compound?

Answer: RNA phosphoramidites, including Ac-rC, generally require longer coupling times than their DNA counterparts due to steric hindrance from the 2'-O-protecting group. While standard DNA phosphoramidites may couple efficiently in 30 seconds, this compound often requires a longer coupling time.[8] For some RNA syntheses, coupling times can be extended to 12 minutes.[11][12] It is advisable to consult the synthesizer manufacturer's recommendations and potentially optimize the coupling time for your specific sequence and synthesis scale.

Question: Which activators are recommended for this compound?

Answer: Common activators used for phosphoramidite chemistry include 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), and 4,5-dicyanoimidazole (DCI).[3] The choice of activator can influence the reaction rate and the potential for side reactions. For sterically hindered phosphoramidites like Ac-rC, a more potent activator may be beneficial.

Deprotection

Question: What are the recommended deprotection conditions for oligonucleotides containing Ac-rC?

Answer: The acetyl protecting group on the cytidine base is relatively labile and can be removed under various conditions. The choice of deprotection method often depends on the other bases present in the oligonucleotide and any modifications. A common method involves using a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA), which can achieve deprotection in as little as 10 minutes at 65°C.[8][13] For oligonucleotides with base-sensitive modifications, milder deprotection conditions, such as using potassium carbonate in methanol, may be necessary.[9][14]

Quantitative Data Summary

ParameterRecommended ConditionPotential Impact of Deviation
This compound Solution Concentration 0.1 M in anhydrous acetonitrile[9][10]Lower concentration can reduce coupling efficiency.
Water Content in Acetonitrile < 30 ppm[1]Higher water content will hydrolyze the phosphoramidite.
Coupling Time 30 seconds (minimum) to 12 minutes[8][11][12]Insufficient time leads to incomplete coupling.
Activator Concentration (e.g., ETT) 0.25 M[8]Incorrect concentration can lead to inefficient activation.
Deprotection (AMA) 10 minutes at 65°C[8][13]Incomplete deprotection can affect oligo purity.
Deprotection (Ammonium Hydroxide) 16 hours at 55°C (standard)[10]Incomplete deprotection can affect oligo purity.

Experimental Protocols

Protocol: Preparation of this compound Solution

Objective: To prepare a 0.1 M solution of this compound in anhydrous acetonitrile for use in automated oligonucleotide synthesis.

Materials:

  • This compound

  • Anhydrous acetonitrile (<30 ppm water)

  • Inert gas (e.g., Argon)

  • Appropriate vials and syringes

Procedure:

  • Allow the vial of this compound to warm to room temperature in a desiccator before opening to prevent condensation of moisture.

  • Under a stream of inert gas, transfer the required amount of this compound to a clean, dry vial.

  • Using a dry syringe, add the calculated volume of anhydrous acetonitrile to achieve a final concentration of 0.1 M.

  • Gently swirl the vial to dissolve the phosphoramidite completely.

  • Seal the vial tightly under an inert atmosphere and install it on the synthesizer.

Protocol: Standard Coupling Cycle for this compound

Objective: To perform a single coupling step of this compound during solid-phase oligonucleotide synthesis.

Assumptions: The synthesis is being performed on an automated DNA/RNA synthesizer. The previous 5'-DMT group has been successfully removed.

Workflow Diagram:

CouplingCycle start Start of Cycle (Free 5'-OH) coupling Coupling: This compound + Activator start->coupling 1 capping Capping: Acetic Anhydride + N-Methylimidazole coupling->capping 2 oxidation Oxidation: Iodine Solution capping->oxidation 3 end End of Cycle (Phosphotriester linkage formed) oxidation->end 4

Caption: The four main steps of the phosphoramidite coupling cycle.

Procedure:

  • Coupling: The synthesizer delivers a solution of this compound and an activator (e.g., 0.25 M ETT) to the synthesis column. The reaction is allowed to proceed for the optimized coupling time (e.g., 5-12 minutes).

  • Capping: Any unreacted 5'-hydroxyl groups are blocked (acetylated) by the delivery of capping reagents (e.g., acetic anhydride and N-methylimidazole). This prevents the formation of deletion mutations in subsequent cycles.[15]

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester by the delivery of an iodine solution.[15]

  • Washing: The column is washed with acetonitrile to remove any unreacted reagents and byproducts before the next cycle begins with the deprotection of the 5'-DMT group.

References

Technical Support Center: Ac-rC (N4-acetylcytidine) RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and resolving issues related to incomplete capping during the synthesis of N4-acetylcytidine (Ac-rC) modified RNA.

Frequently Asked Questions (FAQs)

Q1: What is Ac-rC (N4-acetylcytidine) and why is it used in RNA synthesis?

A1: N4-acetylcytidine (ac4C) is a modified nucleobase.[1] In RNA synthesis, it is incorporated to enhance the stability of the RNA molecule and can play a role in regulating translation.[2][3] The acetyl group on the cytidine base can influence RNA secondary structure by enhancing base-pairing stability.[2]

Q2: What is "incomplete capping" and why is it a concern for Ac-rC RNA?

A2: Incomplete capping refers to the failure of some RNA transcripts to acquire the 5' cap structure (typically a 7-methylguanosine, m7G) during in vitro transcription (IVT). This is a critical issue because the 5' cap is essential for RNA stability, efficient translation into protein, and preventing degradation by exonucleases.[4][5] For Ac-rC modified RNA, incomplete capping can negate the benefits of the modification, leading to reduced protein expression and rapid degradation of the therapeutic or research molecule.

Q3: Can the presence of N4-acetylcytidine in an RNA transcript interfere with capping efficiency?

A3: While direct studies are limited, the presence of modified nucleotides like Ac-rC can potentially influence capping efficiency. The acetyl group may alter the conformation of the 5' end of the RNA transcript, which could sterically hinder the binding or activity of capping enzymes.[2] Additionally, Ac-rC is known to stabilize RNA secondary structures, which might make the 5' end less accessible to the capping machinery.[2]

Q4: What are the primary methods for capping Ac-rC RNA, and what are their general efficiencies?

A4: There are two primary methods for capping synthetic RNA:

  • Co-transcriptional Capping: A cap analog, such as ARCA (Anti-Reverse Cap Analog) or CleanCap®, is added to the in vitro transcription reaction.[6][7] The RNA polymerase incorporates the cap analog at the beginning of transcription. Typical capping efficiencies for standard RNA range from 80% with ARCA to over 95% with CleanCap®.[6][]

  • Post-transcriptional (Enzymatic) Capping: The RNA is first transcribed and then treated with capping enzymes, such as the Vaccinia Capping Enzyme (VCE), along with GTP and the methyl donor S-adenosylmethionine (SAM).[9][10] This method can achieve very high capping efficiencies, often approaching 100%.[9]

Troubleshooting Incomplete Capping of Ac-rC RNA

Issue 1: Low Capping Efficiency with Co-transcriptional Capping

Potential Cause Recommended Solution
Suboptimal Cap Analog to GTP Ratio The ratio of cap analog to GTP is critical for efficient co-transcriptional capping. A common starting point is a 4:1 ratio.[11][12] However, the presence of Ac-rC may alter the optimal ratio. Systematically test different ratios (e.g., 2:1, 4:1, 6:1) to find the best balance between capping efficiency and overall RNA yield.
Inhibition of T7 RNA Polymerase by Ac-rC-TP High concentrations of modified nucleotides can sometimes reduce the efficiency of T7 RNA polymerase. Try titrating the concentration of Ac-rC-TP in the IVT reaction to find the highest concentration that does not significantly inhibit the polymerase while achieving the desired modification level.
Secondary Structure at the 5' End The presence of Ac-rC can stabilize hairpin structures at the 5' end of the transcript, potentially hindering the incorporation of the cap analog. Analyze the predicted secondary structure of your transcript's 5' end. If a stable hairpin is predicted, consider redesigning the initial sequence of your template to reduce its stability, if possible without affecting the coding sequence.

Issue 2: Incomplete Capping with Post-transcriptional (Enzymatic) Capping

Potential Cause Recommended Solution
Inhibited Vaccinia Capping Enzyme (VCE) Activity The acetyl group of Ac-rC at or near the 5' end might sterically hinder the VCE. Ensure you are using the enzyme according to the manufacturer's protocol. Consider increasing the enzyme concentration or extending the incubation time.[9] However, be aware that prolonged incubation can lead to RNA degradation.
Inaccessible 5' End Due to Secondary Structure As with co-transcriptional capping, stable secondary structures at the 5' end can block access for the capping enzyme.[9] Perform a brief denaturation step (e.g., heat at 65°C for 5 minutes followed by rapid cooling on ice) before adding the capping enzyme to help resolve secondary structures.
Impurities in the RNA Preparation Residual components from the IVT reaction, such as excess nucleotides or salts, can inhibit capping enzymes. Ensure your RNA is properly purified before the enzymatic capping step. Methods like lithium chloride precipitation or column-based purification are effective.

Experimental Protocols

Protocol 1: Optimizing Co-transcriptional Capping of Ac-rC RNA

  • Template Preparation: Prepare a linearized DNA template with a T7 promoter.

  • IVT Reaction Setup: Set up a series of 20 µL IVT reactions. Keep the concentrations of ATP, UTP, CTP, and Ac-rC-TP constant. Vary the ratio of cap analog (e.g., ARCA) to GTP. A suggested range of ratios to test is 2:1, 4:1, and 6:1.

    • Example for a 4:1 ratio: 8 mM ARCA, 2 mM GTP.

  • Incubation: Incubate the reactions at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I and incubate for 15 minutes at 37°C to remove the DNA template.

  • Purification: Purify the RNA using a suitable method (e.g., column purification or LiCl precipitation).

  • Analysis: Analyze the capping efficiency of each reaction using LC-MS or a gel-based assay (see Protocol 3).

Protocol 2: Post-transcriptional (Enzymatic) Capping of Ac-rC RNA

  • RNA Synthesis: Perform a standard IVT reaction to synthesize the Ac-rC modified RNA.

  • RNA Purification: Purify the transcribed RNA to remove unincorporated nucleotides and enzymes.

  • Denaturation (Optional): Heat the purified RNA to 65°C for 5 minutes and then place it on ice for 1 minute to denature secondary structures.

  • Capping Reaction: Set up the capping reaction according to the Vaccinia Capping Enzyme manufacturer's protocol. A typical reaction includes the purified RNA, capping buffer, GTP, SAM, and the capping enzyme.

  • Incubation: Incubate at 37°C for 1-2 hours.[9]

  • Purification: Purify the capped RNA to remove the capping enzyme and reaction components.

  • Analysis: Assess capping efficiency.

Protocol 3: Analysis of Capping Efficiency by RNase H Cleavage and LC-MS

This method provides a quantitative assessment of capping efficiency.[13]

  • Probe Design: Design a biotinylated DNA probe that is complementary to the 5' end of your Ac-rC RNA transcript.

  • Hybridization: Anneal the biotinylated probe to your purified RNA.

  • RNase H Digestion: Add RNase H to the reaction. RNase H will specifically cleave the RNA in the RNA:DNA hybrid, releasing a short 5' fragment.

  • Fragment Isolation: Use streptavidin-coated magnetic beads to capture the biotinylated probe along with the annealed 5' RNA fragment.

  • Elution: Elute the 5' RNA fragment from the beads.

  • LC-MS Analysis: Analyze the eluted fragment by Liquid Chromatography-Mass Spectrometry. The mass spectrum will show peaks corresponding to the capped and uncapped 5' fragments, allowing for the calculation of capping efficiency based on the relative peak areas.

Visualizations

Ac_rC_RNA_Synthesis_Workflow cluster_0 In Vitro Transcription (IVT) cluster_1 Post-transcriptional Modification cluster_2 Analysis DNA_Template Linearized DNA Template IVT_Reaction IVT NTPs ATP, GTP, UTP, ac4C-TP T7_Polymerase T7 RNA Polymerase Cap_Analog Cap Analog (Optional) Capping_Enzyme Vaccinia Capping Enzyme Capping_Reaction Capping Reaction GTP_SAM GTP & SAM LC_MS LC-MS Analysis Gel_Electrophoresis Gel Electrophoresis Uncapped_RNA Uncapped Ac-rC RNA Uncapped_RNA->Capping_Reaction Enzymatic Capping Capped_RNA Capped Ac-rC RNA Capped_RNA->LC_MS Capped_RNA->Gel_Electrophoresis IVT_Reaction->Uncapped_RNA If no cap analog IVT_Reaction->Capped_RNA With cap analog Capping_Reaction->Capped_RNA

Caption: Workflow for Ac-rC RNA synthesis and capping.

Troubleshooting_Incomplete_Capping cluster_CoTrans Co-transcriptional Capping cluster_PostTrans Post-transcriptional Capping Start Incomplete Capping Detected Method_Check Capping Method? Start->Method_Check Which method was used? Ratio Optimize Cap:GTP Ratio Polymerase Check Polymerase Activity Ratio->Polymerase Structure_Co Analyze 5' Secondary Structure Polymerase->Structure_Co Re_Analyze Re-analyze Capping Efficiency Structure_Co->Re_Analyze Re-synthesize and analyze Enzyme_Activity Check Enzyme Activity/ Increase Concentration Structure_Post Denature RNA Before Capping Enzyme_Activity->Structure_Post Purity Ensure High RNA Purity Structure_Post->Purity Purity->Re_Analyze Re-synthesize and analyze Method_Check->Ratio Co-transcriptional Method_Check->Enzyme_Activity Post-transcriptional

References

Technical Support Center: Optimizing Deprotection of Ac-rC Protected Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of acetyl-protected cytidine (Ac-rC) containing oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient deprotection of your synthetic RNA.

Frequently Asked Questions (FAQs)

Q1: Why is acetyl-protected cytidine (Ac-rC) recommended for RNA synthesis?

A1: Acetyl-protected cytidine (Ac-rC) is highly recommended, particularly when using fast deprotection methods like Ammonium Hydroxide/Methylamine (AMA).[1][2] Unlike benzoyl-protected cytidine (Bz-rC), Ac-rC is rapidly deprotected without the significant formation of side products. When Bz-rC is deprotected with AMA, a notable side reaction is the transamination of the cytidine base, leading to the formation of N4-methyl-dC, which is a significant impurity.[1][2] The use of Ac-rC minimizes this issue, ensuring a higher purity of the final oligonucleotide product.[1]

Q2: What are the standard deprotection methods for oligonucleotides containing Ac-rC?

A2: The primary methods for deprotecting Ac-rC containing oligonucleotides are:

  • Ammonium Hydroxide/Methylamine (AMA): A 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine. This is considered an "UltraFAST" deprotection method.[3][4]

  • Aqueous Ammonium Hydroxide: A more traditional method, typically requiring longer incubation times and/or elevated temperatures.

  • Potassium Carbonate in Methanol: An "UltraMild" deprotection condition suitable for oligonucleotides with sensitive modifications that are not stable to harsher basic conditions.[3][5]

Q3: What is "UltraFAST" deprotection and when should I use it?

A3: "UltraFAST" deprotection refers to the use of AMA at an elevated temperature (e.g., 65°C) for a short duration (e.g., 10-15 minutes).[1][6] This method is ideal for routine, unmodified RNA oligonucleotides where speed and efficiency are critical. It offers significantly faster cleavage and deprotection compared to traditional methods and can lead to a higher yield of the full-length product.[2] It is crucial to use Ac-rC with this method to prevent base modifications.[3][4]

Q4: When is a milder deprotection method like potassium carbonate in methanol necessary?

A4: Milder deprotection conditions, such as 0.05M potassium carbonate in methanol, are recommended when your oligonucleotide contains base-labile groups, such as certain dyes or other sensitive modifications.[3][5] These modifications may be degraded under the more aggressive conditions of AMA or prolonged ammonium hydroxide treatment at high temperatures.

Q5: Can I use AMA for deprotecting RNA oligonucleotides with 2'-O-TBDMS or 2'-O-TOM protecting groups?

A5: Yes, AMA is the recommended and optimal reagent for the deprotection of RNA containing either 2'-O-TBDMS or 2'-O-TOM protecting groups.[1][2] AMA is reported to be more gentle on these 2'-O-protecting groups compared to ammonium hydroxide, leading to cleaner deprotection.[7]

Troubleshooting Guide

Issue 1: Incomplete Deprotection

Symptom:

  • LC-MS analysis shows peaks with mass additions corresponding to the acetyl group (+42 Da) or other protecting groups on different bases (e.g., +70 Da for isobutyryl-dG).[8]

  • Broad or multiple peaks on HPLC analysis.[3]

  • Reduced biological activity of the oligonucleotide.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Suboptimal Deprotection Time/Temperature For AMA deprotection, ensure incubation at 65°C for at least 10-15 minutes.[1][6] For ammonium hydroxide, longer incubation times (e.g., overnight at room temperature or several hours at 55°C) may be necessary. For potassium carbonate, a minimum of 4 hours at room temperature is recommended.[5]
Degraded Deprotection Reagent Use fresh, high-quality deprotection reagents. Ammonium hydroxide, in particular, can lose ammonia gas concentration over time, reducing its effectiveness.[3]
Insufficient Reagent Volume Ensure the solid support is completely submerged in the deprotection solution. Use a sufficient volume to allow for effective reaction.
Oligonucleotide Aggregation Highly structured or hydrophobic oligonucleotides may aggregate, hindering access of the deprotection reagent. Consider using a denaturing agent (compatible with your oligo) or slightly increasing the deprotection temperature if the oligo is stable.
Issue 2: Formation of Side Products

Symptom:

  • Unexpected peaks in LC-MS analysis.

  • Reduced yield of the target oligonucleotide.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Use of Bz-rC with AMA As mentioned, this can cause transamination. Always use Ac-rC when deprotecting with AMA.[1][2]
N3-Cyanoethylation of Thymidine The cyanoethyl protecting groups on the phosphate backbone can be eliminated and subsequently react with thymidine bases. AMA acts as a scavenger for acrylonitrile, suppressing this side reaction.[7]
Degradation of Sensitive Modifications If your oligonucleotide contains sensitive dyes or other modifications, standard AMA or ammonium hydroxide conditions may be too harsh. Switch to a milder deprotection method, such as potassium carbonate in methanol.[3][5]

Deprotection Condition Comparison

The choice of deprotection reagent and conditions is critical for obtaining high-purity oligonucleotides. The following table summarizes the recommended conditions for different scenarios.

Deprotection MethodReagent CompositionTemperatureTimeRecommended Use
UltraFAST 1:1 (v/v) Ammonium Hydroxide / 40% Methylamine (AMA)65°C10-15 minutesStandard RNA oligonucleotides without base-labile modifications.[1][6]
Standard Concentrated Ammonium HydroxideRoom Temp. or 55°C8-17 hoursStandard DNA and RNA oligonucleotides.
UltraMild 0.05M Potassium Carbonate in MethanolRoom Temp.4 hoursOligonucleotides with sensitive dyes or other base-labile modifications.[3][5]

Experimental Protocols

Protocol 1: UltraFAST Deprotection using AMA

This protocol is suitable for standard Ac-rC containing RNA oligonucleotides synthesized on a solid support.

Materials:

  • Oligonucleotide on solid support

  • Ammonium Hydroxide (28-30%)

  • Methylamine (40% in water)

  • Sterile, RNase-free microcentrifuge tubes

  • Heating block

Procedure:

  • Prepare the AMA solution by mixing equal volumes of cold ammonium hydroxide and 40% aqueous methylamine in a sealed container. Keep the solution on ice.[6]

  • Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap tube.

  • Add 1 mL of the freshly prepared AMA solution to the tube.

  • Seal the tube tightly and vortex briefly.

  • Incubate the tube in a heating block at 65°C for 15 minutes.[6]

  • After incubation, cool the tube on ice for 10 minutes.[6]

  • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new sterile tube.

  • Rinse the solid support with 0.5 mL of RNase-free water and combine the supernatant with the previous collection.

  • Dry the oligonucleotide solution in a vacuum concentrator.

  • The dried pellet is now ready for the removal of 2'-O-silyl protecting groups (e.g., using TEA•3HF) and subsequent purification.

Protocol 2: UltraMild Deprotection using Potassium Carbonate in Methanol

This protocol is designed for Ac-rC containing oligonucleotides with sensitive modifications.

Materials:

  • Oligonucleotide on solid support

  • Anhydrous Methanol

  • Potassium Carbonate (K₂CO₃)

  • 2M Triethylammonium Acetate (TEAA)

  • Sterile, RNase-free microcentrifuge tubes

Procedure:

  • Prepare a 0.05M solution of potassium carbonate in anhydrous methanol.

  • Transfer the solid support to a suitable reaction vial.

  • Add 1 mL of the 0.05M potassium carbonate in methanol solution to the vial.

  • Seal the vial and incubate at room temperature for a minimum of 4 hours with gentle agitation.[9]

  • Carefully collect the supernatant containing the oligonucleotide.

  • Neutralize the solution by adding 1.5 mL of 2M TEAA.[9]

  • The oligonucleotide solution can now be desalted or purified using standard procedures. Note that the solution should not be evaporated to dryness before neutralization to avoid damaging the oligonucleotide.[9]

Diagrams

Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Cleavage & Base Deprotection cluster_final_steps Post-Deprotection Processing Synthesized_Oligo Synthesized Oligo (on solid support with Ac-rC protection) Decision Sensitive Modifications? Synthesized_Oligo->Decision AMA_Deprotection AMA Deprotection (65°C, 15 min) Decision->AMA_Deprotection No K2CO3_Deprotection K2CO3/MeOH (RT, 4h) Decision->K2CO3_Deprotection Yes Desilylation 2'-O-Silyl Group Removal AMA_Deprotection->Desilylation K2CO3_Deprotection->Desilylation Purification Purification (e.g., HPLC, PAGE) Desilylation->Purification Final_Product Pure Oligonucleotide Purification->Final_Product

Caption: Deprotection workflow for Ac-rC protected oligonucleotides.

Troubleshooting_Tree Start Problem Detected (e.g., Low Purity/Yield) Check_LCMS Analyze by LC-MS Start->Check_LCMS Mass_Addition Mass Addition Detected? Check_LCMS->Mass_Addition Incomplete_Deprotection Incomplete Deprotection Mass_Addition->Incomplete_Deprotection Yes (+42 Da) Side_Products Unexpected Mass Detected? Mass_Addition->Side_Products No Optimize_Conditions Optimize Deprotection: - Increase time/temp - Use fresh reagents - Ensure sufficient volume Incomplete_Deprotection->Optimize_Conditions Check_Reagents Review Synthesis & Deprotection Reagents Side_Products->Check_Reagents Yes No_Issue No Obvious Issue Review full process Side_Products->No_Issue No Bz_rC_Issue Used Bz-rC with AMA? Check_Reagents->Bz_rC_Issue Switch_to_AcrC Switch to Ac-rC for future syntheses Bz_rC_Issue->Switch_to_AcrC Yes Sensitive_Mod_Issue Sensitive Modifications Present? Bz_rC_Issue->Sensitive_Mod_Issue No Use_Mild_Conditions Use Milder Deprotection (e.g., K2CO3/MeOH) Sensitive_Mod_Issue->Use_Mild_Conditions Yes Sensitive_Mod_Issue->No_Issue No

Caption: Troubleshooting decision tree for Ac-rC deprotection issues.

References

side reactions with Ac-rC phosphoramidite during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of N4-acetyl-2'-O-TBDMS-5'-O-DMT-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite (Ac-rC phosphoramidite) in oligonucleotide synthesis. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction associated with this compound during oligonucleotide synthesis?

A1: The most prevalent side reaction is the premature removal or modification of the N4-acetyl group on the cytidine base, especially during the final deprotection step. The acetyl group is susceptible to nucleophilic attack, which can lead to the formation of unintended base modifications.

Q2: What specific unwanted modification can occur during deprotection?

A2: A common modification is transamination of the N4-acetylcytidine. This occurs when amine-based deprotection reagents, such as methylamine (often used in AMA or "ultrafast" deprotection protocols), react with the N4-acetyl group. This reaction can replace the acetyl group with a methylamino group, resulting in the formation of N4-methylcytidine.[1] While this modification may not always affect hybridization, it is an undesirable impurity.

Q3: Are there deprotection conditions that are incompatible with Ac-rC?

A3: Yes, standard deprotection conditions using concentrated ammonium hydroxide at elevated temperatures for extended periods can lead to the loss of the N4-acetyl group. Similarly, "ultrafast" deprotection protocols that use reagents like AMA (a mixture of aqueous ammonium hydroxide and aqueous methylamine) can cause transamination if not used carefully.[2] It is crucial to use deprotection strategies that are compatible with the lability of the acetyl group.

Q4: Can the capping step affect the integrity of Ac-rC?

A4: While the primary concern with Ac-rC is during deprotection, the capping step can introduce side reactions, particularly with guanosine. If acetic anhydride is used for capping, it can lead to the formation of N-acetyl-dG. To avoid this when using sensitive protecting groups like those on Ac-rC, it is recommended to use a capping agent like phenoxyacetic anhydride.[1]

Q5: How can I detect the presence of side products in my synthesized oligonucleotide?

A5: The most effective methods for detecting side products are high-performance liquid chromatography (HPLC) and mass spectrometry (MS).[3] HPLC can often separate the desired full-length product from oligonucleotides containing modified bases, which may have different retention times. Mass spectrometry provides a definitive confirmation of the mass of the product and any impurities, allowing for the identification of unexpected modifications.

Troubleshooting Guide

Issue 1: Loss of N4-Acetyl Group or Formation of N4-Methylcytidine

Symptoms:

  • A peak with a different retention time from the expected product is observed in the HPLC chromatogram.

  • Mass spectrometry analysis shows a mass corresponding to an oligonucleotide with an unmodified cytidine or an N4-methylcytidine instead of N4-acetylcytidine.

Root Causes:

  • Deprotection conditions are too harsh (e.g., prolonged heating, strong bases).

  • Use of incompatible deprotection reagents, such as methylamine-containing solutions (AMA), which can cause transamination.[1][2]

Solutions:

  • Employ Milder Deprotection Conditions: Opt for milder deprotection strategies that are known to preserve sensitive protecting groups.

  • Avoid Methylamine-Containing Reagents: When working with Ac-rC, it is advisable to avoid deprotection solutions containing methylamine unless the protocol is specifically optimized for this combination.

  • Use Alternative Protecting Groups: If harsh deprotection is required for other modified bases in the sequence, consider using a more robust protecting group for cytidine, such as benzoyl (Bz). However, be aware that Bz-dC can also undergo transamination with methylamine.[1]

Quantitative Data on Deprotection Conditions
Deprotection ReagentTemperatureTimeExpected Outcome with Ac-rCPotential Side Reactions
Concentrated Ammonium Hydroxide55 °C8-16 hoursPartial to complete loss of acetyl groupDeacetylation
AMA (Ammonium Hydroxide/Methylamine)65 °C10-15 minutesHigh risk of transaminationFormation of N4-methylcytidine[1][2]
Potassium Carbonate in Methanol (0.05 M)Room Temp4-6 hoursAcetyl group is retainedMinimal side reactions
t-Butylamine/Methanol/Water (1:1:2 v/v/v)55 °COvernightGenerally compatibleCheck compatibility with other modifications
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Room Temp2-4 hoursAcetyl group is retainedFor removal of cyanoethyl groups prior to cleavage

Experimental Protocols

Protocol 1: Mild Deprotection Using Potassium Carbonate in Methanol

This protocol is recommended for oligonucleotides containing Ac-rC to minimize the risk of deacetylation.

  • Reagent Preparation: Prepare a 0.05 M solution of potassium carbonate (K₂CO₃) in anhydrous methanol.

  • Cleavage and Deprotection:

    • After synthesis, transfer the solid support to a sealed vial.

    • Add the 0.05 M K₂CO₃ in methanol solution to the solid support (typically 1 mL for a 1 µmol synthesis).

    • Incubate at room temperature for 4-6 hours with gentle agitation.

  • Product Recovery:

    • Filter the solution to remove the solid support.

    • Evaporate the solvent to dryness.

    • Resuspend the oligonucleotide in sterile, nuclease-free water.

  • Analysis: Analyze the product by HPLC and mass spectrometry to confirm its purity and identity.

Protocol 2: Analysis of Side Products by HPLC

This protocol outlines a general method for detecting side products using reverse-phase HPLC.

  • Sample Preparation:

    • Dissolve the deprotected and desalted oligonucleotide in an appropriate mobile phase buffer (e.g., 0.1 M triethylammonium acetate, pH 7.0).

  • HPLC Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase A: 0.1 M triethylammonium acetate (TEAA), pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage over 20-30 minutes is common. The exact gradient will depend on the sequence and length of the oligonucleotide.

    • Detection: UV absorbance at 260 nm.

  • Data Analysis:

    • Compare the chromatogram of the synthesized oligonucleotide with a standard of the expected product, if available.

    • Integrate the peaks to quantify the relative amounts of the main product and any impurities. Collect fractions for mass spectrometry analysis to identify the impurities.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection & Cleavage cluster_analysis Analysis cluster_products Products synthesis Solid-Phase Synthesis (this compound coupling) cleavage Cleavage from Support & Deprotection synthesis->cleavage harsh Harsh Conditions (e.g., AMA, high temp NH4OH) cleavage->harsh Incompatible mild Mild Conditions (e.g., K2CO3/MeOH) cleavage->mild Recommended side_product Side Product (e.g., N4-methylcytidine) harsh->side_product desired Desired Product (N4-acetylcytidine intact) mild->desired analysis HPLC & Mass Spectrometry desired->analysis side_product->analysis

Caption: Experimental workflow for oligonucleotide synthesis using this compound.

side_reaction_pathway cluster_conditions Deprotection Conditions cluster_products Resulting Products Ac_rC N4-Acetylcytidine in Oligonucleotide Deprotection Deprotection Step Ac_rC->Deprotection Methylamine Methylamine (in AMA) Deprotection->Methylamine Mild_Base Mild Base (K2CO3) Deprotection->Mild_Base Transaminated N4-Methylcytidine (Side Product) Methylamine->Transaminated Transamination Intact N4-Acetylcytidine (Desired Product) Mild_Base->Intact No Reaction

Caption: Side reaction pathway of Ac-rC during deprotection.

References

Technical Support Center: Ac-rC Phosphoramidite Purity in RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity requirements for N4-acetyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (Ac-rC phosphoramidite) used in RNA synthesis. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the typical purity requirements for this compound?

A1: Purity requirements for this compound vary depending on the application. For standard research applications, a purity of ≥98.0% as determined by HPLC and ³¹P NMR is generally acceptable.[1][2] However, for the synthesis of therapeutic oligonucleotides, much stricter purity criteria are applied, often requiring ≥99.0% purity with stringent limits on specific impurities.[3][4][5]

Q2: What are the major impurities in this compound and how do they affect RNA synthesis?

A2: Major impurities can be broadly categorized as reactive and non-reactive. Reactive impurities are of greater concern as they can be incorporated into the growing oligonucleotide chain, leading to failed or modified sequences.[6][] Critical reactive impurities are particularly problematic as they may be difficult to separate from the desired full-length product.[4][6]

Common impurities include:

  • Phosphorus (V) species (e.g., H-phosphonate and phosphate): These are non-reactive and will not be incorporated but reduce the overall concentration of the active phosphoramidite, leading to lower coupling efficiency.[8]

  • Hydrolyzed phosphoramidite: This impurity is also non-reactive and results from exposure to moisture. It reduces the amount of active phosphoramidite available for coupling.[9]

  • N-acetyl-cytidine starting material: Unreacted starting material will not participate in the coupling reaction.

  • Diastereomers: Phosphoramidites exist as a mixture of two diastereomers at the phosphorus center. While both are reactive, an abnormal ratio can indicate processing issues.[8]

  • Structural Isomers (e.g., 2'-5' linked phosphoramidite): The migration of the 2'-TBDMS protecting group to the 3' position can lead to the formation of a 2'-phosphoramidite.[10] Incorporation of this isomer results in an unnatural 2'-5' linkage in the RNA backbone, which can alter its structure and function.[10]

  • Other reactive P(III) species: These can be incorporated into the oligonucleotide and are difficult to remove during purification.[6][10]

Q3: How should this compound be stored and handled to maintain its purity?

A3: this compound is sensitive to moisture and oxidation.[1][9] To maintain its purity, it should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen).[1] When preparing solutions, use anhydrous acetonitrile and minimize exposure to air and humidity.[9] It is recommended to prepare fresh solutions for each synthesis run.

Data Presentation: Purity Specifications

The following tables summarize the typical purity specifications for this compound for both standard and therapeutic-grade applications.

Table 1: Standard Grade this compound Purity Specifications

ParameterSpecificationAnalytical Method
AppearanceWhite to off-white powderVisual
HPLC Purity≥ 98.0%Reverse-Phase HPLC
³¹P NMR Purity≥ 98.0%³¹P Nuclear Magnetic Resonance
Water Content≤ 0.3%Karl Fischer Titration
Sum of non-primary peaks in 140-152 ppm range≤ 0.5 mole%³¹P Nuclear Magnetic Resonance

Data compiled from multiple sources.[1][2]

Table 2: Therapeutic Grade this compound Purity Specifications

ParameterSpecificationAnalytical Method
HPLC Purity≥ 99.0%Reverse-Phase HPLC
Any Single Critical Impurity≤ 0.15%Reverse-Phase HPLC
Total Critical Impurities≤ 0.30%Reverse-Phase HPLC
³¹P NMR Purity≥ 98.0%³¹P Nuclear Magnetic Resonance
Total P(III) Impurities≤ 0.30%³¹P Nuclear Magnetic Resonance
Water Content≤ 0.2%Karl Fischer Titration

Data compiled from multiple sources.[3][4]

Troubleshooting Guide

Problem: Low Coupling Efficiency or Low Yield of Full-Length RNA

Possible Cause Recommended Action
Degraded this compound due to improper storage or handling. 1. Verify the purity of the phosphoramidite lot using HPLC and ³¹P NMR (see protocols below). 2. Use a fresh, unopened vial of this compound. 3. Ensure all solvents and reagents are anhydrous.
High water content in the phosphoramidite powder or solvent. 1. Check the water content of the phosphoramidite using Karl Fischer titration. 2. Use fresh, anhydrous acetonitrile for dissolution.
Presence of non-reactive impurities (e.g., hydrolyzed phosphoramidite, P(V) species). 1. Analyze the phosphoramidite by ³¹P NMR to quantify P(V) impurities. 2. Use a higher purity grade of phosphoramidite.

Problem: Presence of Unexpected Peaks in the Final RNA Product Analysis (e.g., by LC-MS)

Possible Cause Recommended Action
Incorporation of a structural isomer (e.g., 2'-5' linkage). 1. Review the Certificate of Analysis for the this compound lot for specifications on isomeric purity. 2. If possible, use an analytical method that can resolve and identify isomeric impurities in the phosphoramidite. 3. Source phosphoramidites from a reputable supplier with stringent quality control for isomeric purity.[10]
Truncated sequences (n-1, n-2, etc.). 1. This is often a result of low coupling efficiency. Refer to the troubleshooting section above. 2. Even with high coupling efficiency, some truncation is expected.[11] Optimize purification methods (e.g., HPLC, PAGE) to remove failure sequences.[]
Modification of the RNA product. 1. Investigate the presence of reactive impurities in the this compound that could lead to side reactions during synthesis. 2. Ensure that all protecting groups are appropriate for the synthesis and deprotection conditions.

Experimental Protocols

Protocol 1: Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is used to determine the purity of the this compound and to identify and quantify impurities.

Materials:

  • This compound sample

  • Acetonitrile (anhydrous)

  • 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0

  • C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a ~1.0 mg/mL solution of the this compound in anhydrous acetonitrile.[8]

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1 M TEAA in water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 255 nm

    • Gradient: A typical gradient would be a linear increase in Mobile Phase B.

  • Analysis: Inject the sample onto the HPLC system. The this compound will typically elute as two peaks representing the two diastereomers.[8] Purity is calculated based on the total area of the diastereomer peaks relative to the total area of all peaks in the chromatogram.

Protocol 2: Purity Analysis by ³¹P Nuclear Magnetic Resonance (³¹P NMR)

This method is used to assess the purity of the phosphoramidite with respect to phosphorus-containing species.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 1% triethylamine (v/v)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare a ~0.3 g/mL solution of the this compound in 1% TEA in CDCl₃.[8]

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • The two diastereomers of the this compound should appear as two distinct peaks around 150 ppm.

    • P(V) impurities, such as H-phosphonate and phosphate, will appear in the region of -25 to 99 ppm.[8]

    • Other reactive P(III) impurities may appear between 100 and 169 ppm, excluding the main product peaks.[8]

  • Analysis: Integrate the peaks corresponding to the this compound diastereomers and any impurity peaks. The purity is calculated as the percentage of the area of the product peaks relative to the total area of all phosphorus-containing species.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Purity Analysis cluster_data_eval Data Evaluation start This compound Powder dissolve Dissolve in Anhydrous Acetonitrile start->dissolve hplc_sample ~1.0 mg/mL Solution for HPLC dissolve->hplc_sample nmr_sample ~0.3 g/mL Solution in CDCl3/TEA for NMR dissolve->nmr_sample hplc RP-HPLC Analysis hplc_sample->hplc nmr 31P NMR Analysis nmr_sample->nmr hplc_purity Calculate % Purity (HPLC) hplc->hplc_purity nmr_purity Calculate % Purity (31P NMR) nmr->nmr_purity impurity_id Identify & Quantify Impurities hplc_purity->impurity_id nmr_purity->impurity_id end Final Purity Assessment impurity_id->end

Caption: Workflow for this compound purity assessment.

impurity_effects cluster_impurities This compound Impurities cluster_synthesis_issues RNA Synthesis Issues hydrolyzed Hydrolyzed Amidite / P(V) Species low_coupling Low Coupling Efficiency hydrolyzed->low_coupling Reduces active amidite isomer Structural Isomer (e.g., 2'-5' linkage) modified_rna Modified RNA Product isomer->modified_rna Incorporates into chain reactive_p_iii Other Reactive P(III) Impurities reactive_p_iii->modified_rna Incorporates into chain truncation Truncated Sequences (n-1) low_coupling->truncation

Caption: Impact of impurities on RNA synthesis.

References

impact of water content on Ac-rC phosphoramidite stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of water content on the stability of N4-acetyl-2'-O-TBDMS-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (Ac-rC phosphoramidite). The following information is intended to help troubleshoot common issues and answer frequently asked questions related to the handling and use of this critical reagent in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of this compound degradation is hydrolysis due to the presence of water.[][2] Phosphoramidites are highly susceptible to moisture, which can lead to the cleavage of the phosphoramidite group, rendering it inactive for oligonucleotide synthesis.[] Oxidation is another potential degradation pathway.[3]

Q2: How does water content affect the performance of this compound in oligonucleotide synthesis?

A2: Water contamination leads to the formation of the corresponding H-phosphonate derivative of the Ac-rC nucleoside.[2] This hydrolyzed phosphoramidite will not couple to the growing oligonucleotide chain, resulting in a lower coupling efficiency. This can lead to a higher incidence of n-1 shortmers and a decreased overall yield of the desired full-length oligonucleotide.

Q3: What is the acceptable level of water in the acetonitrile used to dissolve this compound?

A3: For optimal performance, anhydrous acetonitrile with a water content of less than 10 ppm should be used for dissolving phosphoramidites.[3] Using a solvent with a higher water content will accelerate the degradation of the this compound.

Q4: How should this compound be properly stored to minimize degradation?

A4: this compound should be stored as a dry powder at low temperatures, typically -20°C or -80°C, under an inert atmosphere such as argon or nitrogen.[4] Once in solution, it is recommended to use the solution promptly. If storage in solution is necessary, it should be for a short period at -20°C in a tightly sealed container to prevent moisture ingress.[4] Repeated freeze-thaw cycles should be avoided.[4]

Q5: What are the visual signs of this compound degradation?

A5: While visual inspection is not a definitive measure of purity, degraded phosphoramidite powder may appear clumpy or discolored instead of a fine, white powder. In solution, significant degradation might lead to the presence of particulate matter. However, chemical analysis is necessary for an accurate assessment of purity.

Q6: Which analytical techniques can be used to assess the purity and stability of this compound?

A6: Several analytical techniques are employed to evaluate the quality of phosphoramidites. These include:

  • 31P NMR Spectroscopy: This is a direct method to quantify the amount of the active P(III) species versus the hydrolyzed P(V) species (H-phosphonate).[5]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate the parent phosphoramidite from its degradation products.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique helps in identifying the parent phosphoramidite and its degradation products by their mass-to-charge ratio.[3][6]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue Potential Cause Recommended Action
Low Coupling Efficiency for Cytidine Residues 1. Degraded this compound: The phosphoramidite may have been exposed to moisture. 2. Wet acetonitrile: The solvent used to dissolve the phosphoramidite has a high water content. 3. Improper storage: The phosphoramidite was not stored under appropriate conditions (temperature, inert atmosphere).1. Use a fresh vial of this compound. 2. Use a new bottle of anhydrous acetonitrile with a specified water content of <10 ppm. 3. Always store phosphoramidites at -20°C or -80°C under an inert gas. Allow the vial to warm to room temperature before opening to prevent condensation.
Presence of n-1 Deletion Sequences at C Positions 1. Partial hydrolysis of this compound: Water in the phosphoramidite solution has led to the formation of inactive H-phosphonate.1. Prepare fresh this compound solution for each synthesis run. 2. If using a bulk solution, ensure it is stored under strictly anhydrous conditions and for a limited time. 3. Check the water content of your acetonitrile.
Unexpected Peaks in HPLC or LC-MS Analysis of Oligonucleotides 1. Use of degraded phosphoramidite: Impurities from the degraded this compound are incorporated into the oligonucleotide or lead to side reactions.1. Analyze the purity of the this compound stock by 31P NMR or HPLC before use. 2. Synthesize a short test sequence to confirm the integrity of the phosphoramidite.
Phosphoramidite Solution Appears Cloudy 1. Precipitation or degradation: The phosphoramidite may be degrading or precipitating out of solution.1. Gently warm the solution to see if the material redissolves. If not, discard the solution and prepare a fresh one. 2. Ensure the correct solvent is being used and that it is completely anhydrous.

Quantitative Data Summary

The following table summarizes the expected impact of water content in acetonitrile on the purity of this compound over time when stored at room temperature. This data is illustrative and based on the general understanding of phosphoramidite stability.

Water Content in Acetonitrile (ppm)Initial Purity (%)Purity after 4 hours (%)Purity after 8 hours (%)Purity after 24 hours (%)
< 10> 99~98~97~95
50> 99~95~92~85
100> 99~90~85~75
200> 99~80~70< 60

Experimental Protocols

Protocol 1: Determination of this compound Purity by 31P NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound into a clean, dry NMR tube.

    • Add approximately 0.6 mL of anhydrous acetonitrile-d3.

    • Add a sealed capillary containing a known concentration of a phosphorus reference standard (e.g., triphenyl phosphate) for quantification.

    • Cap the NMR tube under an inert atmosphere (e.g., argon).

  • NMR Acquisition:

    • Acquire a 31P NMR spectrum using a spectrometer operating at an appropriate frequency (e.g., 162 MHz).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • The this compound should appear as two diastereomeric peaks in the region of 148-150 ppm. The hydrolyzed H-phosphonate will appear as a peak in the region of 5-10 ppm.

  • Data Analysis:

    • Integrate the peaks corresponding to the this compound and the H-phosphonate.

    • Calculate the purity by dividing the integral of the phosphoramidite peaks by the sum of the integrals of the phosphoramidite and H-phosphonate peaks.

Protocol 2: Assessment of this compound Stability by RP-HPLC

  • Sample Preparation:

    • Prepare a stock solution of this compound in anhydrous acetonitrile at a concentration of 1 mg/mL.[3]

    • Spike separate aliquots of anhydrous acetonitrile with varying amounts of water to achieve desired ppm levels.

    • Dilute the phosphoramidite stock solution with the different water-spiked acetonitrile solutions to a final concentration of 0.1 mg/mL.[3]

    • Inject a sample immediately (t=0) and then at specified time points (e.g., 4, 8, 24 hours) while storing the samples at room temperature.

  • HPLC Conditions:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase A: Triethylammonium acetate (TEAA) buffer.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

    • Detection: UV detection at an appropriate wavelength (e.g., 260 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound.

    • Monitor the decrease in the peak area of the intact phosphoramidite and the increase in the peak areas of any degradation products over time.

    • Calculate the percentage of remaining pure phosphoramidite at each time point for each water concentration.

Visualizations

Hydrolysis_Pathway Ac_rC_Amidite This compound (Active, P(III)) H_Phosphonate Ac-rC H-Phosphonate (Inactive, P(V)) Ac_rC_Amidite->H_Phosphonate Hydrolysis Coupling Coupling to Oligonucleotide Chain Ac_rC_Amidite->Coupling Water H₂O No_Coupling No Coupling H_Phosphonate->No_Coupling

Caption: Hydrolysis pathway of this compound leading to an inactive H-phosphonate form.

Troubleshooting_Workflow Start Low Coupling Efficiency at 'C' Positions Check_Amidite_Age Is the this compound vial old or frequently used? Start->Check_Amidite_Age Yes_Old Yes Check_Amidite_Age->Yes_Old Yes No_Old No Check_Amidite_Age->No_Old No Use_New_Amidite Use a fresh vial of This compound. Yes_Old->Use_New_Amidite Check_Solvent Is the acetonitrile known to be anhydrous (<10 ppm H₂O)? No_Old->Check_Solvent Re_Evaluate Re-evaluate coupling efficiency. Use_New_Amidite->Re_Evaluate Yes_Dry Yes Check_Solvent->Yes_Dry Yes No_Wet No Check_Solvent->No_Wet No Check_Handling Was the vial warmed to RT before opening? Yes_Dry->Check_Handling Use_New_Solvent Use a new, sealed bottle of anhydrous acetonitrile. No_Wet->Use_New_Solvent Use_New_Solvent->Re_Evaluate Yes_Handling Yes Check_Handling->Yes_Handling Yes No_Handling No Check_Handling->No_Handling No Yes_Handling->Re_Evaluate Improve_Handling Allow vial to equilibrate to RT before opening to prevent condensation. No_Handling->Improve_Handling Improve_Handling->Re_Evaluate

Caption: Troubleshooting workflow for low coupling efficiency of this compound.

References

Technical Support Center: Managing Impurities in Ac-rC Phosphoramidite Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing impurities in N-acetyl-2'-O-tert-butyldimethylsilyl-5'-O-dimethoxytrityl-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite (Ac-rC phosphoramidite) reagents. Adherence to these guidelines is critical for ensuring the quality, efficacy, and safety of synthesized oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound reagents?

A1: Common impurities can be broadly categorized as follows:

  • Process-Related Impurities: These arise during the synthesis of the phosphoramidite and include diastereomers, incompletely protected nucleosides, and by-products from coupling and phosphitylation reactions.

  • Degradation Products: These form during storage and handling. The most prevalent are:

    • Hydrolysis Products: The phosphoramidite group is susceptible to hydrolysis, leading to the formation of the corresponding H-phosphonate.

    • Oxidation Products: The phosphorus (III) center can be oxidized to a phosphorus (V) species, rendering the phosphoramidite inactive in the coupling reaction.

    • Deprotection Products: Premature loss of the dimethoxytrityl (DMT), tert-butyldimethylsilyl (TBDMS), or cyanoethyl protecting groups can occur.

Q2: How do these impurities affect oligonucleotide synthesis?

A2: Impurities in this compound can have significant negative impacts on the quality of the final oligonucleotide product:

  • Reduced Coupling Efficiency: Inactive phosphoramidite impurities, such as the H-phosphonate or oxidized forms, will not couple to the growing oligonucleotide chain, leading to a lower yield of the full-length product and an increase in failure sequences (n-1).

  • Formation of Modified Oligonucleotides: Reactive impurities can be incorporated into the oligonucleotide sequence, resulting in products with incorrect mass and potentially altered biological activity.

  • Difficult Purification: The presence of closely related impurities in the final product can complicate purification, leading to lower isolated yields of the desired oligonucleotide.

Q3: What is the acceptable purity level for this compound?

A3: For research applications, a purity of ≥98% as determined by HPLC is generally recommended. For therapeutic applications, much stricter quality control is necessary, with purity requirements often exceeding 99% and stringent limits on specific critical impurities.[1]

Q4: How should this compound be stored to minimize degradation?

A4: To minimize degradation, this compound should be stored under an inert atmosphere (argon or nitrogen) at -20°C.[2] It is crucial to prevent exposure to moisture and oxygen. Once a bottle is opened, it should be used promptly, and the remaining material should be blanketed with an inert gas before resealing. For use on an automated synthesizer, it is advisable to use a fresh solution and not to leave the reagent on the instrument for extended periods.

Troubleshooting Guide

This guide addresses common issues encountered during oligonucleotide synthesis that may be related to the quality of the this compound reagent.

Issue Potential Cause (related to this compound) Recommended Action(s)
Low Coupling Efficiency 1. Degraded Phosphoramidite: The reagent may have been exposed to moisture or air, leading to hydrolysis or oxidation. 2. Sub-optimal Reagent Concentration: Incorrect dilution of the phosphoramidite.1. Use a fresh bottle of this compound. 2. Perform a quality control check on the reagent using ³¹P NMR or HPLC. 3. Prepare a fresh solution of the phosphoramidite in anhydrous acetonitrile.
Presence of Failure Sequences (n-1) Inactive Phosphoramidite: A significant portion of the phosphoramidite may be in an inactive form (e.g., H-phosphonate), leading to failed coupling at that position.1. Analyze the this compound by ³¹P NMR to quantify the amount of active P(III) species versus inactive P(V) species. 2. Purify the phosphoramidite reagent if significant degradation is observed.
Unexpected Peaks in HPLC/MS of Crude Oligonucleotide Reactive Impurities: The phosphoramidite reagent may contain reactive impurities that are incorporated into the oligonucleotide chain.1. Analyze the this compound by LC-MS to identify potential impurities. 2. If the impurity is identified and deemed critical, the phosphoramidite lot should be rejected.
Inconsistent Synthesis Results Lot-to-Lot Variability: Different batches of this compound may have varying impurity profiles.1. Qualify each new lot of this compound by HPLC and ³¹P NMR before use in large-scale or critical syntheses. 2. Maintain a reference standard of a known good lot for comparison.

Data Presentation: Impurity Analysis

The following tables summarize typical quantitative data obtained from the analysis of this compound.

Table 1: HPLC Purity Analysis of this compound

Parameter Specification Typical Result
Purity (sum of diastereomers)≥ 98.0%98.5%
H-phosphonate≤ 0.5%0.3%
Oxidized Phosphoramidite≤ 1.0%0.6%
Other Impurities≤ 0.5%0.2%

Table 2: ³¹P NMR Analysis of this compound

Species Chemical Shift Range (ppm) Typical Abundance
This compound (P-III)148 - 152≥ 98%
H-phosphonate (P-III)5 - 10< 0.5%
Oxidized Phosphoramidite (P-V)-5 - 5< 1.0%

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound

This method is adapted from established protocols for DNA phosphoramidites and is suitable for determining the purity of this compound.[3]

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: 50-100% B

    • 25-30 min: 100% B

    • 30-35 min: 100-50% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of anhydrous acetonitrile.

Protocol 2: ³¹P NMR for Quality Control of this compound

This protocol provides a rapid assessment of the active phosphoramidite content.

  • Instrument: 300 MHz NMR spectrometer or higher, equipped with a phosphorus probe.

  • Sample Preparation: Dissolve 20-30 mg of this compound in 0.5 mL of anhydrous CDCl₃ or CD₃CN.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled single pulse

    • Relaxation Delay: 5 seconds

    • Number of Scans: 128

  • Data Processing: Apply a line broadening of 1-2 Hz. The main phosphoramidite peak should be referenced to ~149 ppm. Integrate the regions corresponding to the phosphoramidite (148-152 ppm), H-phosphonate (5-10 ppm), and oxidized species (-5 to 5 ppm) to determine their relative percentages.

Protocol 3: LC-MS for Impurity Identification

This protocol is for the identification and characterization of unknown impurities.

  • LC System: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 10 mM Ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A shallow gradient optimized to resolve trace impurities from the main peak.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 150-1500.

    • Data Acquisition: Perform both full scan and data-dependent MS/MS to obtain fragmentation data for impurity identification.

Visualizations

experimental_workflow cluster_0 Sample Receipt & Initial Assessment cluster_1 Analytical Testing cluster_2 Decision Making New Lot of this compound New Lot of this compound Visual Inspection Visual Inspection New Lot of this compound->Visual Inspection HPLC Analysis HPLC Analysis Visual Inspection->HPLC Analysis 31P NMR Analysis 31P NMR Analysis Visual Inspection->31P NMR Analysis Compare to Specifications Compare to Specifications HPLC Analysis->Compare to Specifications 31P NMR Analysis->Compare to Specifications LC-MS Analysis LC-MS Analysis Accept Lot Accept Lot Compare to Specifications->Accept Lot Pass Reject Lot Reject Lot Compare to Specifications->Reject Lot Fail Reject Lot->LC-MS Analysis Further Investigation

Caption: Workflow for quality control of incoming this compound reagents.

troubleshooting_logic Oligo Synthesis Failure Oligo Synthesis Failure Low Coupling Efficiency? Low Coupling Efficiency? Oligo Synthesis Failure->Low Coupling Efficiency? Check Amidite Quality Check Amidite Quality Low Coupling Efficiency?->Check Amidite Quality Yes Unexpected Peaks in Crude? Unexpected Peaks in Crude? Low Coupling Efficiency?->Unexpected Peaks in Crude? No Degraded Amidite? Degraded Amidite? Check Amidite Quality->Degraded Amidite? Use Fresh Amidite Use Fresh Amidite Degraded Amidite?->Use Fresh Amidite Yes Check Other Reagents Check Other Reagents Degraded Amidite?->Check Other Reagents No Analyze Amidite by LC-MS Analyze Amidite by LC-MS Unexpected Peaks in Crude?->Analyze Amidite by LC-MS Yes Impurity Identified? Impurity Identified? Analyze Amidite by LC-MS->Impurity Identified? Impurity Identified?->Check Other Reagents No Reject Amidite Lot Reject Amidite Lot Impurity Identified?->Reject Amidite Lot Yes

Caption: Troubleshooting logic for oligonucleotide synthesis failures related to amidite quality.

References

Technical Support Center: Extending Oligonucleotide Length with Ac-rC Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ac-rC phosphoramidite to extend oligonucleotide length.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a cytidine building block used in automated oligonucleotide synthesis. The exocyclic amine of the cytosine base is protected by an acetyl (Ac) group. This protecting group is particularly advantageous for rapid deprotection protocols, especially those using ammonium hydroxide/methylamine (AMA), as it prevents side reactions that can occur with other protecting groups like benzoyl (Bz).[1][2][3][4][5][6]

Q2: When should I choose this compound over Bz-rC phosphoramidite?

You should choose this compound when you plan to use a fast deprotection method, such as with AMA. Using Bz-rC with AMA can lead to a transamination side reaction, where the benzoyl group is displaced by methylamine, resulting in the formation of N4-methyl-dC, a modified base.[2][5][7] Ac-rC is resistant to this modification, ensuring higher fidelity of the final oligonucleotide.[1][2]

Q3: What are the storage and handling recommendations for this compound?

Like all phosphoramidites, Ac-rC is sensitive to moisture and oxidation. It should be stored in a freezer at -20°C under an inert atmosphere (e.g., argon).[3] Before use, allow the vial to warm to room temperature before opening to prevent condensation. Solutions of this compound in anhydrous acetonitrile should be prepared fresh for each synthesis.

Q4: What is the expected coupling efficiency of this compound?

With proper anhydrous conditions and fresh reagents, the stepwise coupling efficiency for this compound is expected to be greater than 98%, which is comparable to other standard phosphoramidites.[8] However, factors such as water content in the acetonitrile, age of the phosphoramidite, and the efficiency of the synthesizer can impact the actual coupling efficiency.[9]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency

Symptom: The trityl cation assay shows low and/or inconsistent stepwise coupling yields when this compound is used.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Moisture Contamination Ensure all reagents, especially the acetonitrile used for phosphoramidite dissolution and on the synthesizer, are strictly anhydrous. Use fresh, septum-sealed bottles of anhydrous acetonitrile. Consider installing or replacing in-line drying filters for the argon or helium gas lines on the synthesizer.[9]
Degraded Phosphoramidite Use fresh this compound. If the phosphoramidite is old or has been handled improperly, its purity may be compromised.
Insufficient Activator Check the concentration and age of the activator solution (e.g., tetrazole, DCI). Use a fresh activator solution for each synthesis run.
Suboptimal Coupling Time While standard coupling times (e.g., 30-60 seconds) are often sufficient, consider increasing the coupling time for Ac-rC, especially if it is part of a sterically hindered sequence.[10][11]
Inefficient Synthesizer Fluidics Ensure that the synthesizer lines are clean and not blocked. Perform regular maintenance on the synthesizer to ensure proper reagent delivery.

Low_Coupling_Efficiency_Troubleshooting cluster_symptom Symptom cluster_causes Potential Causes cluster_solutions Solutions Symptom Low Coupling Efficiency Moisture Moisture Contamination Symptom->Moisture Degradation Degraded Phosphoramidite Symptom->Degradation Activator Insufficient Activator Symptom->Activator Time Suboptimal Coupling Time Symptom->Time Anhydrous Use Anhydrous Reagents Moisture->Anhydrous Action Fresh_Amidite Use Fresh Phosphoramidite Degradation->Fresh_Amidite Action Fresh_Activator Use Fresh Activator Activator->Fresh_Activator Action Increase_Time Increase Coupling Time Time->Increase_Time Action

Issue 2: Incomplete Deprotection or Base Modification

Symptom: HPLC, mass spectrometry, or gel electrophoresis analysis of the crude oligonucleotide shows peaks corresponding to incompletely deprotected product or unexpected base modifications.

Possible Causes and Solutions:

Deprotection Method Possible Cause Recommended Solution
Ammonium Hydroxide Insufficient deprotection time or temperature.Follow the recommended deprotection times and temperatures for the other protecting groups in your oligonucleotide. For iBu-dG, this can be up to 16 hours at 55°C.[5]
Ammonium Hydroxide Old ammonium hydroxide solution.Use a fresh, unopened bottle of concentrated ammonium hydroxide. Ammonia can evaporate from opened bottles, reducing its effectiveness.[5]
AMA Use of Bz-dC instead of Ac-rC.When using AMA for deprotection, it is crucial to use this compound to avoid the formation of N4-methyl-dC.[1][2][5]
AMA Insufficient deprotection time or temperature.While AMA is a rapid deprotection reagent, ensure you are following the recommended conditions. A common protocol is 10 minutes at 65°C.[1][7]

Deprotection_Workflow cluster_start Starting Point cluster_decision Deprotection Choice cluster_paths Deprotection Protocols cluster_conditions Key Considerations cluster_end Outcome Start Crude Oligonucleotide (Post-Synthesis) Decision Choose Deprotection Method Start->Decision Ammonia Ammonium Hydroxide Decision->Ammonia Standard AMA AMA (NH4OH/MeNH2) Decision->AMA Fast Ammonia_Cond Longer Incubation (e.g., 8-16h at 55°C) Ammonia->Ammonia_Cond AMA_Cond Requires Ac-rC Rapid Incubation (e.g., 10 min at 65°C) AMA->AMA_Cond End Fully Deprotected Oligonucleotide Ammonia_Cond->End AMA_Cond->End

Experimental Protocols

Protocol 1: Standard Phosphoramidite Synthesis Cycle with Ac-rC

This protocol outlines a typical cycle for an automated DNA/RNA synthesizer. Timings may need to be optimized based on the specific instrument and sequence.

  • Deblocking (Detritylation):

    • Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).

    • Procedure: The 5'-DMT protecting group is removed from the support-bound oligonucleotide by treatment with the deblocking solution.

    • Time: 60-120 seconds.

  • Coupling:

    • Reagents:

      • 0.1 M this compound in anhydrous acetonitrile.

      • 0.25-0.5 M Activator (e.g., 5-Ethylthio-1H-tetrazole (ETT) or DCI) in anhydrous acetonitrile.

    • Procedure: The this compound and activator are delivered simultaneously to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Time: 30-180 seconds.[8][10]

  • Capping:

    • Reagents:

      • Cap A: Acetic anhydride/Pyridine/THF.

      • Cap B: 16% N-Methylimidazole in THF.

    • Procedure: Unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, which would result in n-1 shortmer sequences.

    • Time: 20-45 seconds.

  • Oxidation:

    • Reagent: 0.02-0.05 M Iodine in THF/Pyridine/Water.

    • Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.

    • Time: 20-45 seconds.

Protocol 2: Fast Deprotection using AMA

This protocol is for the cleavage and deprotection of oligonucleotides synthesized using this compound.

  • Cleavage from Support:

    • Reagent: AMA solution (1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine).

    • Procedure: Add the AMA solution to the synthesis column containing the support-bound oligonucleotide. Allow the solution to pass through the column and collect the eluate.

    • Time: 5-10 minutes at room temperature.[1][5]

  • Base Deprotection:

    • Procedure: Heat the collected eluate from the cleavage step in a sealed vial.

    • Temperature: 65°C.

    • Time: 10 minutes.[1][3][7]

  • Evaporation:

    • After the incubation, cool the vial and evaporate the AMA solution to obtain the deprotected oligonucleotide pellet.

Quantitative Data Summary

Table 1: Comparison of Deprotection Conditions for Cytidine-Containing Oligonucleotides

Deprotection ReagentCytidine AmiditeTemperatureTimeOutcome
Conc. Ammonium HydroxideBz-rC55°C8-16 hoursComplete deprotection
Conc. Ammonium HydroxideAc-rC55°C8-16 hoursComplete deprotection
AMA Bz-rC 65°C 10 minutes Incomplete deprotection and formation of N4-methyl-dC side product [2][5][7]
AMA Ac-rC 65°C 10 minutes Complete and rapid deprotection with high fidelity [1][3][4][5][6][7]
AMA Ac-rC Room Temp. 120 minutes Complete deprotection [3]

Note: The times indicated for ammonium hydroxide deprotection are often dictated by the deprotection requirements of other bases in the sequence (e.g., iBu-dG).[5] The acetyl group on cytidine is removed relatively quickly.

References

Technical Support Center: Ac-rC Phosphoramidite Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal activator for Ac-rC phosphoramidite coupling. It includes detailed troubleshooting guides and frequently asked questions to address common challenges encountered during oligonucleotide synthesis.

Activator Choice for this compound Coupling: A Comparative Guide

The choice of activator is critical for achieving high coupling efficiency in RNA synthesis, particularly with sterically hindered monomers like this compound. The bulky 2'-O-TBDMS protecting group slows down the coupling reaction, necessitating the use of more potent activators than the standard 1H-Tetrazole used for DNA synthesis.[1][2][3] Below is a summary of commonly used activators and their key characteristics.

Activator Properties and Recommendations
ActivatorpKaMax Solubility in AcetonitrileRecommended ConcentrationKey Advantages
1H-Tetrazole 4.89[2]0.5 M[1][2]0.45 MStandard, cost-effective activator for DNA synthesis.
5-Ethylthio-1H-tetrazole (ETT) 4.28[2]0.75 M[1][2]0.25 M - 0.75 M[1][4]More acidic and soluble than 1H-Tetrazole, making it a popular choice for RNA synthesis.[1][2]
5-Benzylthio-1H-tetrazole (BTT) 4.08[2]~0.33 M[2]0.25 M - 0.33 MHighly effective for RNA synthesis with 2'-TBDMS protected monomers, allowing for significantly reduced coupling times.[1][2]
4,5-Dicyanoimidazole (DCI) 5.2[5][6]up to 1.2 M[1][2]0.25 M - 1.0 M[1]Less acidic but more nucleophilic than tetrazole derivatives, reducing the risk of detritylation.[1][5] Ideal for large-scale synthesis.[1]
Recommended Coupling Times for RNA Monomers
ActivatorRecommended Coupling Time
1H-Tetrazole 10 - 15 minutes[1]
5-Ethylthio-1H-tetrazole (ETT) 6 minutes[2]
5-Benzylthio-1H-tetrazole (BTT) 3 minutes (for 2'-TBDMS protected monomers)[1][2]
4,5-Dicyanoimidazole (DCI) Dependent on concentration and scale; consult manufacturer's protocol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling of this compound.

Problem 1: Low Coupling Efficiency

Possible Causes:

  • Inappropriate Activator: Using a weak activator like 1H-Tetrazole for RNA synthesis.

  • Moisture Contamination: Presence of water in reagents or solvents will hydrolyze the activated phosphoramidite.[][8]

  • Suboptimal Coupling Time: Insufficient reaction time for the chosen activator and monomer.[9]

  • Degraded Phosphoramidite: Improper storage or handling of the this compound.

  • Activator Concentration: Activator concentration is too low for efficient activation.[]

  • Steric Hindrance: The inherent bulkiness of the 2'-O-TBDMS group on the this compound can impede the reaction.[3]

Solutions:

  • Activator Selection: Switch to a more potent activator recommended for RNA synthesis, such as ETT, BTT, or DCI.[1][2][4] For routine synthesis, ETT or BTT are good choices, while DCI is recommended for larger-scale synthesis.[1]

  • Ensure Anhydrous Conditions: Use anhydrous acetonitrile and ensure all reagents are dry.[8] Store phosphoramidites and activators under an inert atmosphere.

  • Optimize Coupling Time: Increase the coupling time based on the activator being used. For example, BTT can achieve high efficiency with a 3-minute coupling time for TBDMS-protected RNA monomers.[1][2]

  • Use Fresh Reagents: Ensure the this compound and activator solutions are fresh.

  • Double Coupling: For critical couplings or if low efficiency persists, performing a double coupling step can significantly improve the yield.[11]

Troubleshooting_Low_Coupling Start Low Coupling Efficiency Cause1 Inappropriate Activator? Start->Cause1 Cause2 Moisture Contamination? Start->Cause2 Cause3 Suboptimal Coupling Time? Start->Cause3 Cause4 Reagent Degradation? Start->Cause4 Solution1 Use potent RNA activator (ETT, BTT, DCI) Cause1->Solution1 Solution5 Perform double coupling Cause1->Solution5 Solution2 Ensure anhydrous conditions Cause2->Solution2 Cause2->Solution5 Solution3 Increase coupling time Cause3->Solution3 Cause3->Solution5 Solution4 Use fresh reagents Cause4->Solution4 Cause4->Solution5

Caption: Troubleshooting workflow for low coupling efficiency.

Problem 2: Presence of n+1 Impurities

Possible Causes:

  • Premature Detritylation: The activator is too acidic, causing the removal of the 5'-DMT protecting group from the phosphoramidite monomer before coupling.[1][4] This leads to the coupling of a dimer in the next step.

  • Contaminated Monomer: The phosphoramidite monomer may contain pre-formed dimers.

Solutions:

  • Use a Less Acidic Activator: If n+1 peaks are significant, consider switching to a less acidic activator like DCI (pKa 5.2).[1][5]

  • Optimize Activator Concentration: Using the optimal concentration of the activator can help minimize side reactions.

  • Check Monomer Purity: Ensure the purity of the this compound.

Troubleshooting_n_plus_1 Start n+1 Impurities Detected Cause1 Premature Detritylation? Start->Cause1 Cause2 Monomer Contamination? Start->Cause2 Solution1 Use less acidic activator (DCI) Cause1->Solution1 Solution2 Optimize activator concentration Cause1->Solution2 Solution3 Verify monomer purity Cause2->Solution3

Caption: Troubleshooting workflow for n+1 impurities.

Frequently Asked Questions (FAQs)

Q1: Why can't I use the standard 1H-Tetrazole activator for this compound coupling?

A1: While 1H-Tetrazole is effective for DNA synthesis, it is generally not active enough to promote efficient coupling of sterically hindered RNA monomers like Ac-rC, which has a bulky 2'-O-TBDMS protecting group.[1][2][3] This results in lower coupling efficiencies and longer required coupling times (10-15 minutes).[1] More potent activators like ETT, BTT, or DCI are recommended for RNA synthesis to achieve higher yields in shorter times.[1][2][4]

Q2: What is the best activator for large-scale synthesis of RNA oligonucleotides containing Ac-rC?

A2: For large-scale synthesis (>15 µmoles), 4,5-Dicyanoimidazole (DCI) is often the preferred activator.[1] Its lower acidity compared to tetrazole derivatives minimizes the risk of premature detritylation of the monomer, which can lead to n+1 impurities.[1][5] Additionally, DCI is highly soluble in acetonitrile and is a more nucleophilic catalyst, leading to high coupling efficiency, especially when a lower excess of phosphoramidite is used.[1][5]

Q3: Can the choice of activator affect the final purity of my oligonucleotide?

A3: Yes. An activator that is too acidic, such as the more potent tetrazole derivatives like BTT, can cause a small amount of detritylation of the phosphoramidite monomer in solution.[1][4] This can lead to the formation of n+1 length impurities, which may be difficult to remove during purification, especially if "Trityl-on" purification methods are used.[1]

Q4: How critical are anhydrous conditions for the coupling step?

A4: Extremely critical. Any moisture present in the acetonitrile, activator solution, or on the synthesis support will react with the activated phosphoramidite, leading to its hydrolysis.[][8] This reduces the amount of available phosphoramidite for coupling to the growing oligonucleotide chain, thereby lowering the coupling efficiency.[8] It is imperative to use anhydrous grade solvents and reagents and to handle them under an inert atmosphere to prevent moisture contamination.[8]

Q5: What is "double coupling" and when should I use it?

A5: Double coupling is the process of repeating the phosphoramidite coupling step within the same synthesis cycle before proceeding to the capping and oxidation steps.[11] This technique is useful when coupling a particularly difficult or expensive monomer where achieving the highest possible efficiency is crucial.[11] If you are experiencing low coupling efficiency with this compound that cannot be resolved by changing the activator or extending the coupling time, a double coupling can help to drive the reaction to completion and maximize the yield of the full-length product.[11]

Experimental Protocols

General Protocol for this compound Coupling

This protocol outlines the standard steps for the coupling of this compound on an automated solid-phase oligonucleotide synthesizer.

  • Deblocking: The 5'-O-DMT protecting group of the support-bound oligonucleotide is removed by treatment with a solution of an acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (DCM).

  • Activation and Coupling: The this compound is delivered to the synthesis column simultaneously with the chosen activator (e.g., 0.25 M ETT in acetonitrile). The activator protonates the diisopropylamino group of the phosphoramidite, which is then displaced by the activator to form a highly reactive intermediate. This intermediate then reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide. The coupling time should be optimized based on the activator used (e.g., 6 minutes for ETT, 3 minutes for BTT).[1][2]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of n-1 deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester using an oxidizing agent, typically an iodine solution in a THF/water/pyridine mixture.

  • Cycle Repetition: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is synthesized.

Synthesis_Cycle cluster_cycle Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (Acid Treatment) Coupling 2. Coupling (Ac-rC-Amidite + Activator) Deblocking->Coupling Repeat for next base Capping 3. Capping (Acetic Anhydride) Coupling->Capping Repeat for next base Oxidation 4. Oxidation (Iodine Solution) Capping->Oxidation Repeat for next base Oxidation->Deblocking Repeat for next base

Caption: The four-step cycle of phosphoramidite chemistry.

References

Validation & Comparative

Ac-rC vs. Bz-rC Phosphoramidites: A Comparative Guide for RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the choice of phosphoramidite protecting groups is a critical determinant of yield, purity, and overall efficiency. This guide provides an objective comparison of two commonly used cytidine phosphoramidites, Acetyl-rC (Ac-rC) and Benzoyl-rC (Bz-rC), focusing on their impact on RNA synthesis yield and outlining the experimental protocols for their use.

The primary role of the N4-protecting group on cytidine during solid-phase RNA synthesis is to prevent unwanted side reactions at the exocyclic amine. Both the acetyl (Ac) and benzoyl (Bz) groups effectively serve this purpose, allowing for high coupling efficiencies. While historical and current literature affirms that both Ac-rC and Bz-rC phosphoramidites can achieve high coupling efficiencies, often approaching 99%, the principal distinction between them lies not in the synthesis phase itself but in the subsequent deprotection step. The choice between Ac-rC and Bz-rC is therefore primarily dictated by the desired deprotection strategy, which in turn can influence the final yield and purity of the synthesized RNA oligonucleotide.

Performance Comparison: Synthesis Yield and Deprotection Efficiency

While direct, side-by-side quantitative data on the impact of Ac-rC versus Bz-rC on the initial synthesis yield is not extensively published, the consensus in the field is that both can be used to achieve high-quality RNA. The steric hindrance of the protecting group can influence coupling efficiency, especially for longer oligonucleotides; however, both Ac and Bz groups are well-established and optimized for this process.

The more significant performance difference emerges during the deprotection of the synthesized RNA. Bz-rC, being more stable, requires longer exposure to harsher basic conditions for its removal. In contrast, Ac-rC is designed for rapid deprotection protocols.

FeatureAc-rC PhosphoramiditeBz-rC Phosphoramidite
Primary Application Standard and fast deprotection strategiesStandard deprotection strategies
Deprotection Conditions Milder, faster conditions (e.g., aqueous methylamine)Harsher, longer conditions (e.g., concentrated ammonium hydroxide)
Risk of Side Reactions Lower risk of transamination during deprotection with amine-based reagents[1]Higher risk of transamination with certain amine-based deprotection reagents[1]
Compatibility Ideal for RNA sequences sensitive to prolonged basic treatmentSuitable for robust RNA sequences

Experimental Protocols

The following are generalized protocols for the use of Ac-rC and Bz-rC phosphoramidites in solid-phase RNA synthesis. Specific parameters may need to be optimized based on the synthesizer, reagents, and the specific RNA sequence.

I. Automated Solid-Phase RNA Synthesis

This protocol is applicable for both Ac-rC and Bz-rC phosphoramidites.

1. Preparation of Reagents:

  • Phosphoramidites: Dissolve the Ac-rC or Bz-rC phosphoramidite, along with the other required RNA phosphoramidites (e.g., Bz-rA, iBu-rG, rU), in anhydrous acetonitrile to a final concentration of 0.1 M.

  • Activator: A 0.25 M solution of 5-ethylthio-1H-tetrazole (ETT) or other suitable activator in anhydrous acetonitrile.

  • Capping Reagents: Standard capping solutions (Cap A and Cap B).

  • Oxidizer: A 0.02 M solution of iodine in THF/water/pyridine.

  • Deblocking Agent: 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.

2. Synthesis Cycle: The synthesis is performed on an automated DNA/RNA synthesizer. A typical cycle consists of the following steps:

  • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group with the deblocking agent.

  • Coupling: Activation of the phosphoramidite with the activator and coupling to the 5'-hydroxyl of the growing RNA chain. A coupling time of 6 minutes is typically used for RNA monomers.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Oxidation: Oxidation of the phosphite triester linkage to the more stable phosphate triester.

These steps are repeated for each nucleotide in the sequence.

II. Cleavage and Deprotection

This is the stage where the choice between Ac-rC and Bz-rC has the most significant impact.

A. Protocol for RNA synthesized with Ac-rC (Fast Deprotection):

This protocol is advantageous for sensitive RNA molecules and for high-throughput applications.

  • Cleavage from Support:

    • Transfer the solid support to a sealable vial.

    • Add a 1:1 (v/v) mixture of aqueous methylamine (40%) and ammonium hydroxide (28-30%) (AMA).

    • Incubate at 65°C for 10-15 minutes.

  • Removal of 2'-O-Protecting Groups (e.g., TBDMS):

    • Evaporate the AMA solution to dryness.

    • Resuspend the residue in a solution of triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).

    • Incubate at 65°C for 2.5 hours.

  • Quenching and Desalting:

    • Quench the reaction with an appropriate buffer.

    • Desalt the RNA using size-exclusion chromatography or ethanol precipitation.

B. Protocol for RNA synthesized with Bz-rC (Standard Deprotection):

  • Cleavage and Base Deprotection:

    • Transfer the solid support to a sealable vial.

    • Add a 3:1 (v/v) mixture of concentrated ammonium hydroxide and ethanol.

    • Incubate at 55°C for 12-16 hours.

  • Removal of 2'-O-Protecting Groups (e.g., TBDMS):

    • Evaporate the ammonia/ethanol solution to dryness.

    • Resuspend the residue in a solution of triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).

    • Incubate at 65°C for 2.5 hours.

  • Quenching and Desalting:

    • Quench the reaction with an appropriate buffer.

    • Desalt the RNA using size-exclusion chromatography or ethanol precipitation.

Visualizing the Chemical Differences and Workflow

To better understand the key differences, the following diagrams illustrate the chemical structures of Ac-rC and Bz-rC and the general workflow of RNA synthesis and deprotection.

G cluster_Ac_rC This compound cluster_Bz_rC Bz-rC Phosphoramidite Ac_rC N4-Acetyl-2'-O-TBDMS-rC-CE Phosphoramidite Ac_group Acetyl Group (-COCH3) Ac_rC->Ac_group More Labile Bz_rC N4-Benzoyl-2'-O-TBDMS-rC-CE Phosphoramidite Bz_group Benzoyl Group (-COC6H5) Bz_rC->Bz_group More Stable

Figure 1. Chemical distinction between Ac-rC and Bz-rC phosphoramidites.

RNA_Synthesis_Workflow start Start Synthesis (Solid Support) synthesis_cycle Automated Synthesis Cycle (Deblock, Couple, Cap, Oxidize) start->synthesis_cycle cleavage_deprotection Cleavage and Deprotection synthesis_cycle->cleavage_deprotection Choice of Ac-rC or Bz-rC influences this step desilylation 2'-O-Deprotection (e.g., TBDMS removal) cleavage_deprotection->desilylation purification Purification (e.g., HPLC, PAGE) desilylation->purification final_product Final RNA Oligonucleotide purification->final_product

Figure 2. General workflow for solid-phase RNA synthesis.

Conclusion

The selection between Ac-rC and Bz-rC phosphoramidites for RNA synthesis is a strategic choice that hinges on the desired deprotection methodology rather than a significant difference in performance during the chain elongation steps. While both are capable of producing high-quality RNA with excellent coupling efficiencies, Ac-rC offers a distinct advantage for researchers employing "fast deprotection" protocols. Its labile nature allows for quicker and milder deprotection conditions, minimizing the risk of base modification and making it particularly suitable for the synthesis of sensitive or modified RNA oligonucleotides. For standard synthesis protocols where longer deprotection times are acceptable, Bz-rC remains a robust and reliable option. Ultimately, the optimal choice will depend on the specific requirements of the RNA sequence, the scale of the synthesis, and the desired laboratory workflow.

References

Navigating the Analytical Maze: A Comparative Guide to HPLC Analysis of Ac-rC Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with N4-acetyl-2'-O-methylcytidine (Ac-rC) modified oligonucleotides, selecting the optimal analytical method is crucial for ensuring product quality, purity, and performance. This guide provides an objective comparison of the three primary High-Performance Liquid Chromatography (HPLC) techniques—Ion-Pair Reversed-Phase (IP-RPLC), Anion-Exchange (AEX), and Hydrophilic Interaction Liquid Chromatography (HILIC)—supported by experimental data and detailed protocols to aid in your analytical strategy.

The introduction of Ac-rC modification, a dual acetylation and methoxidation of cytidine, enhances the stability of RNA. This modification is of growing interest in the development of therapeutic oligonucleotides. However, the unique physicochemical properties imparted by the Ac-rC modification necessitate a careful evaluation of analytical methodologies to achieve accurate characterization and quality control.

At a Glance: Comparing HPLC Methods for Ac-rC Oligonucleotide Analysis

FeatureIon-Pair Reversed-Phase (IP-RPLC)Anion-Exchange (AEX)Hydrophilic Interaction (HILIC)
Primary Separation Principle Hydrophobicity of the ion-pairCharge of the phosphate backboneHydrophilicity and partitioning
Resolution of Modifications Excellent for small modificationsGood for length-based separationCan be challenging for isomers
MS Compatibility Good with volatile ion-pairing agentsPoor due to high salt concentrationsExcellent, uses MS-friendly mobile phases
Purity Analysis High resolving power for impuritiesEffective for removing failure sequencesCan be used for impurity profiling
Recovery Generally good, can be sequence-dependentTypically highCan be affected by analyte adsorption

In-Depth Analysis of HPLC Techniques

Ion-Pair Reversed-Phase HPLC (IP-RPLC): The Workhorse for Modified Oligonucleotides

IP-RPLC is a powerful and widely adopted technique for the analysis of synthetic oligonucleotides, including those with modifications like Ac-rC. The method relies on the use of an ion-pairing agent to neutralize the negative charge of the oligonucleotide's phosphate backbone, allowing for separation based on hydrophobicity on a reversed-phase column.

The presence of the N4-acetyl group in Ac-rC can increase the hydrophobicity of the oligonucleotide, potentially leading to longer retention times compared to its unmodified counterpart. The 2'-O-methyl group also contributes to this effect. This increased retention can be advantageous for separating the modified oligonucleotide from shorter, less hydrophobic failure sequences.

Key Strengths:

  • High resolving power for closely related species, including single-base deletions (n-1) and additions (n+1).

  • Compatibility with mass spectrometry (MS) when using volatile ion-pairing agents like triethylamine (TEA) and hexafluoroisopropanol (HFIP).[1]

  • Well-established protocols and a wide variety of available column chemistries.

Considerations:

  • The choice of ion-pairing agent and its concentration can significantly impact resolution and retention.

  • Non-volatile ion-pairing agents like triethylammonium acetate (TEAA) can suppress MS signals.[2]

  • Elevated temperatures are often required to denature secondary structures and improve peak shape.[2]

Anion-Exchange Chromatography (AEX): The Charge-Based Separator

AEX separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone.[3] This makes it an excellent technique for separating full-length products from shorter failure sequences (shortmers). While the Ac-rC modification itself does not alter the charge, AEX remains a valuable tool for assessing the purity of the synthesized oligonucleotide population.

Key Strengths:

  • Excellent for separating oligonucleotides based on length.

  • High loading capacity, making it suitable for purification.

  • Robust and reproducible separations.[4]

Considerations:

  • Generally not compatible with MS due to the high concentrations of non-volatile salts used in the mobile phase.[5]

  • Resolution of oligonucleotides with the same length but different modifications can be challenging.

  • High pH mobile phases may be required to disrupt secondary structures, which could potentially affect the stability of certain modifications.[3]

A study on the purity assessment of single-guide RNAs (sgRNAs) demonstrated a significant improvement in purity from 37.4% in the crude sample to 88.0% after purification using AEX, highlighting its effectiveness in removing impurities.[6]

Hydrophilic Interaction Liquid Chromatography (HILIC): An Emerging Alternative

HILIC separates analytes based on their hydrophilicity. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of water. More polar analytes, like oligonucleotides, are more strongly retained.

For Ac-rC modified oligonucleotides, the impact on retention in HILIC is complex. While the acetyl group may slightly decrease hydrophilicity, the overall polar nature of the oligonucleotide will still dominate the interaction. HILIC offers the significant advantage of using MS-friendly mobile phases without the need for ion-pairing reagents.

Key Strengths:

  • Excellent compatibility with MS detection.[7]

  • Orthogonal selectivity compared to IP-RPLC.

  • Can be a simpler and more straightforward method to implement.[7]

Considerations:

  • Chromatographic selectivity for closely related oligonucleotide species can be lower than in IP-RPLC.[7]

  • Analyte adsorption to the stationary phase can be an issue, potentially affecting recovery and peak shape.[7]

  • Sensitivity in MS can be limited by the formation of alkali ion adducts.[7]

Research has shown that HILIC is a viable alternative for oligonucleotide analysis, with the potential for both qualitative and quantitative applications without compromising chromatographic or mass spectrometric performance.[8][9]

Experimental Workflows and Protocols

To provide a practical guide, the following sections detail experimental protocols for the analysis of modified oligonucleotides using IP-RPLC and AEX. A generalized workflow for HPLC analysis is also presented.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Oligonucleotide Sample (with Ac-rC) Dissolution Dissolve in Mobile Phase A Sample->Dissolution Filtration Filter Sample (0.22 µm filter) Dissolution->Filtration HPLC HPLC/UPLC System Filtration->HPLC Detection UV Detector (260 nm) HPLC->Detection Column Select Column (e.g., C18, Anion-Exchanger) Column->HPLC Mobile_Phase Prepare Mobile Phases (A and B) Mobile_Phase->HPLC Gradient Set Gradient Program Gradient->HPLC MS Mass Spectrometer (Optional) Detection->MS Chromatogram Obtain Chromatogram MS->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity Calculate Purity Integration->Purity Characterization Characterize Impurities Integration->Characterization

General workflow for HPLC analysis of oligonucleotides.
Detailed Experimental Protocol: IP-RPLC Analysis of a 2'-O-Methylated RNA Oligonucleotide

This protocol is adapted from a method for the purification of a 22-mer all-2'-O-methylated RNA oligonucleotide and can serve as a starting point for optimizing the analysis of Ac-rC containing oligonucleotides.

Instrumentation:

  • HPLC or UPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., Agilent PLRP-S).

Reagents:

  • Mobile Phase A: 0.1 M Hexylamine acetate buffer, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Sample: Ac-rC oligonucleotide dissolved in Mobile Phase A.

Procedure:

  • Column: Equilibrate the column with the initial mobile phase composition.

  • Injection: Inject the dissolved sample onto the column.

  • Gradient: Apply a linear gradient of acetonitrile (Mobile Phase B) to elute the oligonucleotide. A shallow gradient is often necessary for good resolution.

  • Detection: Monitor the elution profile at 260 nm.

  • Data Analysis: Integrate the peak areas to determine purity and quantify impurities.

Detailed Experimental Protocol: AEX Purity Assessment of sgRNA

This protocol is based on a method for the purity assessment of single-guide RNAs and can be adapted for Ac-rC oligonucleotides.

Instrumentation:

  • HPLC or UPLC system with a UV detector.

  • Anion-exchange column (e.g., Waters Protein-Pak Hi Res Q).

Reagents:

  • Mobile Phase A: Tris-EDTA buffer.

  • Mobile Phase B: Tris-EDTA buffer with high salt concentration (e.g., 1 M NaClO4).

  • Sample: Ac-rC oligonucleotide in a low-salt buffer.

Procedure:

  • Column: Equilibrate the column with Mobile Phase A.

  • Injection: Inject the sample onto the column.

  • Gradient: Apply a linear salt gradient (increasing percentage of Mobile Phase B) to elute the oligonucleotides based on their charge.

  • Detection: Monitor the elution at 260 nm.

  • Data Analysis: The peak area of the full-length product relative to the total peak area provides an estimate of the sample purity.

Logical Relationship of HPLC Method Selection

Method_Selection cluster_goal Analytical Goal cluster_methods Recommended HPLC Method cluster_rationale Rationale Goal Primary Analytical Need IP_RPLC IP-RPLC Goal->IP_RPLC Detailed impurity profiling and MS characterization AEX AEX Goal->AEX Purity assessment and removal of failure sequences HILIC HILIC Goal->HILIC Alternative selectivity and ion-pair free MS analysis Rationale_IP_RPLC High resolution of modifications and MS compatibility IP_RPLC->Rationale_IP_RPLC Rationale_AEX Excellent for length-based separation and purity assessment AEX->Rationale_AEX Rationale_HILIC Orthogonal selectivity and excellent MS compatibility HILIC->Rationale_HILIC

Decision tree for selecting an appropriate HPLC method.

Conclusion

The choice of HPLC method for the analysis of oligonucleotides synthesized with Ac-rC depends on the specific analytical goal. IP-RPLC offers the highest resolution for modified oligonucleotides and is compatible with MS, making it ideal for detailed characterization and impurity profiling. AEX is a robust method for purity assessment based on length, particularly for removing synthesis-related failure sequences. HILIC presents a valuable orthogonal technique with excellent MS compatibility, although it may require more method development to optimize selectivity and sensitivity.

For a comprehensive understanding of your Ac-rC modified oligonucleotide, a multi-faceted approach employing more than one of these techniques is often the most effective strategy. By carefully considering the strengths and limitations of each method, researchers can develop a robust analytical workflow to ensure the quality and consistency of their valuable oligonucleotide products.

References

Navigating the Landscape of Ac-rC Detection: A Comparative Guide to Mass Spectrometry and Other Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection and quantification of N4-acetylcytidine (ac4C), a critical RNA modification, is paramount to unraveling its role in cellular processes and its implications in disease. This guide provides an objective comparison of mass spectrometry-based approaches with alternative methods for the analysis of ac4C-containing RNA, supported by experimental data and detailed protocols.

First discovered in the 1960s, N4-acetylcytidine (ac4C) is a highly conserved RNA modification found in all domains of life.[1] This modification is catalyzed by the N-acetyltransferase 10 (NAT10) enzyme and its orthologs.[2] Functionally, ac4C plays a crucial role in regulating RNA stability, translation efficiency, and maintaining the structural integrity of RNA molecules.[3] Dysregulation of ac4C levels has been increasingly linked to various human diseases, most notably cancer, making it a significant area of investigation for therapeutic development.[2]

Comparing the Arsenal: Methods for ac4C Detection

Several techniques have been developed for the detection and quantification of ac4C in RNA, each with its own set of advantages and limitations. The primary methods include Liquid Chromatography-Mass Spectrometry (LC-MS), sequencing-based methods like ac4C-seq, and antibody-based enrichment.

Method Principle Advantages Limitations Quantitative Data
Liquid Chromatography-Mass Spectrometry (LC-MS) Enzymatic digestion of RNA to single nucleosides, followed by separation via liquid chromatography and detection by mass spectrometry.Gold standard for global quantification. High accuracy and sensitivity. Can detect a wide range of modifications simultaneously.Does not provide sequence context. Can be technically demanding. May have sensitivity limitations for low-abundance RNAs.[4]Can provide absolute quantification of ac4C/C ratios.
ac4C-seq (N4-acetylcytidine sequencing) Chemical reduction of ac4C to a derivative that induces C>T misincorporation during reverse transcription, followed by high-throughput sequencing.Single-nucleotide resolution. Transcriptome-wide mapping. Quantitative.Relies on the efficiency of chemical reduction and reverse transcription. Potential for underestimation due to RT stop events.C>T misincorporation rates scale linearly with ac4C stoichiometry as measured by LC-MS.[4]
Antibody-based Methods (acRIP-seq) Immunoprecipitation of ac4C-containing RNA fragments using a specific antibody, followed by high-throughput sequencing.Signal amplification. Suitable for low-input samples.Resolution is limited to ~100-200 nucleotides. Antibody specificity can be a concern, leading to potential off-target effects. Cannot provide single-nucleotide resolution or quantify abundance at specific sites.[4]Provides enrichment scores for specific RNA regions.
RedaC:T-seq / RetraC:T Chemical reduction of ac4C followed by sequencing to detect C:T mismatches. RetraC:T is an improved version with higher efficiency.Base-resolution mapping.RedaC:T-seq has relatively low efficiency (<20% C:T mismatch at a fully modified site).[5] RetraC:T improves this by ~15-20%.[5] Potential for off-target reactions and RNA degradation.[5]RedaC:T-seq: <20% C:T mismatch at 100% modified site. RetraC:T: ~15-20% improvement over RedaC:T-seq.[5]

In-Depth Look: Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS) for Global ac4C Quantification

This protocol outlines the general steps for the quantification of ac4C in a total RNA sample.

1. RNA Isolation and Purification:

  • Isolate total RNA from the biological sample of interest using a standard method such as TRIzol extraction followed by isopropanol precipitation.

  • Ensure high purity of the RNA sample, as contaminants can interfere with enzymatic digestion and MS analysis. Assess RNA quality using a spectrophotometer (A260/280 and A260/230 ratios) and integrity via gel electrophoresis or a bioanalyzer.

2. Enzymatic Digestion of RNA to Nucleosides:

  • In an RNase-free tube, combine the following:

    • 1-5 µg of purified RNA

    • Nuclease P1 (to digest RNA to 5'-mononucleotides)

    • Snake Venom Phosphodiesterase I (to further digest to 5'-mononucleosides)

    • Bacterial Alkaline Phosphatase (to remove the 5'-phosphate)

    • A suitable reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • Incubate the reaction at 37°C for 2-4 hours.

  • (Optional but Recommended) Remove enzymes using a molecular weight cutoff filter (e.g., 10 kDa) to prevent interference with the LC-MS analysis.

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Use a reversed-phase column (e.g., C18) suitable for separating polar compounds like nucleosides.

    • Employ a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid) and an organic component (e.g., acetonitrile or methanol with formic acid).

  • Mass Spectrometry Detection:

    • Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Monitor the specific mass transitions for cytidine and N4-acetylcytidine.

    • For quantification, use a stable isotope-labeled internal standard for ac4C to correct for variations in sample preparation and instrument response.

4. Data Analysis:

  • Integrate the peak areas for cytidine and ac4C.

  • Calculate the amount of ac4C relative to the amount of cytidine to determine the ac4C/C ratio.

ac4C-seq: A Sequencing-based Approach for Site-specific Analysis

This protocol provides a high-level overview of the ac4C-seq workflow.

1. RNA Preparation and Chemical Treatment:

  • Isolate and purify total RNA.

  • Treat the RNA with sodium cyanoborohydride (NaCNBH₃) under acidic conditions. This reduces ac4C to a tetrahydro-N4-acetylcytidine derivative.

  • Include a control sample that is pre-treated with a mild alkali to deacetylate ac4C before the reduction step.

2. Library Preparation for Sequencing:

  • Fragment the RNA to a suitable size for sequencing (e.g., ~200 bp).

  • Ligate a 3' adapter to the RNA fragments.

  • Perform reverse transcription using a reverse transcriptase that reads the reduced ac4C as a 'U', thus introducing a C>T mutation in the cDNA.

  • Ligate a second adapter to the 3' end of the cDNA.

  • Amplify the library by PCR.

3. High-Throughput Sequencing and Data Analysis:

  • Sequence the prepared libraries on a suitable platform (e.g., Illumina).

  • Align the sequencing reads to a reference genome or transcriptome.

  • Identify sites with a significant C>T misincorporation rate in the treated sample compared to the control and untreated samples.

  • The frequency of the C>T transition at a given site corresponds to the stoichiometry of ac4C modification.

Visualizing the Biological Context: Ac-rC in Signaling Pathways

The NAT10-mediated ac4C modification has been shown to play a significant role in various cellular signaling pathways, particularly in the context of cancer. Below are diagrams of two such pathways generated using the DOT language.

NAT10_Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh activates LRP5_6 LRP5/6 GSK3b GSK-3β Dsh->GSK3b inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin phosphorylates for degradation Axin Axin Axin->GSK3b APC APC APC->GSK3b Beta_Catenin_nuc β-catenin Beta_Catenin->Beta_Catenin_nuc translocates KIF23_mRNA KIF23 mRNA KIF23_protein KIF23 Protein KIF23_mRNA->KIF23_protein translates to KIF23_protein->GSK3b inhibits NAT10 NAT10 NAT10->KIF23_mRNA adds ac4C, stabilizes TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates

Caption: NAT10-Wnt/β-catenin signaling pathway in cancer.

NAT10_Glycolysis_Pathway NAT10 NAT10 PGAM1_mRNA PGAM1 mRNA NAT10->PGAM1_mRNA adds ac4C, stabilizes PGAM1_protein PGAM1 Protein PGAM1_mRNA->PGAM1_protein translates to Glycolysis Glycolysis PGAM1_protein->Glycolysis promotes Cell_Stemness Cell Stemness PGAM1_protein->Cell_Stemness promotes Tumor_Progression Tumor Progression Glycolysis->Tumor_Progression contributes to Cell_Stemness->Tumor_Progression contributes to

Caption: NAT10-mediated regulation of glycolysis and cell stemness.

References

Evaluating the Purity of Ac-rC Phosphoramidite: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of phosphoramidites is a critical factor that directly impacts the yield and quality of synthesized oligonucleotides. This guide provides a comprehensive comparison of analytical methodologies used to evaluate the purity of N4-acetyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (Ac-rC phosphoramidite), a key building block in RNA synthesis. We present a summary of purity data from a major supplier, detail the experimental protocols for key analytical techniques, and provide visualizations to clarify the experimental workflows.

Data Presentation: Purity Specifications of this compound

The purity of this compound is typically assessed using a combination of High-Performance Liquid Chromatography (HPLC) and ³¹P Nuclear Magnetic Resonance (³¹P NMR) spectroscopy. Below is a summary of purity specifications from a leading supplier, Thermo Fisher Scientific, for both their standard and high-purity "TheraPure" grades of this compound. This data is compiled from representative Certificates of Analysis and provides a benchmark for quality.

ParameterSpecification (Standard Grade)Observed Value (Representative)Specification (TheraPure® Grade)Observed Value (Representative)Analytical Method
HPLC Purity≥ 98.0%99.6%≥ 99%100%HPLC
³¹P NMR Purity≥ 98.0%99.2%≥ 99%100%³¹P NMR
Sum of non-primary peaks in 140-152 ppm range (³¹P NMR)≤ 0.5 mole%0.0%≤ 0.5%0.0%³¹P NMR
Sum of non-primary peaks at 5-35 ppm (³¹P NMR)Not specifiedNot specified≤ 1.0%0.0%³¹P NMR
Water Content≤ 0.3%0.0%≤ 0.3%0.0%Karl Fischer Titration
M-11 Impurity (Isopropyl-N,N,N',N'-tetraisopropylphosphorodiamidte)Not specifiedNot specified≤ 0.01%PassNot specified

Note: The "Observed Value" is from a specific lot and may vary between batches.[1][2]

Experimental Protocols: Key Analytical Methods

Accurate and reproducible assessment of this compound purity relies on well-defined experimental protocols. Here are detailed methodologies for the three primary analytical techniques employed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of phosphoramidites by separating the main component from its impurities.[3][4]

Principle: Reversed-phase HPLC separates molecules based on their hydrophobicity. The phosphoramidite and its impurities are passed through a column packed with a nonpolar stationary phase and eluted with a polar mobile phase. More hydrophobic molecules interact more strongly with the stationary phase and thus elute later.

Instrumentation:

  • Agilent 1290 Infinity II Bio LC or similar UHPLC system[5]

  • Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)

  • Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm, or equivalent

Mobile Phase:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water[6]

  • Mobile Phase B: Acetonitrile[6]

Gradient Conditions (Example): [6]

Time (min)%B
0.050
10.095
12.095
12.150
15.050

Sample Preparation:

  • Dissolve the this compound sample in anhydrous acetonitrile to a final concentration of 1 mg/mL.[5][6]

Analysis:

  • Inject 1-5 µL of the sample.

  • Monitor the elution profile at a specific wavelength (e.g., 255 nm).[1]

  • The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

³¹P Nuclear Magnetic Resonance (³¹P NMR) for Structural Integrity and Purity

³¹P NMR is a powerful technique for specifically analyzing the phosphorus-containing components of the sample, providing information on the phosphoramidite's structural integrity and identifying phosphorus-containing impurities.[7]

Principle: ³¹P NMR spectroscopy detects the phosphorus-31 nucleus, which is 100% naturally abundant. The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, allowing for the differentiation of the desired phosphoramidite from its oxidation products and other phosphorus-containing impurities.[7][8]

Instrumentation:

  • NMR spectrometer with a phosphorus probe (e.g., 80 MHz or higher).[7]

Sample Preparation:

  • Dissolve a sufficient amount of the this compound in an appropriate deuterated solvent (e.g., CD₃CN).

Analysis:

  • Acquire the ³¹P NMR spectrum.

  • The desired this compound typically exhibits a characteristic signal in the range of 140-152 ppm.[1][7]

  • Oxidation products and other impurities will appear in different regions of the spectrum, often between 5-35 ppm.[1][7]

  • Purity is determined by integrating the signal of the main phosphoramidite peak and comparing it to the total integral of all phosphorus-containing signals.

Mass Spectrometry (MS) for Identity Confirmation and Impurity Identification

Mass spectrometry is employed to confirm the molecular weight of the this compound and to identify potential impurities.[9][10][11] Due to the acid-labile nature of phosphoramidites, soft ionization techniques are required.[9][10]

Principle: Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of labile molecules like phosphoramidites. The sample is introduced into the mass spectrometer as an ionized spray, and the mass-to-charge ratio (m/z) of the ions is measured.

Instrumentation:

  • LC-Q-TOF (e.g., Agilent 6545XT AdvanceBio) or Orbitrap mass spectrometer.[5][6]

Methodology (LC-MS):

  • The HPLC system is coupled directly to the mass spectrometer.

  • The separation is performed as described in the HPLC protocol.

  • The eluent from the HPLC column is directed into the ESI source of the mass spectrometer.

  • Mass spectra are acquired in positive ion mode.

  • The expected m/z for the protonated this compound ([M+H]⁺) is calculated and compared to the experimental data.

  • Impurities can be identified by their unique m/z values and fragmentation patterns.[6]

Visualizations: Experimental Workflows

To provide a clearer understanding of the analytical processes, the following diagrams illustrate the experimental workflows for evaluating this compound purity.

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start This compound Sample dissolve Dissolve in Anhydrous Acetonitrile start->dissolve hplc Inject into UHPLC System dissolve->hplc separation Reversed-Phase Separation hplc->separation detection DAD/VWD Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration purity Calculate % Purity integration->purity

Caption: Workflow for HPLC Purity Analysis of this compound.

Experimental_Workflow_31P_NMR cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis start This compound Sample dissolve Dissolve in Deuterated Solvent start->dissolve nmr Place in NMR Spectrometer dissolve->nmr acquire Acquire 31P Spectrum nmr->acquire spectrum Process Spectrum acquire->spectrum integration Signal Integration spectrum->integration purity Determine Purity integration->purity

Caption: Workflow for ³¹P NMR Purity Analysis of this compound.

Experimental_Workflow_LC_MS cluster_prep Sample Preparation & Injection cluster_analysis LC-MS Analysis cluster_data Data Interpretation prep Prepare Sample in Anhydrous Acetonitrile inject Inject into LC System prep->inject lc HPLC Separation inject->lc ms ESI-MS Detection lc->ms mass_confirm Confirm Molecular Weight ms->mass_confirm impurity_id Identify Impurities by m/z ms->impurity_id

Caption: Workflow for LC-MS Analysis of this compound.

References

A Comparative Analysis of Fast Deprotection Protocols for Acetyl-Protected Cytidine (Ac-rC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of oligonucleotides is paramount. A critical step in this process is the deprotection of nucleobases. This guide provides a comparative analysis of fast deprotection protocols for acetyl-protected cytidine ribonucleosides (Ac-rC), offering insights into their performance, methodologies, and potential side reactions. The use of Ac-rC is crucial in accelerated deprotection schemes to prevent base modification, a common issue with traditional benzoyl-protected cytidine.[1][2][3]

Comparative Overview of Deprotection Protocols

The selection of a deprotection protocol is a trade-off between speed, mildness of conditions, and compatibility with other sensitive modifications on the oligonucleotide. Below is a summary of the key characteristics of three prominent protocols for Ac-rC deprotection.

ParameterUltraFAST Protocol (AMA)Standard Ammonium HydroxideUltraMILD Protocol (K2CO3/MeOH)
Reagent 1:1 mixture of aqueous Ammonium Hydroxide and aqueous Methylamine (AMA)[2][3][4]Concentrated Ammonium Hydroxide0.05 M Potassium Carbonate in Methanol[2]
Deprotection Time 5-10 minutes[2][3][4][5]2-17 hours4 hours[2]
Temperature 65 °C[2][3][4]Room Temperature to 65 °C[3]Room Temperature[2]
Key Advantage Extremely rapid deprotectionCompatibility with standard workflowsVery mild conditions, suitable for sensitive molecules[2][3]
Primary Consideration Requires Ac-rC to prevent transamination[1][2][3]Slower than AMARequires specific "UltraMILD" phosphoramidites for other bases for optimal performance[2][3]
Observed Side Reactions with Ac-rC No base modification observed[2][3]None reported for Ac-rCNone reported

Experimental Protocols and Methodologies

Detailed experimental procedures are essential for reproducibility. The following sections outline the methodologies for the compared deprotection protocols.

UltraFAST Deprotection Protocol using AMA

This protocol is the fastest method for deprotecting oligonucleotides containing Ac-rC.

Reagents:

  • Aqueous Ammonium Hydroxide (30%)

  • Aqueous Methylamine (40%)

  • AMA reagent: a 1:1 (v/v) mixture of aqueous Ammonium Hydroxide and aqueous Methylamine.[2][3][4]

Procedure:

  • Cleavage from Solid Support: The oligonucleotide synthesized on a solid support is treated with the AMA reagent for 5 minutes at room temperature.[2][3][4]

  • Base Deprotection: The supernatant containing the cleaved oligonucleotide is transferred to a sealed vial and heated at 65°C for an additional 5-10 minutes to ensure complete deprotection of the exocyclic amine groups.[2][3][4][5]

  • Work-up: The AMA solution is evaporated, and the resulting oligonucleotide pellet can be dissolved in an appropriate buffer for purification or direct use.

Standard Deprotection with Ammonium Hydroxide

Ac-rC is fully compatible with traditional ammonium hydroxide deprotection, providing a reliable, albeit slower, alternative.[5]

Reagents:

  • Concentrated Ammonium Hydroxide (e.g., 30%)

Procedure:

  • Cleavage and Deprotection: The solid support with the synthesized oligonucleotide is incubated in concentrated ammonium hydroxide.

  • Incubation: The reaction is allowed to proceed for 17 hours at 55°C for complete deprotection of standard bases.[3] Alternatively, for oligonucleotides with less labile protecting groups on other bases, a treatment of 2 hours at 65°C may be sufficient.[3]

  • Work-up: The ammonium hydroxide solution is removed, and the oligonucleotide is recovered, typically by evaporation or precipitation.

UltraMILD Deprotection with Potassium Carbonate in Methanol

For oligonucleotides containing highly sensitive modifications that are not stable under the conditions of AMA or ammonium hydroxide treatment, the UltraMILD protocol is recommended.[2][3]

Reagents:

  • 0.05 M Potassium Carbonate in anhydrous Methanol

Procedure:

  • Cleavage and Deprotection: The solid support is incubated in a solution of 0.05 M potassium carbonate in methanol.

  • Incubation: The reaction is carried out for 4 hours at room temperature.[2] It is important to note that for this protocol to be effective for all bases, other nucleosides in the sequence should also have "UltraMILD" compatible protecting groups (e.g., Pac-dA, iPr-Pac-dG).[2][3]

  • Work-up: The methanolic solution is neutralized, and the oligonucleotide is isolated, typically through precipitation.

Workflow Visualizations

The following diagrams illustrate the experimental workflows for the described deprotection protocols.

UltraFAST_Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection UltraFAST Deprotection cluster_workup Work-up start Synthesized Oligo (on solid support) cleavage Cleavage with AMA (5 min, RT) start->cleavage Add AMA deprotection Base Deprotection (5-10 min, 65°C) cleavage->deprotection Heat evaporation Evaporation deprotection->evaporation purification Purification/Use evaporation->purification Standard_Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Standard Deprotection cluster_workup Work-up start Synthesized Oligo (on solid support) incubation Incubation in NH4OH (2-17h, RT-65°C) start->incubation Add NH4OH recovery Oligo Recovery incubation->recovery purification Purification/Use recovery->purification UltraMILD_Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection UltraMILD Deprotection cluster_workup Work-up start Synthesized Oligo (on solid support) incubation Incubation in K2CO3/MeOH (4h, RT) start->incubation Add K2CO3/MeOH neutralization Neutralization incubation->neutralization isolation Isolation neutralization->isolation purification Purification/Use isolation->purification

References

A Researcher's Guide to Ac-rC Phosphoramidite Alternatives for RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of RNA synthesis, the choice of phosphoramidite chemistry is paramount to achieving high-yield, high-purity oligonucleotides. The acetyl-protected cytidine phosphoramidite (Ac-rC) is a widely used reagent, particularly favored for its role in "UltraMild" deprotection strategies. However, a range of alternatives exists, each with distinct performance characteristics. This guide provides an objective comparison of Ac-rC phosphoramidite with its primary alternatives, supported by available data and detailed experimental protocols to aid in selecting the optimal building blocks for your research needs.

The performance of a phosphoramidite in solid-phase RNA synthesis is primarily evaluated based on its coupling efficiency, the kinetics of deprotection, and the purity of the final RNA product. The choice of protecting groups for both the 2'-hydroxyl of the ribose and the exocyclic amine of the nucleobase significantly influences these parameters.

Comparison of Key Performance Metrics

The selection of a cytidine phosphoramidite impacts not only the synthesis cycle itself but also the post-synthesis deprotection strategy, which is critical for preserving the integrity of the final RNA molecule, especially those containing sensitive modifications. Below is a summary of quantitative data compiled from various sources, comparing Ac-rC with its common alternatives.

PhosphoramiditeExocyclic Amine Protecting GroupTypical Coupling Efficiency (%)Deprotection ConditionsKey Advantages
Ac-rC Acetyl (Ac)>98%Mild: 0.05 M K₂CO₃ in MeOH (4h, RT) or NH₄OH (2h, RT)Compatible with UltraMild deprotection, ideal for sensitive modifications.
Bz-rC Benzoyl (Bz)>98%Standard: NH₄OH/EtOH (3:1) (8-16h, 55°C)Robust and widely used standard protecting group.
iBu-rC Isobutyryl (iBu)>98%Fast: Aqueous Methylamine (2-3h, 55°C)Faster deprotection than standard Bz group.[1]
dmf-rC Dimethylformamidine (dmf)>98%Fast: AMA (Ammonium hydroxide/Methylamine) (10 min, 65°C)Very rapid deprotection.
TOM-protected rC Acetyl (Ac) or Benzoyl (Bz)Slightly higher than TBDMS, especially for long RNA (>99%)Standard or mild depending on exocyclic amine groupReduced steric hindrance may lead to higher coupling efficiency.[2]
ACE-protected rC Standard (Ac, Bz) or Fast Deprotect>99%Mildest: Aqueous conditionsAllows for very mild, non-nucleophilic deprotection.

Note: Coupling efficiencies are typically reported to be very high (>98-99%) by manufacturers for most commercially available phosphoramidites under optimized conditions. The slight differences become more significant in the synthesis of long oligonucleotides.[2][3]

In-Depth Look at Alternatives

Standard Protection: Benzoyl-rC (Bz-rC)

The benzoyl protecting group is a robust and historically standard choice for protecting the exocyclic amine of cytidine.[4] It offers good stability during the synthesis cycles but requires relatively harsh deprotection conditions, typically involving prolonged incubation in ammonium hydroxide at elevated temperatures.[4] This can be a drawback when synthesizing RNAs with sensitive functional groups or modifications that may be degraded under these conditions.

Fast Deprotection Alternatives: iBu-rC and dmf-rC

To accelerate the deprotection process, phosphoramidites with more labile exocyclic amine protecting groups have been developed. Isobutyryl (iBu) and dimethylformamidine (dmf) are two such examples. These "fast deprotect" phosphoramidites allow for significantly shorter deprotection times, often using reagents like aqueous methylamine or a mixture of ammonium hydroxide and methylamine (AMA).[1] The use of Ac-rC is also recommended with AMA to prevent base modification that can occur with Bz-rC.[5]

UltraMild Deprotection: The Role of Ac-rC

Ac-rC is a key component of the "UltraMild" chemical synthesis strategy.[6][7] The acetyl group is more labile than the benzoyl group under specific mild basic conditions, such as treatment with potassium carbonate in methanol at room temperature.[6] This makes Ac-rC the preferred choice when synthesizing RNA containing base-sensitive modifications, such as certain dyes or labels.[8]

The Influence of 2'-O-Protecting Groups: TBDMS vs. TOM vs. ACE

The choice of the 2'-hydroxyl protecting group is a critical factor in RNA synthesis, primarily influencing coupling efficiency due to steric hindrance.

  • TBDMS (t-butyldimethylsilyl): This is the most common and well-established 2'-O-protecting group. Ac-rC phosphoramidites are typically supplied with TBDMS protection.

  • TOM (triisopropylsilyloxymethyl): This protecting group is reported to have less steric bulk near the reaction center, which can lead to slightly higher coupling efficiencies, a significant advantage for the synthesis of long RNA molecules.[2]

  • ACE (bis(2-acetoxyethoxy)methyl): This orthoester-based protecting group allows for very mild deprotection under non-nucleophilic acidic conditions, offering an orthogonal deprotection strategy that is beneficial for highly sensitive RNA modifications.

Experimental Protocols

To facilitate an in-house comparison of different cytidine phosphoramidites, the following general protocols for RNA synthesis and analysis are provided.

Experimental Workflow for Comparing Coupling Efficiency

Experimental Workflow for Coupling Efficiency Comparison cluster_synthesis Oligonucleotide Synthesis cluster_analysis Data Analysis cluster_reagents Key Reagents s1 Synthesize a short RNA sequence (e.g., a 20-mer) s2 Use identical synthesis cycles for each phosphoramidite (Ac-rC, Bz-rC, etc.) s1->s2 s3 Monitor detritylation yield at each step s2->s3 a1 Calculate average stepwise coupling efficiency s3->a1 Trityl cation absorbance a2 Analyze final product purity by HPLC a1->a2 a3 Compare full-length product yield a2->a3 conclusion conclusion a3->conclusion Determine optimal phosphoramidite for your application r1 This compound r2 Alternative rC Phosphoramidite r3 Solid Support r4 Activator (e.g., ETT)

Caption: Workflow for comparing the coupling efficiency of different rC phosphoramidites.

Protocol for RNA Synthesis and Coupling Efficiency Determination:

  • Synthesis Setup: Perform the synthesis on an automated DNA/RNA synthesizer. Use a 1.0 µmol synthesis column with a suitable solid support.

  • Phosphoramidite Preparation: Dissolve Ac-rC and its alternatives in anhydrous acetonitrile to a concentration of 0.1 M.

  • Synthesis Cycle:

    • Deblocking: Use 3% trichloroacetic acid (TCA) in dichloromethane to remove the 5'-DMT group. Collect the trityl cation effluent for quantification.

    • Coupling: Use a standard activator, such as 0.25 M 5-ethylthio-1H-tetrazole (ETT), with a coupling time of 6 minutes for RNA monomers.[2]

    • Capping: Cap unreacted 5'-hydroxyl groups using a standard capping solution (e.g., acetic anhydride).

    • Oxidation: Oxidize the phosphite triester to the stable phosphate triester using an iodine solution.

  • Detritylation Assay: Measure the absorbance of the collected trityl cation at 498 nm. Calculate the stepwise coupling efficiency based on the amount of trityl cation released at each cycle.[9]

  • Cleavage and Deprotection: Cleave the synthesized RNA from the solid support and deprotect according to the specific chemistry of the phosphoramidite used (see table above for conditions).

  • Analysis: Purify the crude RNA product using HPLC and analyze the purity to determine the percentage of full-length product versus truncated sequences.[3][10]

Logical Diagram for Phosphoramidite Selection

Phosphoramidite Selection Logic decision decision process process result result start Start: Need to synthesize RNA d1 Does the RNA contain sensitive modifications? start->d1 d2 Is rapid deprotection a priority? d1->d2 No p1 Use UltraMild Phosphoramidites d1->p1 Yes p2 Use Standard Phosphoramidites d2->p2 No p3 Use Fast Deprotect Phosphoramidites d2->p3 Yes d3 Is the target RNA a longmer? p4 Consider TOM-protected Phosphoramidites d3->p4 Yes r1 Ac-rC p1->r1 p2->d3 r2 Bz-rC p2->r2 p3->d3 r3 iBu-rC or dmf-rC p3->r3 r4 TOM-rC p4->r4

Caption: Decision tree for selecting the appropriate cytidine phosphoramidite.

Applications in Advanced Research and Therapeutics

The purity and integrity of synthetic RNA are critical for downstream applications, from basic research to the development of RNA-based therapeutics like siRNAs and CRISPR guide RNAs.

CRISPR-Cas9 Gene Editing: The performance of single guide RNAs (sgRNAs) in CRISPR-Cas9 systems is highly dependent on their sequence fidelity and purity. The presence of truncated or modified RNA species can lead to off-target effects or reduced editing efficiency. The choice of phosphoramidite and the corresponding deprotection strategy can significantly impact the quality of the synthesized sgRNA. For instance, using milder deprotection conditions afforded by Ac-rC can be advantageous in preserving the integrity of long or modified sgRNAs.[11]

RNA Therapeutics: In the development of therapeutic oligonucleotides, ensuring the highest possible purity and minimizing process-related impurities is a regulatory requirement. The selection of phosphoramidites with optimal coupling efficiency and clean deprotection profiles is a key consideration in process development and scale-up.

Conclusion

While this compound stands out for its compatibility with mild deprotection protocols essential for the synthesis of sensitive RNA molecules, a comprehensive evaluation of its alternatives is crucial for optimizing RNA synthesis for specific research and development needs. Standard Bz-rC remains a robust choice for routine synthesis, while fast-deprotecting alternatives offer significant time savings. For the synthesis of long and complex RNA molecules, the use of TOM-protected phosphoramidites may provide a slight edge in coupling efficiency. By carefully considering the factors outlined in this guide and, where necessary, performing in-house comparisons, researchers can confidently select the most appropriate cytidine phosphoramidite to achieve their desired outcomes in RNA synthesis.

References

A Comparative Guide to the Functional Validation of Synthetic RNA: Ac-rC Phosphoramidite and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of functionally active RNA is a cornerstone of innovation. The choice of synthesis methodology directly impacts the yield, purity, and, most critically, the biological performance of the resulting RNA molecules. This guide provides an objective comparison of RNA synthesized using Ac-rC phosphoramidite and other leading alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

This document delves into the intricacies of solid-phase chemical RNA synthesis utilizing phosphoramidite chemistry, with a special focus on N-acetyl-protected cytidine (Ac-rC) phosphoramidite. We will compare this to other common phosphoramidite strategies and the widely used enzymatic method of in vitro transcription (IVT).

Performance Comparison of RNA Synthesis Methodologies

The selection of an RNA synthesis method is a critical decision that influences not only the chemical properties of the RNA molecule but also its subsequent biological function. Below is a comparative summary of key performance indicators for different synthesis strategies.

ParameterThis compound ChemistryStandard Phosphoramidite Chemistry (e.g., TBDMS, TOM)2'-ACE ChemistryIn Vitro Transcription (IVT)H-Phosphonate Chemistry
Typical Purity (Crude) >98% (HPLC Purity of Monomer)[1][2][3]98-99% coupling efficiency per step[2][3][4]>99% stepwise coupling yields[5]Variable, depends on template quality and polymerase fidelityHigh yields for up to 50-60 nucleotides[6][7]
Yield High for short to medium length RNAHigh for short to medium length RNAHigh, especially for long RNA sequences[5]High, scalable to milligram quantities[8][9]Good for shorter oligonucleotides
Maximum Length Suitable for oligonucleotidesGenerally limited to <100 nucleotides[10]In excess of 100 bases[5]Several kilobasesUp to 50-60 nucleotides[6][7]
Incorporation of Modifications Primarily for phosphorodithioate (PS2) modifications[11]Wide variety of modifications possible[12]Highly compatible with various modifications[5]Limited to modified NTPs tolerated by the polymeraseAmenable to backbone modifications[6][7]
Cost HighHighHighGenerally lower for long RNAsModerate
Scalability Scalable for therapeutic applicationsScalableScalableHighly scalableLess common for large-scale synthesis
Key Advantage Specific for phosphorodithioate linkages, which can enhance stabilityWell-established, versatile for various modificationsFaster coupling and milder deprotection, ideal for long RNA[5]Produces long, biologically active RNA with native phosphodiester backboneStable synthons, useful for specific backbone modifications
Key Disadvantage Specific application focusPotential for side reactions and requires robust protecting groupsProprietary chemistryCan introduce 5' heterogeneity and dsRNA byproducts[13]Lower coupling efficiency compared to phosphoramidites

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful synthesis and functional validation of RNA. Below are representative protocols for solid-phase RNA synthesis and a common functional validation assay.

Protocol for Solid-Phase RNA Synthesis using Phosphoramidite Chemistry

This protocol outlines the general cycle for automated solid-phase synthesis of RNA oligonucleotides. Specific parameters such as coupling times may need to be optimized based on the synthesizer and the specific phosphoramidites used.

Materials:

  • Ac-rC, and other required RNA phosphoramidites (e.g., Bz-rA, iBu-rG, rU)

  • Solid support (e.g., CPG) with the initial nucleoside

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Capping solutions (A and B)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

  • Anhydrous acetonitrile

  • Deprotection solution (e.g., AMA - Ammonium hydroxide/40% Methylamine 1:1)

  • Triethylamine trihydrofluoride (TEA·3HF) for 2'-O-TBDMS removal

Procedure:

  • Synthesis Cycle: The automated synthesis proceeds in a cyclical manner for each nucleotide addition.

    • Deblocking: The 5'-DMT protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.

    • Coupling: The next phosphoramidite in the sequence is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing RNA chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

    • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.

  • Cleavage and Base Deprotection:

    • Upon completion of the synthesis, the solid support is treated with the deprotection solution (e.g., AMA) to cleave the RNA from the support and remove the protecting groups from the nucleobases and the phosphate backbone.

  • 2'-Hydroxyl Deprotection:

    • For TBDMS-protected phosphoramidites, the silyl groups are removed by treatment with TEA·3HF.

  • Purification:

    • The crude RNA is purified using methods such as denaturing polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or solid-phase extraction.

Protocol for In Vitro Translation Assay for Functional mRNA Validation

This protocol is designed to assess the functionality of a synthesized mRNA by measuring the expression of an encoded reporter protein in a cell-free system or after transfection into cells.

Materials:

  • Synthesized and purified mRNA (e.g., encoding Luciferase or GFP)

  • Rabbit Reticulocyte Lysate (RRL) in vitro translation kit or suitable mammalian cell line for transfection

  • Amino acid mixture

  • RNase inhibitor

  • Reporter-specific assay reagents (e.g., Luciferase assay substrate)

  • Luminometer or Fluorometer

Procedure:

  • In Vitro Translation Reaction Setup (Cell-Free):

    • In a microcentrifuge tube, combine the RRL, amino acid mixture, RNase inhibitor, and the synthesized mRNA.

    • Incubate the reaction at the recommended temperature (typically 30-37°C) for a specified time (e.g., 60-90 minutes).

  • Cell Transfection (Cell-Based):

    • Seed mammalian cells in a multi-well plate to achieve optimal confluency for transfection.

    • Prepare a complex of the synthesized mRNA and a suitable transfection reagent according to the manufacturer's protocol.

    • Add the mRNA-transfection reagent complex to the cells and incubate for a period sufficient for protein expression (e.g., 24-48 hours).

  • Reporter Protein Quantification:

    • For in vitro translation, add the reporter assay reagent directly to the reaction tube.

    • For cell-based assays, lyse the cells and add the reporter assay reagent to the cell lysate.

    • Measure the signal (luminescence or fluorescence) using the appropriate instrument.

  • Data Analysis:

    • Compare the signal generated from the mRNA synthesized with this compound to that from mRNA synthesized using alternative methods. A higher signal indicates greater functional integrity of the mRNA.

Visualizing Workflows and Pathways

Diagrams are invaluable for understanding the complex processes involved in RNA synthesis and its functional validation. The following are Graphviz DOT scripts for generating key diagrams.

RNA_Synthesis_Workflow cluster_synthesis Solid-Phase RNA Synthesis cluster_postsynthesis Post-Synthesis Processing start Start with Solid Support deblock Deblocking (DMT Removal) start->deblock couple Coupling (Phosphoramidite Addition) deblock->couple cap Capping couple->cap oxidize Oxidation cap->oxidize repeat Repeat Cycle oxidize->repeat repeat->deblock for next nucleotide cleave Cleavage & Base Deprotection repeat->cleave synthesis complete deprotect_2oh 2'-OH Deprotection cleave->deprotect_2oh purify Purification (HPLC/PAGE) deprotect_2oh->purify final_rna Purified Functional RNA purify->final_rna

Caption: Workflow for solid-phase chemical synthesis of RNA.

IVT_vs_Chemical_Synthesis cluster_ivt In Vitro Transcription (IVT) cluster_chem Chemical Synthesis dna_template Linear DNA Template (with T7 promoter) transcription Transcription with T7 RNA Polymerase & NTPs dna_template->transcription dnase DNase Treatment transcription->dnase purification_ivt RNA Purification dnase->purification_ivt long_rna Long Functional RNA purification_ivt->long_rna phosphoramidites Phosphoramidites (e.g., Ac-rC) solid_phase Automated Solid-Phase Synthesis phosphoramidites->solid_phase deprotection Cleavage & Deprotection solid_phase->deprotection purification_chem RNA Purification deprotection->purification_chem short_mod_rna Short, Modified RNA purification_chem->short_mod_rna

Caption: Comparison of IVT and chemical RNA synthesis workflows.

siRNA_Mechanism cluster_synthesis_delivery Synthesis & Delivery cluster_cellular_action Cellular Mechanism synth_sirna Synthetic siRNA (e.g., using Ac-rC) delivery Delivery into Cell synth_sirna->delivery dicer Dicer (optional for long dsRNA) delivery->dicer risc_loading RISC Loading delivery->risc_loading for pre-diced siRNA dicer->risc_loading strand_separation Passenger Strand Cleavage & Removal risc_loading->strand_separation target_recognition Target mRNA Recognition (by guide strand) strand_separation->target_recognition target_cleavage mRNA Cleavage target_recognition->target_cleavage gene_silencing Gene Silencing target_cleavage->gene_silencing

Caption: The siRNA-mediated gene silencing pathway.

Conclusion

The choice between this compound-based synthesis, other chemical methods, and in vitro transcription is highly dependent on the specific application. For the synthesis of short, highly modified RNAs, particularly those with phosphorodithioate linkages for enhanced stability, this compound chemistry is a strong contender. For longer RNAs, such as mRNAs for therapeutic use, 2'-ACE chemistry and in vitro transcription offer significant advantages in terms of yield and length.

Ultimately, the functional validation of the synthesized RNA is paramount. The experimental protocols provided in this guide offer a starting point for assessing the biological activity of your synthetic RNA. By carefully considering the performance characteristics of each synthesis method and rigorously validating the final product, researchers can confidently advance their work in the dynamic field of RNA-based research and therapeutics.

References

Safety Operating Guide

Navigating the Safe Disposal of Ac-rC Phosphoramidite: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the proper handling and disposal of chemical reagents are paramount to maintaining a safe and compliant laboratory environment. Ac-rC phosphoramidite, a key reagent in this process, requires careful management from acquisition to disposal. This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound, ensuring the well-being of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

This compound is a hazardous substance that necessitates careful handling in a controlled setting.[1] Adherence to the following safety protocols is mandatory:

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Personal Protective Equipment (PPE): The use of safety goggles, chemical-resistant gloves, and a laboratory coat is required when working with this compound.[1]

  • Spill Management: In the event of a spill, absorb the material with an inert substance such as vermiculite or dry sand. Collect the absorbed material in a sealed container for disposal. The affected surface should then be decontaminated with alcohol.[1]

  • Environmental Protection: Prevent the chemical from entering drains or waterways.[1]

Disposal Plan: A Controlled Deactivation Approach

The recommended method for the safe disposal of this compound waste involves a controlled deactivation process through hydrolysis, followed by disposal as hazardous waste in accordance with local, state, and federal regulations.[1][2] The reactive phosphoramidite moiety is sensitive to moisture and can be intentionally hydrolyzed to a less reactive species.[1]

This protocol is intended for the deactivation of small quantities of expired or unused this compound solid waste or residues in empty containers.

Quantitative Data for Deactivation Protocol

The following table summarizes the key quantitative parameters for the disposal procedure, based on protocols for similar phosphoramidite compounds.

ParameterSpecificationRationale
Deactivating Agent5% Aqueous Sodium Bicarbonate (NaHCO₃)A weak base facilitates hydrolysis and neutralizes acidic byproducts.[1]
Reaction TimeMinimum 24 hoursEnsures complete hydrolysis of the phosphoramidite.[1][2]
Final pH of Waste6.0 - 8.0A neutral pH is generally preferred for hazardous waste collection.[2]

Experimental Protocol for Deactivation of this compound Waste

Materials:

  • This compound waste

  • Anhydrous Acetonitrile (ACN)

  • 5% aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Appropriately labeled hazardous waste container

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: Ensure all necessary PPE is worn correctly and conduct the entire procedure within a certified chemical fume hood.

  • Dissolution: For solid waste, dissolve the this compound in a minimal amount of anhydrous acetonitrile. For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.[1]

  • Quenching/Hydrolysis: Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to the 5% aqueous sodium bicarbonate solution. A general guideline is to use a 10-fold excess of the bicarbonate solution by volume to ensure complete hydrolysis.[1]

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours.[1][2] This extended time is crucial to ensure the complete deactivation of the phosphoramidite.

  • Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[1]

  • Final Disposal: The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[1][2]

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposal A Wear appropriate PPE C Dissolve this compound waste in anhydrous Acetonitrile A->C B Work in a chemical fume hood B->C D Slowly add to 5% aqueous Sodium Bicarbonate solution C->D 10-fold excess of bicarbonate solution E Stir for a minimum of 24 hours for complete hydrolysis D->E F Transfer neutralized solution to a labeled hazardous waste container E->F G Arrange for pickup by institutional EHS or licensed contractor F->G

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Ac-rC Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe and effective handling of chemical reagents like Ac-rC Phosphoramidite is paramount. This guide provides crucial safety protocols, operational instructions, and disposal plans to ensure laboratory safety and experimental integrity.

Immediate Safety and Handling Precautions

This compound is a reactive chemical that requires careful handling to prevent exposure and maintain its quality. It is sensitive to moisture and air, and direct contact can cause irritation. Therefore, adherence to strict safety protocols is mandatory.

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1] Personal protective equipment (PPE) is essential to ensure personal safety. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles meeting ANSI Z87.1 standards.
Hand Protection Chemical-Resistant GlovesInspected prior to use. Nitrile or other appropriate material.
Body Protection Laboratory CoatWorn at all times to protect skin and clothing.
Operational Plan: Step-by-Step Handling Procedure

Proper handling of this compound is critical for successful oligonucleotide synthesis. Due to its sensitivity, particularly to water, it is crucial to maintain anhydrous conditions throughout the handling and synthesis process.

  • Preparation : Before handling, ensure the chemical fume hood is operational and all necessary PPE is correctly worn.[1]

  • Solvent Selection : Use anhydrous acetonitrile (less than 30 ppm water) to dissolve the phosphoramidite.[2] For more lipophilic amidites, dichloromethane may be required, but compatibility with the synthesizer should be verified.[2]

  • Maintaining Anhydrous Conditions : To prevent degradation from moisture, use high-quality solvents and consider adding molecular sieves (3 Å) to the dissolved amidite just before use.[2]

  • Coupling Reaction : In a typical oligonucleotide synthesis cycle, the phosphoramidite is activated and then coupled to the 5'-OH group of the growing oligonucleotide chain.[3][4] This step is followed by capping of unreacted sites, oxidation of the phosphite triester to the more stable phosphate triester, and deblocking for the next cycle.[4][5]

Disposal Plan: Deactivation and Waste Management

Proper disposal of unused or waste this compound is crucial to prevent environmental contamination and ensure laboratory safety. The primary method involves a controlled deactivation process through hydrolysis, followed by disposal as hazardous waste.

Deactivation Protocol for Small Quantities:

  • Preparation : Conduct all deactivation procedures within a certified chemical fume hood while wearing appropriate PPE.[1]

  • Dissolution : Carefully dissolve the solid this compound waste in a minimal amount of anhydrous acetonitrile. For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any residue.[1]

  • Hydrolysis : Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to a 5% aqueous solution of sodium bicarbonate. The weak basic condition helps to neutralize any acidic byproducts.[1]

  • Reaction Time : Allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis.[1]

  • Waste Collection : Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[1]

  • Final Disposal : The sealed hazardous waste container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor in accordance with local, state, and federal regulations.[1]

Visualizing the Handling and Synthesis Workflow

To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling this compound.

cluster_prep Preparation cluster_handling Handling and Dissolution cluster_synthesis Oligonucleotide Synthesis Cycle cluster_disposal Waste Disposal prep_ppe Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) prep_fume_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials Prepare Anhydrous Solvents and Reagents prep_fume_hood->prep_materials dissolve Dissolve this compound in Anhydrous Acetonitrile prep_materials->dissolve add_sieves Add Molecular Sieves to Ensure Dryness dissolve->add_sieves coupling Coupling add_sieves->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation deblocking Deblocking oxidation->deblocking deblocking->coupling dissolve_waste Dissolve Waste in Acetonitrile hydrolyze Hydrolyze with Aqueous Sodium Bicarbonate dissolve_waste->hydrolyze collect Collect in Labeled Hazardous Waste Container hydrolyze->collect dispose Dispose via EHS or Licensed Contractor collect->dispose

Caption: Workflow for handling this compound from preparation to disposal.

start Start ppe Wear Appropriate PPE start->ppe Safety First fume_hood Work in Fume Hood ppe->fume_hood dissolve Dissolve Phosphoramidite in Anhydrous Solvent fume_hood->dissolve synthesis Perform Oligonucleotide Synthesis dissolve->synthesis Operational Step deactivation Deactivate Waste via Hydrolysis synthesis->deactivation Post-Operation disposal Dispose as Hazardous Waste deactivation->disposal end End disposal->end

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.